molecular formula C13H16N2O2 B2578301 (2R,3S)-E1R

(2R,3S)-E1R

カタログ番号: B2578301
分子量: 232.28 g/mol
InChIキー: ZTGRWYMPQCQTHD-MWLCHTKSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S)-E1R is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(2R,3S)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRWYMPQCQTHD-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of (2R,3S)-Isocitric Acid in the Citric Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitric acid, a key intermediate in the citric acid cycle (TCA cycle), occupies a critical metabolic junction. Its stereospecific conversion to α-ketoglutarate is a major regulatory point and a primary source of reducing power for oxidative phosphorylation. This technical guide provides an in-depth examination of the role of isocitrate, focusing on the enzymatic reactions it undergoes, their regulation, and the experimental methodologies used for their characterization.

Formation of (2R,3S)-Isocitrate: A Stereospecific Isomerization

Isocitrate is formed from citrate in a reversible isomerization reaction catalyzed by the enzyme aconitase (aconitate hydratase). This reaction proceeds via a cis-aconitate intermediate and is highly stereospecific, ensuring the formation of the (2R,3S) diastereomer required for the subsequent step of the cycle.[1][2] The central carbon of citrate is a prochiral center, and aconitase specifically acts on the pro-R arm of the citrate molecule.[1]

The reaction can be summarized as follows:

Citrate ↔ cis-Aconitate + H₂O ↔ (2R,3S)-Isocitrate

Under cellular conditions, this reaction is close to equilibrium, with the forward reaction being driven by the rapid consumption of isocitrate in the next step of the cycle.[2] In typical mammalian cells, the equilibrium mixture consists of approximately 88% citrate, 4% cis-aconitate, and 8% isocitrate.[3]

Oxidative Decarboxylation by Isocitrate Dehydrogenase: A Key Regulatory Step

The conversion of isocitrate to α-ketoglutarate is catalyzed by isocitrate dehydrogenase (IDH). This is a critical, irreversible step in the citric acid cycle and is subject to intricate regulation. In mammals, there are three isoforms of IDH: the NAD⁺-dependent IDH3, which is the primary enzyme within the mitochondrial TCA cycle, and the NADP⁺-dependent IDH1 (cytosolic and peroxisomal) and IDH2 (mitochondrial).

The reaction catalyzed by mitochondrial NAD⁺-dependent isocitrate dehydrogenase (IDH3) is an oxidative decarboxylation that occurs in two stages:

  • Oxidation: Isocitrate is oxidized to oxalosuccinate, with the concomitant reduction of NAD⁺ to NADH.

  • Decarboxylation: The unstable oxalosuccinate intermediate is decarboxylated to yield α-ketoglutarate.

The overall reaction is:

(2R,3S)-Isocitrate + NAD⁺ → α-Ketoglutarate + CO₂ + NADH + H⁺

This reaction is a major source of NADH for the electron transport chain and is a rate-limiting step of the citric acid cycle.

Quantitative Data

The following tables summarize key quantitative data for the enzymatic reactions involving (2R,3S)-isocitric acid.

ParameterValueEnzymeOrganism/TissueReference
Aconitase
ΔG°'≈ +6.3 kJ/molAconitaseGeneral
Isocitrate Dehydrogenase
ΔG°'-8.4 kJ/molIsocitrate DehydrogenaseGeneral
Kₘ for Isocitrate (NADP⁺-IDH)232 ± 34 µMNADP⁺-Isocitrate DehydrogenaseMarine Plankton
Kₘ for NADP⁺ (NADP⁺-IDH)22 ± 7 µMNADP⁺-Isocitrate DehydrogenaseMarine Plankton
Kₘ for Isocitrate (NAD⁺-IDH)5 - 43 µM (in situ)NAD⁺-Isocitrate DehydrogenaseRat Heart Mitochondria
Kₘ for NAD⁺ (dual-specificity IDH)1800.0 ± 64.4 µMIsocitrate DehydrogenaseUmbonibacter marinipuiceus
Kₘ for NADP⁺ (dual-specificity IDH)1167.7 ± 113.0 µMIsocitrate DehydrogenaseUmbonibacter marinipuiceus

Regulation of Isocitrate Dehydrogenase

The activity of NAD⁺-dependent isocitrate dehydrogenase is finely tuned to the metabolic state of the cell. It is allosterically regulated by a variety of effectors:

  • Activators: ADP and Ca²⁺ increase the enzyme's affinity for isocitrate.

  • Inhibitors: ATP and NADH are potent inhibitors. High levels of these molecules signal an energy-replete state, thus downregulating the citric acid cycle.

The ratio of ADP/ATP and NADH/NAD⁺ are critical determinants of IDH3 activity.

Experimental Protocols

Aconitase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and literature sources. It relies on a coupled enzyme reaction where the product of the aconitase reaction, isocitrate, is used as a substrate for isocitrate dehydrogenase, and the resulting production of NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Citrate or cis-aconitate (substrate)

  • NADP⁺

  • Isocitrate Dehydrogenase (coupling enzyme)

  • Sample (e.g., mitochondrial lysate)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare mitochondrial or tissue lysates in cold assay buffer. Protein concentration should be determined.

  • Reaction Mixture Preparation: For each well, prepare a reaction mixture containing assay buffer, NADP⁺, and isocitrate dehydrogenase.

  • Initiation of Reaction: Add the sample to the reaction mixture and incubate for a short period to allow for the conversion of any endogenous isocitrate.

  • Substrate Addition: Initiate the aconitase reaction by adding the substrate (citrate or cis-aconitate).

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals.

  • Calculation: The rate of NADPH production is proportional to the aconitase activity. Calculate the activity based on the molar extinction coefficient of NADPH.

Isocitrate Dehydrogenase Activity Assay (Colorimetric)

This protocol is based on the reduction of a tetrazolium salt to a colored formazan product, which can be measured in the visible range.

Materials:

  • IDH Assay Buffer

  • Isocitrate (substrate)

  • NAD⁺ or NADP⁺

  • Developer solution (containing a tetrazolium salt and a diaphorase)

  • Sample (e.g., cell or tissue lysate)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissue in ice-cold IDH assay buffer and centrifuge to remove insoluble material.

  • Reaction Mixture Preparation: For each well, prepare a master reaction mix containing IDH assay buffer, developer, and either NAD⁺ or NADP⁺.

  • Reaction Initiation: Add the sample to the wells, followed by the substrate (isocitrate) to start the reaction.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) at multiple time points.

  • Calculation: The rate of increase in absorbance is proportional to the IDH activity. A standard curve using NADH or NADPH can be used for quantification.

Quantification of Mitochondrial Isocitrate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like isocitrate from complex biological matrices.

Materials:

  • Mitochondrial isolation reagents

  • Internal standard (e.g., ¹³C-labeled isocitrate)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Metabolite Extraction: Resuspend the mitochondrial pellet in a known volume of ice-cold extraction solvent containing the internal standard. Vortex and incubate on ice to precipitate proteins.

  • Centrifugation: Centrifuge at high speed to pellet the protein precipitate.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Isocitrate and its internal standard are separated chromatographically and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for isocitrate (e.g., m/z 191 -> 111 or 191 -> 117) and its labeled internal standard are monitored.

  • Quantification: The concentration of isocitrate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of (2R,3S)-isocitric acid in the citric acid cycle and its regulation.

Citric_Acid_Cycle_Isocitrate cluster_cs cluster_aconitase cluster_idh cluster_akg_dh acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate cis_aconitate cis-Aconitate citrate->cis_aconitate isocitrate (2R,3S)-Isocitrate cis_aconitate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg idh Isocitrate Dehydrogenase succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oxaloacetate cs Citrate Synthase aconitase Aconitase nadh_out NADH co2_out CO₂ akg_dh α-KG Dehydrogenase nad_in NAD⁺

Figure 1: Position of (2R,3S)-Isocitrate in the Citric Acid Cycle.

Isocitrate_Dehydrogenase_Regulation isocitrate (2R,3S)-Isocitrate idh Isocitrate Dehydrogenase (IDH3) isocitrate->idh Substrate alpha_kg α-Ketoglutarate idh->alpha_kg Product adp ADP adp->idh Activates ca2 Ca²⁺ ca2->idh Activates atp ATP atp->idh Inhibits nadh NADH nadh->idh Inhibits

Figure 2: Allosteric Regulation of NAD⁺-Dependent Isocitrate Dehydrogenase.

Conclusion

(2R,3S)-Isocitric acid is a cornerstone of central carbon metabolism. The enzymes that produce and consume it, aconitase and isocitrate dehydrogenase, are subject to precise stereochemical and allosteric control, respectively. This ensures the efficient flow of metabolites through the citric acid cycle and the tight coupling of energy production to the cell's metabolic demands. A thorough understanding of the kinetics, regulation, and experimental analysis of these reactions is fundamental for research in metabolic diseases and for the development of novel therapeutic strategies targeting cellular energy pathways.

References

The Discovery of (2R,3S)-Isocitric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitric acid, a key intermediate in the citric acid cycle (TCA cycle), has garnered significant interest beyond its central metabolic role. Initially identified as a naturally occurring organic acid in plants, its unique stereochemistry and biological activities have made it a subject of extensive research. This technical guide provides an in-depth exploration of the discovery of (2R,3S)-isocitric acid, focusing on its initial isolation, characterization, and the experimental methodologies that were pivotal in its identification. Furthermore, this guide delves into its established role within the TCA cycle and its involvement in alternative metabolic pathways.

Historical Discovery and Isolation from Bryophyllum calycinum

The discovery of the naturally occurring dextrorotatory isomer of isocitric acid is credited to the meticulous work of Hubert Bradford Vickery and George W. Pucher in the 1940s and 1950s. Their research on the organic acids present in the leaves of Crassulacean plants, particularly Bryophyllum calycinum, led to the first successful isolation and characterization of what is now known as (2R,3S)-isocitric acid.

Experimental Protocols for Isolation

The early methods for isolating isocitric acid from plant tissue were laborious and involved multiple precipitation and extraction steps. The following protocol is a summary of the methodologies described by Pucher and Vickery in their seminal publications.

1. Extraction of Organic Acids from Plant Tissue:

  • Fresh leaves of Bryophyllum calycinum were minced and immediately immersed in a mixture of ether and 0.2 N sulfuric acid to inactivate enzymes and extract the organic acids.

  • The aqueous layer, containing the organic acids, was separated from the ether layer and the plant pulp.

2. Lead Acetate Precipitation:

  • The acidic aqueous extract was treated with a 20% solution of neutral lead acetate. This step precipitated a mixture of organic acids, including citric and isocitric acids, as their lead salts.

  • The lead salt precipitate was collected by filtration and washed thoroughly.

3. Liberation of Free Acids:

  • The mixed lead salts were suspended in water, and the free organic acids were liberated by passing hydrogen sulfide gas through the suspension, which precipitated lead as lead sulfide.

  • The lead sulfide was removed by filtration, yielding an aqueous solution of the free organic acids.

4. Fractional Crystallization of Brucine Salts:

  • The solution of free acids was neutralized with the alkaloid brucine.

  • The brucine salts of the different organic acids were then separated by a meticulous process of fractional crystallization from water and acetone mixtures. This was a critical step in separating isocitric acid from the more abundant citric acid.

5. Regeneration of Free Isocitric Acid:

  • The purified brucine salt of isocitric acid was dissolved in water and treated with an excess of ammonia to precipitate the brucine.

  • The filtrate, containing ammonium isocitrate, was then passed through a cation-exchange resin to remove the ammonium ions, yielding a solution of pure isocitric acid.

6. Isolation as the Lactone:

  • In some procedures, the isocitric acid was converted to its more stable γ-lactone by evaporation of an acidic solution. The lactone could then be crystallized and later hydrolyzed back to the free acid.

Quantitative Data from Early Isolation Studies

The yields and properties of isocitric acid obtained in these early studies were remarkable for the time. The following table summarizes some of the key quantitative data reported.

ParameterValueReference
Source Material Bryophyllum calycinum leavesPucher, G. W., & Vickery, H. B. (1942)
Initial Isocitric Acid Content ~1-2% of dry leaf weightVickery, H. B. (1952)
Yield of Crude Isocitric Acid Variable, dependent on crystallization efficiencyPucher, G. W., & Vickery, H. B. (1942)
Specific Optical Rotation ([α]D) +2.5° to +2.8° (as the free acid)Pucher, G. W., & Vickery, H. B. (1942)
Melting Point of Isocitric Acid Lactone 154-155 °CPucher, G. W., & Vickery, H. B. (1942)

Stereochemical Elucidation

While the initial isolation provided the naturally occurring dextrorotatory isomer, the definitive absolute configuration of (2R,3S) was established later through more advanced analytical techniques.

Experimental Protocol for Stereochemical Determination

X-ray Crystallography:

  • Crystals of the lactone of isocitric acid were prepared.

  • X-ray diffraction analysis was performed on these crystals.

  • The resulting diffraction pattern was used to determine the three-dimensional arrangement of the atoms in the molecule, confirming the cis relationship between the carboxyl group at C-2 and the hydroxyl group at C-3, and establishing the absolute stereochemistry as (2R,3S).

Biochemical Significance: The Citric Acid Cycle

(2R,3S)-Isocitric acid is a crucial component of the citric acid cycle (TCA cycle), a series of enzyme-catalyzed chemical reactions that form a central hub of cellular metabolism.

Role in the TCA Cycle
  • Formation from Citrate: Citrate, formed from the condensation of acetyl-CoA and oxaloacetate, is isomerized to isocitrate by the enzyme aconitase . This is a stereospecific reaction that ensures the formation of the (2R,3S)-isomer.

  • Oxidative Decarboxylation: Isocitrate is then oxidatively decarboxylated by the enzyme isocitrate dehydrogenase to yield α-ketoglutarate. This reaction is a key regulatory point in the TCA cycle and generates the first molecule of NADH in the cycle.

TCA_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate (2R,3S)-Isocitrate citrate->isocitrate Aconitase akg α-Ketoglutarate isocitrate->akg Isocitrate Dehydrogenase (produces NADH) succinyl_coa Succinyl-CoA akg->succinyl_coa α-Ketoglutarate Dehydrogenase (produces NADH) succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase (produces GTP) fumarate Fumarate succinate->fumarate Succinate Dehydrogenase (produces FADH2) malate Malate fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase (produces NADH)

The Citric Acid Cycle

Alternative Metabolic Pathways: The Reverse TCA Cycle

Under certain cellular conditions, such as hypoxia (low oxygen), the TCA cycle can run in reverse. In this reductive pathway, (2R,3S)-isocitrate plays a key role in biosynthetic processes.

Role in the Reverse TCA Cycle

In cancer cells and other proliferating cells under hypoxic conditions, glutamine becomes a major carbon source. It is converted to α-ketoglutarate, which then enters the reverse TCA cycle.

  • Reductive Carboxylation: α-Ketoglutarate is reductively carboxylated by NADP+-dependent isocitrate dehydrogenase (IDH1 in the cytoplasm and IDH2 in the mitochondria) to form isocitrate. This reaction consumes NADPH.

  • Conversion to Citrate: Isocitrate is then converted back to citrate by aconitase .

  • Biosynthetic Precursor: The resulting citrate can be exported to the cytoplasm and cleaved by ATP citrate lyase to produce acetyl-CoA, a fundamental building block for the synthesis of fatty acids and lipids, which are essential for new cell membrane formation.

Reverse_TCA_Cycle glutamine Glutamine akg α-Ketoglutarate glutamine->akg isocitrate (2R,3S)-Isocitrate akg->isocitrate Isocitrate Dehydrogenase (consumes NADPH) citrate Citrate isocitrate->citrate Aconitase acetyl_coa Acetyl-CoA citrate->acetyl_coa ATP Citrate Lyase fatty_acids Fatty Acid Synthesis acetyl_coa->fatty_acids

The Reverse TCA Cycle

Conclusion

The discovery of (2R,3S)-isocitric acid, born from early investigations into plant biochemistry, has paved the way for a deeper understanding of fundamental metabolic pathways. The pioneering work of Pucher and Vickery in its isolation and characterization laid the groundwork for its recognition as a key intermediate in the citric acid cycle. Today, research continues to unveil its broader roles in cellular metabolism, particularly in the context of disease, highlighting the enduring significance of this seemingly simple organic acid. This guide provides a foundational understanding for researchers and professionals engaged in the study of metabolism and the development of novel therapeutics targeting these essential pathways.

The Microbial Synthesis of (2R,3S)-Isocitric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Isocitric acid (ICA), a stereoisomer of citric acid and a key intermediate in the tricarboxylic acid (TCA) cycle, is gaining significant attention for its potential therapeutic applications, including its role as a potent antioxidant and metabolic regulator.[1][2] Unlike chemical synthesis, which yields a mixture of four stereoisomers, microbial fermentation offers a direct route to the biologically active (2R,3S) form.[2] The non-conventional yeast Yarrowia lipolytica has emerged as a particularly robust and efficient producer of ICA.[1][3] This technical guide provides an in-depth overview of the core biosynthetic pathways of ICA in microorganisms, with a focus on Y. lipolytica. It details the key enzymes, regulatory mechanisms, and quantitative data from various fermentation strategies. Furthermore, this guide furnishes detailed experimental protocols for key analytical procedures and visualizations of the metabolic pathways to facilitate further research and development in this field.

Core Biosynthetic Pathways

The biosynthesis of (2R,3S)-isocitric acid in microorganisms is intricately linked to central carbon metabolism, primarily involving the Tricarboxylic Acid (TCA) cycle and the Glyoxylate cycle.

The Role of the TCA Cycle

In aerobic organisms, the TCA cycle is the primary pathway for the generation of (2R,3S)-isocitric acid. The synthesis begins with the condensation of acetyl-CoA and oxaloacetate, catalyzed by citrate synthase , to form citrate. Subsequently, aconitase (aconitate hydratase) catalyzes the stereospecific isomerization of citrate to (2R,3S)-isocitric acid via a cis-aconitate intermediate.

Key Enzymes and Their Regulation

The accumulation of ICA is dependent on the activity of several key enzymes:

  • Citrate Synthase (CS): This enzyme catalyzes the entry of acetyl-CoA into the TCA cycle. Overexpression of genes encoding citrate synthase, such as CIT1 and CIT2 in Y. lipolytica, has been shown to enhance the production of both citric and isocitric acid. The activity of citrate synthase is allosterically inhibited by ATP, NADH, citrate, and succinyl-CoA, reflecting the energy status of the cell.

  • Aconitase (ACO): This enzyme is crucial as it directly produces isocitrate from citrate. Its expression and activity levels can significantly influence the ratio of isocitric acid to citric acid (ICA/CA ratio). Overexpression of the aconitase-encoding gene (ACO1) in Y. lipolytica has been demonstrated to shift the product ratio towards ICA.

  • Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, representing a key branching point for ICA metabolism. The activity of IDH is a critical factor in preventing the accumulation of ICA. There are two main forms of IDH, one dependent on NAD⁺ and the other on NADP⁺. High levels of ATP and NADH inhibit IDH activity, which can lead to an accumulation of isocitrate.

  • Isocitrate Lyase (ICL): As the first enzyme of the glyoxylate cycle, ICL cleaves isocitrate into succinate and glyoxylate. The activity of this enzyme represents a significant pathway for ICA consumption. Inhibition of ICL is a key strategy to enhance ICA production. Itaconic acid is a known inhibitor of ICL and its addition to the fermentation medium has been shown to significantly increase the ICA/CA ratio.

The overall biosynthetic pathway and its regulation are depicted in the following diagram:

Isocitric Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA CS Citrate Synthase (CS) AcetylCoA->CS Oxaloacetate Oxaloacetate Oxaloacetate->CS Citrate Citrate ACO Aconitase (ACO) Citrate->ACO Isocitrate (2R,3S)-Isocitric Acid Extracellular_ICA Extracellular ICA Isocitrate->Extracellular_ICA Export IDH Isocitrate Dehydrogenase (IDH) Isocitrate->IDH ICL Isocitrate Lyase (ICL) Isocitrate->ICL alphaKG α-Ketoglutarate Glyoxylate Glyoxylate Succinate_g Succinate CS->Citrate + ACO->Isocitrate IDH->alphaKG TCA Cycle ICL->Glyoxylate ICL->Succinate_g Glyoxylate Cycle ATP_NADH ATP, NADH ATP_NADH->IDH ItaconicAcid Itaconic Acid ItaconicAcid->ICL

Fig. 1: Core metabolic pathways for (2R,3S)-isocitric acid biosynthesis.

Quantitative Data on ICA Production

The production of (2R,3S)-isocitric acid is influenced by the microbial strain, carbon source, and fermentation conditions. Yarrowia lipolytica is the most studied and efficient producer.

Table 1: ICA Production by Yarrowia lipolytica under Various Conditions
StrainCarbon SourceFermentation ModeICA Titer (g/L)ICA Yield (g/g substrate)Productivity (g/L·h)ICA/CA RatioReference
VKM Y-2373Rapeseed Oil500-L Bioreactor64.10.720.54N/A
VKM Y-2373EthanolFed-batchN/A0.771.15N/A
UV/NG MutantRapeseed OilPilot Fermentor88.70.90N/A6:1
VKM Y-2373Biodiesel WasteFed-batch650.65N/AN/A
VKM Y-2373Ester-Aldehyde FractionOptimized Fed-batch831.11.254.1:1
A101.1.31 (CIT1 OE)Vegetable OilShake Flask~25N/AN/A~1:1
A101.1.31 (CIT2 OE)Vegetable OilShake Flask~20N/AN/A~1:1
A101 (Wild-type)Vegetable OilShake Flask~40 (total acids)N/AN/A4.12:1 (CA/ICA)

N/A: Not available in the cited source. OE: Overexpression.

Table 2: Influence of Cultivation Parameters on ICA Production by Y. lipolytica
ParameterOptimal Range/ConditionEffect on ICA ProductionReference
pH 5.0-6.5Optimal for growth and production, with specific optima depending on the phase.
Temperature 26-30 °CStandard range for Y. lipolytica cultivation.
**Dissolved Oxygen (pO₂) **20% (growth), 50-60% (production)High aeration during the production phase enhances ICA synthesis.
Nitrogen Limitation RequiredEssential for triggering the overproduction of organic acids.
ICL Inhibitor 15-30 mM Itaconic AcidIncreases ICA titer and the ICA/CA ratio by inhibiting isocitrate lyase.
Iron (Fe²⁺) ~2.4 mg/LRegulates aconitase activity; optimal concentration enhances ICA production.

Experimental Protocols

Analysis of Organic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of (2R,3S)-isocitric acid, citric acid, and other organic acids in fermentation broth.

3.1.1. Sample Preparation

  • Withdraw a sample of the culture broth.

  • Centrifuge the sample at 8,000 x g for 3 minutes at 20°C to pellet the cells.

  • Transfer 1 mL of the supernatant to a new microcentrifuge tube.

  • Add an equal volume (1 mL) of 8% (v/v) perchloric acid (HClO₄) to precipitate proteins.

  • Vortex briefly and centrifuge again under the same conditions to remove precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.1.2. HPLC Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: Inertsil ODS-3 reversed-phase column (250 x 4 mm) or equivalent.

  • Mobile Phase: 20 mM phosphoric acid in deionized water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

3.1.3. Quantification

  • Prepare standard solutions of (2R,3S)-isocitric acid, citric acid, and other relevant organic acids of known concentrations.

  • Generate a calibration curve for each standard by plotting peak area against concentration.

  • Quantify the concentration of acids in the samples by comparing their peak areas to the respective calibration curves.

The following diagram illustrates the general workflow for HPLC analysis:

HPLC_Workflow A Fermentation Broth Sample B Centrifugation (8,000 x g, 3 min) [Remove Cells] A->B C Supernatant Collection B->C D Protein Precipitation (Add 8% HClO₄) C->D E Centrifugation [Remove Precipitate] D->E F Filtration (0.22 µm) E->F G HPLC Analysis F->G H Data Analysis (Quantification) G->H

Fig. 2: Experimental workflow for HPLC-based quantification of organic acids.
Isocitrate Dehydrogenase (NADP⁺-dependent) Activity Assay

This protocol describes a continuous spectrophotometric rate determination assay for NADP⁺-dependent isocitrate dehydrogenase (IDH).

3.2.1. Principle IDH catalyzes the conversion of DL-isocitrate to α-ketoglutarate, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.

3.2.2. Reagents

  • Assay Buffer: 250 mM Glycylglycine, pH 7.4 at 37°C.

  • Substrate Solution: 6.6 mM DL-Isocitric acid (trisodium salt) in Assay Buffer.

  • Cofactor Solution: 20 mM β-NADP (sodium salt) in deionized water.

  • Divalent Cation Solution: 18 mM Manganese Chloride (MnCl₂) in deionized water.

  • Enzyme Preparation: Cell-free extract from microbial culture, appropriately diluted in cold Assay Buffer to obtain a rate within the linear range of the spectrophotometer.

3.2.3. Assay Procedure

  • Set a spectrophotometer to 37°C and 340 nm.

  • Prepare a reaction mixture in a 3 mL cuvette as follows:

    • Deionized Water: 1.95 mL

    • Assay Buffer (Reagent A): 0.50 mL

    • DL-Isocitric Acid Solution (Reagent B): 0.20 mL

    • β-NADP Solution (Reagent C): 0.15 mL

    • Manganese Chloride Solution (Reagent D): 0.10 mL

  • Prepare a blank cuvette by replacing the enzyme solution with an equal volume of Assay Buffer.

  • Equilibrate the cuvettes to 37°C for 5 minutes.

  • Initiate the reaction by adding 0.10 mL of the diluted enzyme preparation to the sample cuvette.

  • Mix by inversion and immediately start recording the increase in absorbance at 340 nm for approximately 5 minutes.

  • Determine the maximum linear rate (ΔA₃₄₀/minute) for both the sample and the blank.

3.2.4. Calculation of Enzyme Activity One unit of IDH activity is defined as the amount of enzyme that converts 1.0 µmole of isocitrate to α-ketoglutarate per minute at pH 7.4 and 37°C. The activity is calculated using the Beer-Lambert law, where the extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

The logical relationship for setting up the IDH assay is as follows:

IDH_Assay_Logic Setup Assay Setup Reagents Reagents: - Buffer (Gly-Gly, pH 7.4) - Substrate (Isocitrate) - Cofactor (NADP+) - Cation (MnCl₂) Setup->Reagents Enzyme Enzyme Sample (Cell-free extract) Setup->Enzyme ReactionMix Prepare Reaction Mix (Test & Blank Cuvettes) Reagents->ReactionMix Initiation Initiate with Enzyme Enzyme->Initiation Incubation Equilibrate to 37°C ReactionMix->Incubation Incubation->Initiation Measurement Measure ΔA₃₄₀/min Initiation->Measurement Calculation Calculate Activity (Units/mL) Measurement->Calculation

Fig. 3: Logical workflow for the isocitrate dehydrogenase (IDH) activity assay.

Conclusion

The microbial biosynthesis of (2R,3S)-isocitric acid, particularly using Yarrowia lipolytica, presents a highly promising avenue for the industrial production of this valuable chiral molecule. A thorough understanding of the underlying metabolic pathways, key enzymatic regulation points, and the impact of fermentation parameters is crucial for the rational design of strains and processes. By leveraging metabolic engineering strategies such as the overexpression of citrate synthase and aconitase, and the inhibition of isocitrate lyase, significant improvements in ICA titer, yield, and purity can be achieved. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals aiming to advance the biotechnological production and application of (2R,3S)-isocitric acid.

References

Introduction to the Stereochemistry of Isocitric Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereochemistry of Isocitric Acid Isomers

Isocitric acid, a key intermediate in the citric acid cycle, is a structural isomer of citric acid, differing in the position of the hydroxyl group.[1][2] The molecule possesses two asymmetric carbon atoms, giving rise to four distinct stereoisomers.[1] These isomers can be classified into two diastereomeric pairs, designated with the prefixes erythro- and threo-, and each pair consists of two enantiomers (D and L).[1][3]

The four stereoisomers are:

  • erythro-D-isocitric acid

  • erythro-L-isocitric acid

  • threo-D-isocitric acid

  • threo-L-isocitric acid

Of these, only the threo-D-isocitric acid, also known by its IUPAC name (2R,3S)-isocitric acid, is the naturally occurring compound found in living organisms as an intermediate in the Krebs cycle. The nomenclature can be further defined using the Cahn-Ingold-Prelog (CIP) system, which assigns an absolute configuration (R or S) to each chiral center. The erythro prefix indicates that similar functional groups are on the same side in a Fischer projection, while threo indicates they are on opposite sides.

The structural relationships between the four stereoisomers of isocitric acid are illustrated below, highlighting their enantiomeric and diastereomeric connections.

isocitric_acid_isomers cluster_threo threo-Isomers cluster_erythro erythro-Isomers threo_D (+)-D-threo-Isocitric Acid ((2R,3S)-Isocitric Acid) Natural Isomer threo_L (-)-L-threo-Isocitric Acid ((2S,3R)-Isocitric Acid) threo_D->threo_L Enantiomers erythro_D (+)-D-erythro-Isocitric Acid ((2R,3R)-Isocitric Acid) threo_D->erythro_D Diastereomers erythro_L (-)-L-erythro-Isocitric Acid ((2S,3S)-Isocitric Acid) threo_D->erythro_L Diastereomers threo_L->erythro_D Diastereomers threo_L->erythro_L Diastereomers erythro_D->erythro_L Enantiomers

Stereoisomeric relationships of isocitric acid.

Quantitative Data of Isocitric Acid Isomers

The distinct stereochemistry of each isomer results in different physical properties, such as optical rotation. The separation of these isomers is challenging due to their similar chemical properties.

Isomer NameIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
(+)-D-threo-Isocitric acid(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid6061-97-8C₆H₈O₇192.12
(-)-L-threo-Isocitric acid(1S,2R)-1-hydroxypropane-1,2,3-tricarboxylic acidN/AC₆H₈O₇192.12
(+)-D-erythro-Isocitric acid(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acidN/AC₆H₈O₇192.12
(-)-L-erythro-Isocitric acid(1S,2S)-1-hydroxypropane-1,2,3-tricarboxylic acidN/AC₆H₈O₇192.12

Experimental Protocols for Isomer Analysis

The analysis and quantification of isocitric acid isomers, particularly in complex matrices like fruit juices, require specific methodologies. The most common methods are enzymatic assays and chromatographic techniques.

Enzymatic Determination of D-Isocitric Acid

This method is highly specific for the natural D-isomer of isocitric acid. It relies on the enzyme isocitrate dehydrogenase (ICDH), which catalyzes the oxidative decarboxylation of D-isocitrate in the presence of the cofactor NADP⁺.

Principle: D-Isocitric acid + NADP⁺ ---(ICDH)---> 2-Oxoglutarate + CO₂ + NADPH + H⁺

The amount of NADPH formed is stoichiometric to the amount of D-isocitric acid and can be measured by the increase in absorbance at 340 nm.

Detailed Methodology:

  • Sample Preparation:

    • For clear, neutral liquid samples, use directly.

    • Filter or centrifuge turbid solutions.

    • For acidic samples (e.g., citrus juice), adjust the pH to approximately 7.6 with NaOH and dilute with distilled water.

    • To remove interfering phenolic compounds in colored juices, add polyvinylpolypyrrolidone (PVPP), stir for 1 minute, and filter.

  • Determination of Total D-Isocitric Acid (including lactones/esters):

    • Adjust the sample solution to pH 10-11 with NaOH.

    • Incubate in a boiling water bath for approximately 20 minutes to hydrolyze any lactones or esters to free D-isocitric acid.

    • Cool the solution to room temperature and neutralize to pH ~7.6 with HCl.

    • Use the clear, treated solution for the assay.

  • Assay Procedure (Manual Spectrophotometry):

    • Set spectrophotometer wavelength to 340 nm and temperature to ~25°C.

    • Pipette the following into a cuvette:

      • Buffer solution (containing NADP⁺)

      • Sample solution

    • Mix and read the initial absorbance (A1) after approximately 3 minutes.

    • Start the reaction by adding the ICDH enzyme solution.

    • Mix, and monitor the increase in absorbance until the reaction is complete (approximately 3-5 minutes). Read the final absorbance (A2).

    • Calculate the absorbance difference (ΔA = A2 - A1). The concentration of D-isocitric acid is proportional to this difference.

enzymatic_assay_workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay start Start with Sample (e.g., Fruit Juice) ph_adjust pH Adjustment (to ~7.6) start->ph_adjust pvpp PVPP Treatment (for colored samples) ph_adjust->pvpp filter Filtration pvpp->filter sample_ready Prepared Sample filter->sample_ready cuvette Pipette Sample, Buffer, and NADP+ into Cuvette sample_ready->cuvette Proceed to Assay read_a1 Read Initial Absorbance (A1) at 340nm cuvette->read_a1 add_icdh Add ICDH Enzyme (Start Reaction) read_a1->add_icdh read_a2 Read Final Absorbance (A2) add_icdh->read_a2 calculate Calculate ΔA = A2 - A1 read_a2->calculate end End calculate->end Determine Concentration

Workflow for enzymatic determination of D-isocitric acid.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are also employed for the separation and quantification of isocitric acid. These methods can potentially separate different isomers, unlike the enzymatic assay which is specific to one. However, achieving baseline separation from citric acid and other organic acids can be challenging due to their structural similarities.

Role in the Citric Acid (Krebs) Cycle

The citric acid cycle is a central metabolic pathway for the oxidation of carbohydrates, fats, and proteins to produce ATP. In eukaryotes, these reactions occur in the mitochondrial matrix. The natural isomer, (+)-D-threo-isocitric acid, is a crucial substrate in this pathway.

The involvement of isocitrate proceeds in two key steps:

  • Isomerization of Citrate: Citrate, formed from the condensation of acetyl-CoA and oxaloacetate, is reversibly isomerized to isocitrate by the enzyme aconitase. This reaction repositions the hydroxyl group, preparing the molecule for the subsequent oxidative decarboxylation.

  • Oxidative Decarboxylation of Isocitrate: This is a rate-limiting step in the Krebs cycle. The enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidation of isocitrate to α-ketoglutarate. This two-step reaction involves the initial oxidation of the hydroxyl group to a ketone (forming the unstable intermediate oxalosuccinate), followed by a decarboxylation step that releases a molecule of CO₂. The reaction reduces a molecule of NAD⁺ to NADH. In humans, three isoforms of IDH exist; IDH3 uses NAD⁺ and is part of the Krebs cycle, while IDH1 and IDH2 use NADP⁺ and function outside of the cycle.

The stereospecificity of isocitrate dehydrogenase is absolute for the (2R,3S)-configured natural isomer, ensuring the correct flow of metabolites through this critical energy-producing pathway.

krebs_cycle_isocitrate Citrate Citrate 6 Carbons Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate (2R,3S)-isomer 6 Carbons IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKG α-Ketoglutarate 5 Carbons Aconitase->Isocitrate IDH->AlphaKG NADH_out NADH + H+ IDH->NADH_out CO2_out CO₂ IDH->CO2_out NAD_in NAD+ NAD_in->IDH

Isocitrate conversion in the Citric Acid Cycle.

References

(2R,3S)-Isocitric Acid: A Technical Guide to its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitric acid, a key intermediate in the citric acid (TCA) cycle, plays a fundamental role in cellular energy metabolism. While traditionally viewed as a metabolic substrate, emerging evidence suggests its involvement in a broader range of cellular processes, including redox homeostasis and potential therapeutic applications. This technical guide provides an in-depth exploration of the cellular mechanism of action of (2R,3S)-isocitric acid, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Core Mechanism of Action: Role in the Citric Acid Cycle

The primary and most well-established role of (2R,3S)-isocitric acid is as a crucial component of the citric acid cycle, a series of enzyme-catalyzed chemical reactions central to aerobic respiration in cells.[1][2]

Metabolic Pathway:

  • Formation: (2R,3S)-Isocitrate is formed from citrate through the action of the enzyme aconitase. This is an isomerization reaction involving the removal and then addition of a water molecule.[2]

  • Oxidative Decarboxylation: (2R,3S)-Isocitrate is then oxidatively decarboxylated by the enzyme isocitrate dehydrogenase (IDH) to form alpha-ketoglutarate (α-KG), releasing a molecule of carbon dioxide.[1][2] This reaction is a critical regulatory point in the TCA cycle. During this step, NAD+ is reduced to NADH, which subsequently donates its electrons to the electron transport chain for ATP production.

There are three main isoforms of isocitrate dehydrogenase with distinct subcellular localizations and functions:

  • IDH1: Located in the cytoplasm and peroxisomes, it is NADP+-dependent.

  • IDH2: Found in the mitochondria, it is also NADP+-dependent.

  • IDH3: A mitochondrial enzyme that is NAD+-dependent and a key regulator of the TCA cycle.

The conversion of isocitrate to α-ketoglutarate by IDH is a vital step for energy production. The overall citric acid cycle, for each molecule of glucose, generates multiple NADH and FADH2 molecules, which are essential for oxidative phosphorylation.

TCA_Cycle_Isocitrate Citrate Citrate Isocitrate (2R,3S)-Isocitrate Citrate->Isocitrate Aconitase alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase (IDH3) CO2 CO2 NAD NAD+ Further TCA Cycle Steps Further TCA Cycle Steps NADH NADH + H+ NAD->NADH

Figure 1. The central role of (2R,3S)-Isocitrate in the Citric Acid Cycle.

Regulation of Isocitrate Dehydrogenase Activity

The activity of isocitrate dehydrogenase, and thus the metabolism of (2R,3S)-isocitric acid, is tightly regulated by cellular energy status and signaling molecules.

Allosteric Regulation:

  • Activation: The mitochondrial NAD+-dependent IDH3 is allosterically activated by ADP and Ca2+. Increased levels of ADP signal a low energy state, stimulating the TCA cycle to produce more ATP.

  • Inhibition: High levels of ATP and NADH act as allosteric inhibitors of IDH3, indicating a high energy state and slowing down the TCA cycle.

Calcium Signaling:

Calcium ions (Ca2+) are important regulators of mitochondrial metabolism. An increase in mitochondrial matrix Ca2+ concentration activates IDH, thereby increasing the production of NADH and ATP to meet the energy demands of cellular activities that are often triggered by calcium signals.

IDH_Regulation IDH Isocitrate Dehydrogenase (IDH3) ADP ADP ADP->IDH Activates Ca2 Ca2+ Ca2->IDH Activates ATP ATP ATP->IDH Inhibits NADH NADH NADH->IDH Inhibits

Figure 2. Allosteric regulation of Isocitrate Dehydrogenase (IDH3).

Role in Cellular Redox Homeostasis

Beyond its role in energy production, the metabolism of (2R,3S)-isocitric acid by the NADP+-dependent IDH isoforms (IDH1 and IDH2) is a crucial source of cytosolic and mitochondrial NADPH. NADPH is a key reducing equivalent that plays a vital role in protecting cells from oxidative stress.

NADPH Production and Antioxidant Defense:

  • IDH1 (Cytosolic/Peroxisomal): The conversion of isocitrate to α-KG by IDH1 generates NADPH in the cytoplasm and peroxisomes.

  • IDH2 (Mitochondrial): Similarly, IDH2 produces NADPH within the mitochondria.

This NADPH is essential for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a major cellular antioxidant that detoxifies reactive oxygen species (ROS).

A study on Paramecium caudatum demonstrated that (2R,3S)-isocitric acid at concentrations between 0.5 and 10 mM exhibited a significant antioxidant effect against oxidative stress induced by hydrogen peroxide and heavy metal ions (Cu, Pb, Zn, and Cd). The maximal antioxidant effect was observed at a 10 mM concentration. Notably, isocitric acid was found to be a more active antioxidant than ascorbic acid in this model system.

Redox_Homeostasis cluster_cytosol Cytosol / Mitochondria Isocitrate (2R,3S)-Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1/2 IDH1_2 IDH1 / IDH2 NADP NADP+ NADPH NADPH NADP->NADPH Glutathione_Reductase Glutathione Reductase NADPH->Glutathione_Reductase GSSG GSSG GSSG->Glutathione_Reductase GSH 2 GSH Detoxification Detoxification GSH->Detoxification Glutathione_Reductase->GSH ROS Reactive Oxygen Species (ROS) ROS->Detoxification

Figure 3. Role of (2R,3S)-Isocitrate metabolism in antioxidant defense.

Quantitative Data Summary

ParameterOrganism/Cell LineCondition(2R,3S)-Isocitric Acid ConcentrationObserved EffectReference
Antioxidant Activity Paramecium caudatumOxidative stress (H₂O₂, heavy metals)0.5 - 10 mMFavorable influence on stressed cells; maximal effect at 10 mM. More active than ascorbic acid.

Experimental Protocols

Isocitrate Dehydrogenase (IDH) Activity Assay

This spectrophotometric assay measures the activity of IDH by monitoring the reduction of NADP+ to NADPH, which absorbs light at 340 nm.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • NADP+ solution

  • (2R,3S)-Isocitric acid solution (substrate)

  • Enzyme source (cell lysate or purified IDH)

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare Reagent Mix: In each well of the microplate, add assay buffer and NADP+ solution.

  • Add Enzyme: Add the enzyme source (e.g., cell lysate) to each well.

  • Initiate Reaction: Start the reaction by adding the (2R,3S)-isocitric acid substrate to each well.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).

  • Calculate Activity: The rate of increase in absorbance at 340 nm is proportional to the IDH activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

IDH_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, NADP+, and Isocitrate solutions start->prep_reagents add_reagents Add Assay Buffer and NADP+ to microplate wells prep_reagents->add_reagents add_enzyme Add enzyme source (cell lysate) add_reagents->add_enzyme initiate_reaction Initiate reaction by adding Isocitrate add_enzyme->initiate_reaction measure_abs Measure absorbance at 340 nm (kinetic mode) initiate_reaction->measure_abs calculate_activity Calculate IDH activity based on the rate of NADPH formation measure_abs->calculate_activity end End calculate_activity->end

Figure 4. Experimental workflow for an Isocitrate Dehydrogenase (IDH) activity assay.

Conclusion

(2R,3S)-Isocitric acid is a central metabolite with a well-defined role in the citric acid cycle, contributing significantly to cellular energy production. Its metabolism by NADP+-dependent isocitrate dehydrogenases is also a critical source of NADPH, a key player in maintaining cellular redox balance and protecting against oxidative stress. While direct evidence for its role as a classical signaling molecule is currently limited, its influence on fundamental cellular processes through metabolic flux and antioxidant capacity is undeniable. Further research is warranted to explore other potential direct or indirect mechanisms of action, particularly in the context of its observed therapeutic effects. This guide provides a foundational understanding for researchers and drug development professionals interested in the multifaceted roles of this important biomolecule.

References

The Biochemical Properties of threo-Ds-Isocitric Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-Ds-isocitric acid, a key intermediate in central metabolic pathways, has garnered increasing interest for its diverse biochemical roles and potential therapeutic applications. As a stereoisomer of isocitric acid, its specific configuration dictates its interaction with enzymes and its metabolic fate. This technical guide provides a comprehensive overview of the biochemical properties of threo-Ds-isocitric acid, with a focus on its structure, metabolic significance, enzyme kinetics, and potential signaling functions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Physicochemical Properties

Threo-Ds-isocitric acid is a tricarboxylic acid with the chemical formula C6H8O7 and a molecular weight of 192.12 g/mol .[1] Its structure features two chiral centers, leading to four possible stereoisomers. The threo-Ds isomer is the naturally occurring and biologically active form in most organisms.

PropertyValueReference
IUPAC Name(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid[1]
Molecular FormulaC6H8O7[1]
Molecular Weight192.12 g/mol [1]
CAS Number6061-97-8[1]
ChEBI IDCHEBI:151

Metabolic Pathways

Threo-Ds-isocitric acid is a central metabolite in two crucial pathways: the tricarboxylic acid (TCA) cycle and the glyoxylate cycle.

Tricarboxylic Acid (TCA) Cycle

In the TCA cycle, threo-Ds-isocitrate is synthesized from citrate by the enzyme aconitase. It is then oxidatively decarboxylated by isocitrate dehydrogenase (IDH) to produce α-ketoglutarate, a key downstream metabolite that links carbon and nitrogen metabolism. This reaction is a critical regulatory point in the TCA cycle and generates reducing equivalents in the form of NADH or NADPH.

TCA_Cycle_Focus Citrate Citrate Isocitrate threo-Ds-Isocitrate Citrate->Isocitrate Aconitase aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase

Fig. 1: Role of threo-Ds-isocitrate in the TCA cycle.
Glyoxylate Cycle

In plants, bacteria, and fungi, threo-Ds-isocitrate can be cleaved by isocitrate lyase in the glyoxylate cycle to yield succinate and glyoxylate. This pathway allows these organisms to utilize two-carbon compounds, such as acetate, for the net synthesis of carbohydrates.

Glyoxylate_Cycle_Focus Isocitrate threo-Ds-Isocitrate Succinate Succinate Isocitrate->Succinate Isocitrate Lyase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase

Fig. 2: Cleavage of threo-Ds-isocitrate in the glyoxylate cycle.

Enzyme Kinetics: Isocitrate Dehydrogenase

The primary enzyme that metabolizes threo-Ds-isocitric acid is isocitrate dehydrogenase (IDH). There are three main isoforms of IDH: IDH1 (cytosolic and peroxisomal, NADP+-dependent), IDH2 (mitochondrial, NADP+-dependent), and IDH3 (mitochondrial, NAD+-dependent).

Kinetic Parameters

Quantitative kinetic data for the interaction of pure threo-Ds-isocitric acid with various IDH isoforms is not extensively available in the literature. However, studies using DL-isocitrate (a mixture of D- and L-isomers) provide valuable insights.

Enzyme SourceSubstrateK'mapp (µM)kcat (s⁻¹)Reference
Micrarchaeon MhIDHDL-Isocitrate53.03 ± 5.6338.48 ± 1.62
Bovine Adrenals (NADP-specific)D,L-Isocitrate2.3 and 63Not Reported

Note: The non-hyperbolic kinetics observed with the bovine adrenal enzyme may suggest the presence of multiple active sites with different affinities or negative cooperativity.

Inhibition of Isocitrate Dehydrogenase

Several compounds are known to inhibit IDH activity. This is an area of significant interest for drug development, particularly in the context of cancers with IDH mutations.

InhibitorEnzymeSubstrateKiType of InhibitionReference
Aluminum ions (Al³⁺)Porcine Heart NADP-IDHthreo-Ds-Isocitrate0.88 µMPartial Competitive
AGI-5198Mutant IDH1α-KetoglutarateNot ReportedCompetitive
Compound 1 (bis-imidazole phenol)Mutant IDH1Mg²⁺Not ReportedCompetitive
1-hydroxypyridin-2-one derivativesMutant IDH1 (R132H)Not specifiedas low as 140 nMNot specified

Potential Signaling Role

Recent evidence suggests that threo-Ds-isocitric acid may play a role in cellular signaling beyond its metabolic functions. It has been proposed to be part of an "iron restriction signalosome" where it binds to isocitrate dehydrogenase. This interaction may be involved in stabilizing the iron-sulfur cluster of aconitase and influencing signaling complexes associated with protein kinase C (PKC).

Signaling_Hypothesis cluster_signalosome Iron Restriction Signalosome (Hypothetical) Isocitrate threo-Ds-Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH binds Aconitase Aconitase (Fe-S cluster) IDH->Aconitase stabilizes PKC_complex PKC-associated Signaling Complex Aconitase->PKC_complex dissociates Iron_Restriction Iron Restriction Iron_Restriction->Isocitrate influences level

Fig. 3: Hypothetical role of threo-Ds-isocitrate in an iron restriction signalosome.

Experimental Protocols

Quantification of threo-Ds-Isocitric Acid

Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of organic acids. Optimization for threo-Ds-isocitric acid may be required.

  • Sample Preparation:

    • For liquid samples (e.g., fermentation broth), centrifuge to pellet cells (13,000 x g, 10 min).

    • Filter the supernatant through a 0.45 µm filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of a certified threo-Ds-isocitric acid standard.

    • Perform serial dilutions to create a range of concentrations for the standard curve (e.g., 0.1 mM to 5 mM).

  • HPLC Conditions:

    • Column: Aminex fermentation monitoring column (e.g., 150 mm x 7.8 mm).

    • Mobile Phase: Isocratic elution with 8 mM H2SO4.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 60°C).

    • Detection: UV detector at 210 nm or a refractive index detector.

  • Analysis:

    • Inject samples and standards.

    • Quantify the concentration of threo-Ds-isocitric acid in samples by comparing peak areas to the standard curve.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for organic acid analysis but requires derivatization.

  • Extraction and Purification:

    • Extract organic acids from the sample using a suitable solvent system.

    • Purify the extract using solid-phase extraction (SPE) with a strong anion exchange cartridge.

  • Derivatization:

    • Evaporate the purified extract to dryness.

    • Silylate the organic acids using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5).

    • Injector: Splitless mode.

    • Oven Program: A temperature gradient program to separate the derivatized organic acids.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.

  • Analysis:

    • Identify the derivatized threo-Ds-isocitric acid based on its retention time and mass spectrum.

    • Quantify using an internal standard and a calibration curve.

Isocitrate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of NADP+-dependent isocitrate dehydrogenase by monitoring the production of NADPH at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5-8.0.

    • Substrate Solution: 10 mM threo-Ds-isocitric acid in assay buffer.

    • Cofactor Solution: 10 mM NADP+ in assay buffer.

    • Enzyme Preparation: A purified preparation of isocitrate dehydrogenase or a cell/tissue lysate.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, substrate solution, and cofactor solution.

    • Initiate the reaction by adding the enzyme preparation.

    • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

IDH_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Substrate (threo-Ds-isocitrate), and Cofactor (NADP+) start->prep_reagents mix_reagents Combine Reagents in Cuvette prep_reagents->mix_reagents add_enzyme Add Enzyme to Initiate Reaction mix_reagents->add_enzyme measure_abs Measure Absorbance at 340 nm (Kinetic Read) add_enzyme->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity end End calculate_activity->end

Fig. 4: Experimental workflow for an isocitrate dehydrogenase assay.
Purification of threo-Ds-Isocitric Acid from Fermentation Broth

This protocol outlines the steps for purifying threo-Ds-isocitric acid produced by Yarrowia lipolytica.

  • Cell Separation: Centrifuge the fermentation broth to remove the yeast cells.

  • Clarification: Filter the supernatant to remove any remaining solids.

  • Concentration: Concentrate the clarified broth, for example, by vacuum evaporation.

  • Acidification: Acidify the concentrated broth to a low pH to protonate the isocitric acid.

  • Crystallization: Cool the acidified concentrate to induce crystallization of threo-Ds-isocitric acid.

  • Recrystallization: For higher purity, dissolve the crystals in a minimal amount of hot water and allow them to recrystallize upon cooling.

Conclusion

Threo-Ds-isocitric acid is a multifaceted molecule with a central role in metabolism and emerging evidence of its involvement in cellular signaling. Its biochemical properties, particularly its interactions with isocitrate dehydrogenase, are of significant interest for understanding metabolic regulation and for the development of novel therapeutics. This technical guide provides a foundational understanding of threo-Ds-isocitric acid, offering valuable data and methodologies for researchers in the field. Further investigation into the specific kinetics of its interaction with different IDH isoforms and the elucidation of its signaling pathways will undoubtedly open new avenues for research and drug discovery.

References

The Enzymatic Conversion of Citrate to (2R,3S)-Isocitrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of citrate to (2R,3S)-isocitrate, a critical reaction in central metabolism. This guide details the enzyme responsible, aconitase, its intricate catalytic mechanism, kinetic properties, and regulation. Furthermore, it provides detailed experimental protocols for the study of this enzyme and its activity, catering to the needs of researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

Introduction

The stereospecific isomerization of citrate to its diastereomer, (2R,3S)-isocitrate, is a pivotal step in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. This reversible reaction is catalyzed by the enzyme aconitate hydratase, commonly known as aconitase (EC 4.2.1.3).[1][2] This conversion is essential as it transforms the tertiary alcohol of citrate, which is not readily oxidizable, into the secondary alcohol of isocitrate, which can be subsequently dehydrogenated in the next step of the TCA cycle.[3]

Aconitase exists in two isoforms in mammalian cells: a mitochondrial form (m-aconitase or ACO2) that is a key component of the TCA cycle, and a cytosolic form (c-aconitase or ACO1) which also functions as an iron regulatory protein (IRP1).[2][4] This dual functionality of c-aconitase/IRP1 links cellular iron homeostasis directly to intermediary metabolism. The enzyme's activity is dependent on a labile [4Fe-4S] iron-sulfur cluster, making it a sensitive marker for oxidative stress and cellular iron status.

The Catalytic Mechanism of Aconitase

Aconitase catalyzes the interconversion of citrate and isocitrate through a dehydration-hydration mechanism involving a covalently bound intermediate, cis-aconitate. The reaction proceeds in two distinct steps that occur at the same active site.

Step 1: Dehydration of Citrate to cis-Aconitate

The reaction is initiated by the abstraction of a pro-R hydrogen from the C2 carbon of citrate by a basic residue in the active site, proposed to be Ser-642. Concurrently, the hydroxyl group on the C3 carbon is protonated by an acidic residue, His-101, facilitating its elimination as a water molecule. This results in the formation of a double bond between C2 and C3, yielding the enzyme-bound intermediate, cis-aconitate.

Step 2: Hydration of cis-Aconitate to (2R,3S)-Isocitrate

The cis-aconitate intermediate then undergoes a rehydration step. A key feature of the mechanism is a proposed 180° "flip" of the cis-aconitate molecule within the active site. This reorientation allows for the stereospecific addition of a water molecule. The water molecule, activated by the iron-sulfur cluster and coordinated by active site residues, attacks the C2 carbon, while a proton is added to the C3 carbon, resulting in the formation of (2R,3S)-isocitrate.

The [4Fe-4S] cluster plays a crucial role in catalysis, not as a redox cofactor, but in substrate binding and positioning, and in the activation of the hydroxyl group for elimination and the water molecule for addition.

Aconitase_Mechanism cluster_dehydration Dehydration cluster_rehydration Rehydration Citrate Citrate Enzyme_Citrate Enzyme-Citrate Complex Citrate->Enzyme_Citrate Binding Enzyme_Citrate->Citrate Release Transition_State_1 Transition State 1 (Dehydration) Enzyme_Citrate->Transition_State_1 - H2O Transition_State_1->Enzyme_Citrate Enzyme_Cis_Aconitate Enzyme-cis-Aconitate Intermediate Transition_State_1->Enzyme_Cis_Aconitate Enzyme_Cis_Aconitate->Transition_State_1 + H2O Transition_State_2 Transition State 2 (Rehydration) Enzyme_Cis_Aconitate->Transition_State_2 + H2O Transition_State_2->Enzyme_Cis_Aconitate Enzyme_Isocitrate Enzyme-Isocitrate Complex Transition_State_2->Enzyme_Isocitrate Enzyme_Isocitrate->Transition_State_2 - H2O Isocitrate (2R,3S)-Isocitrate Enzyme_Isocitrate->Isocitrate Release Isocitrate->Enzyme_Isocitrate Binding

Aconitase Catalytic Cycle

Quantitative Data

The enzymatic activity of aconitase is characterized by its kinetic parameters and the equilibrium of the reaction.

Kinetic Parameters

The Michaelis-Menten constants (Km), maximum velocities (Vmax), and catalytic constants (kcat) for aconitase vary depending on the substrate, the enzyme isoform (mitochondrial or cytosolic), and the source organism. Below is a summary of representative kinetic parameters for human mitochondrial aconitase (ACO2).

SubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Source
Citrate250 ± 5018 ± 227 ± 3
(2R,3S)-Isocitrate80 ± 1022 ± 233 ± 3
cis-Aconitate20 ± 550 ± 575 ± 8

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Reaction Equilibrium

The isomerization of citrate to isocitrate is a reversible reaction that reaches an equilibrium. The equilibrium constant (Keq) for the overall reaction (Citrate ⇌ Isocitrate) is approximately 0.067. At equilibrium at pH 7.4 and 25°C, the mixture consists of approximately 90% citrate, 4% cis-aconitate, and 6% isocitrate.

ComponentEquilibrium Concentration (%)
Citrate~90
cis-Aconitate~4
(2R,3S)-Isocitrate~6

Regulation of Aconitase Activity

Aconitase activity is tightly regulated by cellular conditions, primarily through the stability of its [4Fe-4S] cluster and by post-translational modifications.

Regulation by Iron and Oxidative Stress: The IRP1/IRE System

The cytosolic aconitase (ACO1) plays a dual role as an enzyme and as Iron Regulatory Protein 1 (IRP1). This switch in function is determined by cellular iron levels.

  • High Iron: When cellular iron is abundant, a [4Fe-4S] cluster is assembled in the apo-aconitase protein, rendering it catalytically active as c-aconitase.

  • Low Iron: Under iron-deficient conditions, the [4Fe-4S] cluster is not assembled, and the apo-protein adopts a conformation that allows it to bind to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs. As IRP1, it regulates the translation of proteins involved in iron uptake, storage, and utilization, such as ferritin and the transferrin receptor.

The [4Fe-4S] cluster is also highly susceptible to damage by reactive oxygen species (ROS), leading to the release of a ferrous iron atom and the formation of an inactive [3Fe-4S] cluster. This inactivation of aconitase by oxidative stress also converts it to IRP1, linking redox state to iron metabolism.

IRP1_Regulation cluster_high_iron High Cellular Iron cluster_low_iron Low Cellular Iron / Oxidative Stress cluster_downstream_effects Downstream Effects of IRP1 Binding High_Iron High Iron FeS_Cluster_Assembly [4Fe-4S] Cluster Assembly High_Iron->FeS_Cluster_Assembly Apo_Aconitase Apo-Aconitase (IRP1) Apo_Aconitase->FeS_Cluster_Assembly c_Aconitase Active c-Aconitase FeS_Cluster_Assembly->c_Aconitase Citrate_Conversion Citrate_Conversion c_Aconitase->Citrate_Conversion Citrate -> Isocitrate FeS_Cluster_Disassembly [4Fe-4S] Cluster Disassembly c_Aconitase->FeS_Cluster_Disassembly Low_Iron Low Iron or Oxidative Stress Low_Iron->FeS_Cluster_Disassembly IRP1 Active IRP1 (RNA-binding) FeS_Cluster_Disassembly->IRP1 IRE_Binding IRE_Binding IRP1->IRE_Binding Binds to IREs Ferritin_mRNA Ferritin mRNA IRE_Binding->Ferritin_mRNA TfR_mRNA Transferrin Receptor mRNA IRE_Binding->TfR_mRNA Translation_Inhibition Translation Inhibition Ferritin_mRNA->Translation_Inhibition mRNA_Stabilization mRNA Stabilization TfR_mRNA->mRNA_Stabilization Reduced_Iron_Storage Reduced Iron Storage Translation_Inhibition->Reduced_Iron_Storage Increased_Iron_Uptake Increased Iron Uptake mRNA_Stabilization->Increased_Iron_Uptake

Regulation of c-Aconitase/IRP1 by Iron
Post-Translational Modifications

Aconitase activity is also regulated by various post-translational modifications (PTMs), which can be either redox-dependent or independent.

  • Redox-dependent PTMs: These include oxidation of cysteine residues, S-nitrosylation, and S-glutathionylation, which can lead to the disassembly of the Fe-S cluster and enzyme inactivation.

  • Redox-independent PTMs: Phosphorylation by kinases such as Protein Kinase C (PKC) has been shown to modulate aconitase activity. For instance, phosphorylation of Ser-711 in IRP1 has been found to selectively inhibit the conversion of citrate to isocitrate.

Experimental Protocols

Purification of Mitochondrial Aconitase from Bovine Heart

This protocol is a generalized procedure based on established methods for the isolation of mitochondrial enzymes.

Materials:

  • Fresh bovine heart

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Mitochondria isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Affinity chromatography column (e.g., Blue Dextran-Sepharose)

  • Elution buffer (e.g., Lysis buffer with a high salt concentration or a specific ligand)

  • Centrifuge, homogenizer, chromatography equipment

Procedure:

  • Tissue Preparation: Mince fresh bovine heart tissue and wash with cold homogenization buffer.

  • Homogenization: Homogenize the tissue in homogenization buffer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Mitochondrial Lysis: Resuspend the mitochondrial pellet in lysis buffer and incubate on ice to solubilize the mitochondrial proteins.

  • Clarification: Centrifuge at high speed (e.g., 100,000 x g) to remove insoluble material.

  • Affinity Chromatography:

    • Equilibrate the affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column extensively with lysis buffer to remove unbound proteins.

    • Elute the bound aconitase using an appropriate elution buffer.

  • Purity Assessment: Analyze the eluted fractions by SDS-PAGE and measure aconitase activity.

  • Buffer Exchange and Concentration: Pool the active fractions and concentrate the protein, exchanging the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 10% glycerol).

Purification_Workflow Start Bovine Heart Tissue Homogenization Homogenization Start->Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (1,000 x g) Homogenization->Low_Speed_Centrifugation Supernatant_1 Supernatant Low_Speed_Centrifugation->Supernatant_1 High_Speed_Centrifugation High-Speed Centrifugation (10,000 x g) Supernatant_1->High_Speed_Centrifugation Mitochondrial_Pellet Mitochondrial Pellet High_Speed_Centrifugation->Mitochondrial_Pellet Lysis Mitochondrial Lysis Mitochondrial_Pellet->Lysis Clarification Clarification (100,000 x g) Lysis->Clarification Clarified_Lysate Clarified Lysate Clarification->Clarified_Lysate Affinity_Chromatography Affinity Chromatography Clarified_Lysate->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Purified_Aconitase Purified Aconitase Elution->Purified_Aconitase

Aconitase Purification Workflow
Aconitase Activity Assay (Coupled Enzyme Assay)

This spectrophotometric assay measures the rate of NADP⁺ reduction, which is coupled to the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂)

  • Citrate or isocitrate solution (substrate)

  • NADP⁺ solution

  • Isocitrate dehydrogenase (NADP⁺-dependent)

  • Purified aconitase or cell/tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP⁺, and isocitrate dehydrogenase in a cuvette.

  • Add the aconitase-containing sample to the cuvette.

  • Initiate the reaction by adding the substrate (citrate or isocitrate).

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADPH formation and thus to the aconitase activity.

  • Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Quantification of Citrate and Isocitrate by HPLC

High-performance liquid chromatography (HPLC) can be used to separate and quantify citrate and isocitrate in biological samples.

Materials:

  • HPLC system with a suitable column (e.g., reverse-phase C18 or a specific organic acid analysis column)

  • Mobile phase (e.g., dilute aqueous acid such as phosphoric acid or sulfuric acid)

  • UV detector (e.g., set at 210 nm) or a mass spectrometer

  • Standards for citrate and isocitrate

Procedure:

  • Sample Preparation: Deproteinize biological samples (e.g., by perchloric acid precipitation followed by neutralization) and filter through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the HPLC column with the mobile phase.

    • Inject the prepared sample.

    • Run the separation using an isocratic or gradient elution profile.

  • Detection and Quantification:

    • Detect the eluting acids using a UV detector or mass spectrometer.

    • Identify and quantify the peaks corresponding to citrate and isocitrate by comparing their retention times and peak areas to those of known standards.

Conclusion

The enzymatic conversion of citrate to (2R,3S)-isocitrate by aconitase is a fundamental reaction with implications far beyond its role in the TCA cycle. The dual functionality of the cytosolic isoform as an iron regulatory protein highlights the intricate connections between cellular metabolism and nutrient homeostasis. The sensitivity of the enzyme's iron-sulfur cluster to oxidative stress also positions aconitase as a critical sensor of the cellular redox environment. A thorough understanding of the mechanism, kinetics, and regulation of aconitase is therefore essential for researchers and drug development professionals targeting metabolic pathways and related diseases. The experimental protocols provided in this guide offer a starting point for the detailed investigation of this multifaceted enzyme.

References

Natural Sources of (2R,3S)-Isocitric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of (2R,3S)-isocitric acid, a molecule of growing interest in the pharmaceutical and biotechnology sectors. The document details the occurrence of this specific stereoisomer in various natural matrices, provides comprehensive experimental protocols for its quantification, and illustrates the key metabolic pathways involved in its biosynthesis.

Introduction to (2R,3S)-Isocitric Acid

(2R,3S)-Isocitric acid is a tricarboxylic acid and a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for energy production in aerobic organisms.[1] Beyond its central role in metabolism, (2R,3S)-isocitric acid is gaining attention for its potential therapeutic applications. It is commonly found in a variety of fruits and vegetables and can also be produced in significant quantities through microbial fermentation.[2][3] The ratio of citric acid to D-isocitric acid is often used as a marker of authenticity and quality for fruit juices.

Natural Occurrence and Quantitative Data

(2R,3S)-Isocitric acid is naturally present in a range of fruits and vegetables. The concentration of this acid can vary depending on the species, variety, and ripeness. The following tables summarize the reported concentrations of (2R,3S)-isocitric acid in various natural sources.

Table 1: Concentration of (2R,3S)-Isocitric Acid in Fruits

FruitConcentration Range (mg/L or mg/kg)Reference
Orange Juice65 - 200 mg/L[2]
Grapefruit Juice140 - 350 mg/L
Pomegranate Juice4 - 186 mg/L
Raspberry Juice57 - 440 mg/L (mean 170 mg/L)
Strawberry Juice30 - 90 mg/L
Blackcurrant Juice160 - 500 mg/L
BoysenberriesPresent (quantitative data not specified)
YoungberriesPresent (quantitative data not specified)
BlackberriesPresent (quantitative data not specified)

Table 2: Concentration of (2R,3S)-Isocitric Acid in Vegetables

VegetableConcentration Range (mg/kg)Reference
CarrotsPresent (often in smaller amounts than citric and malic acid)
TomatoesPresent (ratio of citric to isocitric acid is approximately 200:1)
Sweet PeppersPresent (ratio of citric to isocitric acid is approximately 30:1)

Microbial Production of (2R,3S)-Isocitric Acid

The yeast Yarrowia lipolytica is a particularly efficient producer of (2R,3S)-isocitric acid through fermentation. By manipulating culture conditions and employing mutant or genetically modified strains, it is possible to achieve high yields of isocitric acid, often with a favorable ratio over its isomer, citric acid.

Table 3: Microbial Production of (2R,3S)-Isocitric Acid by Yarrowia lipolytica

StrainCarbon SourceConcentration (g/L)Isocitric Acid to Citric Acid RatioReference
TEM YL 3Sunflower Oil46.8-
TEM YL 20Sunflower Oil53.76-
VKM Y-2373Rapeseed Oil64.12.9:1
UV/NG MutantRapeseed Oil with Itaconic Acid88.76:1
ACO1 Overexpressing StrainSunflower Oil-Increased to 66-71% of total acids

Experimental Protocols

Accurate quantification of (2R,3S)-isocitric acid is crucial for research and quality control. The two most common methods are enzymatic assays and High-Performance Liquid Chromatography (HPLC).

Enzymatic Determination of (2R,3S)-Isocitric Acid

This method relies on the specific enzymatic activity of isocitrate dehydrogenase (ICDH), which catalyzes the oxidative decarboxylation of D-isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the concentration of D-isocitric acid.

4.1.1. Sample Preparation

  • Clear Liquid Samples (e.g., fruit juice):

    • Filter the sample through a 0.45 µm membrane filter.

    • If the sample is colored, treat it with polyvinylpolypyrrolidone (PVPP) to remove interfering pigments.

    • Adjust the pH to approximately 7.0-7.5 with NaOH.

  • Solid Samples (e.g., fruits, vegetables):

    • Homogenize a known weight of the sample with distilled water.

    • Heat the homogenate to extract the organic acids.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm membrane filter.

    • For samples containing fat, perform a hot water extraction and cool to separate the fat layer before filtration.

  • Determination of Total D-Isocitric Acid (including esters and lactones):

    • Adjust the sample pH to 10-11 with NaOH and incubate in a boiling water bath for 20 minutes to hydrolyze esters and lactones.

    • Cool the sample and adjust the pH back to approximately 7.0.

    • Proceed with the enzymatic assay.

4.1.2. Assay Procedure (based on a commercial kit)

  • Reagents:

    • Buffer solution (e.g., Imidazole or Glycylglycine buffer, pH 7.4)

    • NADP+ solution

    • Isocitrate Dehydrogenase (ICDH) enzyme solution

    • D-Isocitric acid standard solution

  • Procedure:

    • Pipette the buffer, NADP+ solution, and sample (or standard/blank) into a cuvette.

    • Mix and measure the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding the ICDH enzyme solution.

    • Mix and incubate at 37°C.

    • Monitor the increase in absorbance until the reaction is complete (approximately 3-5 minutes).

    • Measure the final absorbance (A2).

    • Calculate the absorbance difference (ΔA = A2 - A1) for the sample, standard, and blank.

    • Determine the concentration of D-isocitric acid in the sample using the absorbance of the standard.

HPLC Determination of (2R,3S)-Isocitric Acid

HPLC is a powerful technique for the simultaneous separation and quantification of multiple organic acids in a sample.

4.2.1. Sample Preparation

  • Follow the sample preparation steps outlined in section 4.1.1 for liquid and solid samples.

  • The final extract should be filtered through a 0.22 µm syringe filter before injection into the HPLC system.

4.2.2. Chromatographic Conditions

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: An acidic mobile phase, such as 0.1% phosphoric acid or a phosphate buffer at a low pH (e.g., 2.4), is typically employed to ensure the organic acids are in their protonated form.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at 210 nm is the most common method for organic acids.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 50°C.

4.2.3. Quantification

A calibration curve is constructed by injecting standards of known (2R,3S)-isocitric acid concentrations. The peak area of the isocitric acid in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve.

Metabolic Pathways and Regulation

The biosynthesis of (2R,3S)-isocitric acid is an integral part of the citric acid cycle. The regulation of this pathway is key to understanding how organisms can be manipulated to overproduce isocitric acid.

The Citric Acid Cycle

The following diagram illustrates the central role of isocitrate in the citric acid cycle.

CitricAcidCycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate (2R,3S)-Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: The Citric Acid Cycle highlighting the position of (2R,3S)-Isocitrate.

Regulation for Overproduction in Yarrowia lipolytica

In Yarrowia lipolytica, the flux through the citric acid cycle can be redirected to favor the accumulation of isocitric acid. This is achieved by modulating the activity of key enzymes.

IsocitrateProduction cluster_TCA Citric Acid Cycle cluster_Glyoxylate Glyoxylate Cycle cluster_Regulation Regulation for Overproduction Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate (2R,3S)-Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH ICL Isocitrate Lyase Isocitrate->ICL Isocitrate_pool Accumulated (2R,3S)-Isocitrate Isocitrate->Isocitrate_pool AlphaKetoglutarate α-Ketoglutarate Aconitase->Isocitrate IDH->AlphaKetoglutarate Glyoxylate Glyoxylate Succinate_Gly Succinate ICL->Glyoxylate ICL->Succinate_Gly Overexpression Overexpression of ACO1 gene Overexpression->Aconitase enhances activity Inhibition Inhibition by Itaconic Acid Inhibition->ICL inhibits activity

Caption: Regulation of metabolic pathways in Yarrowia lipolytica for enhanced (2R,3S)-isocitric acid production.

Key regulatory strategies include:

  • Overexpression of Aconitase (encoded by the ACO1 gene): This increases the conversion of citrate to isocitrate, thereby increasing the pool of available isocitrate.

  • Inhibition of Isocitrate Lyase (ICL): ICL is a key enzyme of the glyoxylate cycle, which consumes isocitrate. Inhibiting ICL with compounds like itaconic acid prevents the diversion of isocitrate into the glyoxylate cycle, leading to its accumulation.

  • Inhibition of Isocitrate Dehydrogenase (IDH): Under certain conditions, such as nitrogen limitation, the activity of NAD+-dependent IDH can be reduced, further contributing to the accumulation of isocitrate.

Experimental Workflow

The following diagram outlines a general workflow for the quantification of (2R,3S)-isocitric acid from a natural source.

ExperimentalWorkflow Start Sample Collection (Fruit, Vegetable, etc.) Preparation Sample Preparation (Homogenization, Extraction) Start->Preparation Filtration Filtration / Centrifugation Preparation->Filtration Analysis Analysis Filtration->Analysis Enzymatic Enzymatic Assay Analysis->Enzymatic Method 1 HPLC HPLC Analysis Analysis->HPLC Method 2 Data Data Acquisition and Quantification Enzymatic->Data HPLC->Data Result Result: Concentration of (2R,3S)-Isocitric Acid Data->Result

Caption: General experimental workflow for the quantification of (2R,3S)-isocitric acid.

References

(2R,3S)-Isocitric Acid: A Versatile Chiral Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules.[1][2] Its inherent stereochemistry and multiple functional groups provide a unique scaffold for the construction of enantiomerically pure compounds, offering significant advantages in drug design and development. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (2R,3S)-isocitric acid as a chiral synthon, with a focus on its practical utility in medicinal chemistry.

Physicochemical Properties

(2R,3S)-Isocitric acid is a structural isomer of citric acid, possessing similar physical and chemical properties, which can make their separation challenging.[3] The naturally occurring and biologically active stereoisomer is the threo-Ds-isocitric acid, also known as (2R,3S)-isocitric acid.[4]

PropertyValueReferences
Molecular Formula C₆H₈O₇[5]
Molecular Weight 192.12 g/mol
Appearance White to off-white solid
Melting Point 162 - 165 °C
Solubility in Water 466 mg/mL
pKa Values pKa₁: 3.29, pKa₂: 4.71, pKa₃: 6.40
Specific Rotation ([α]D) Not consistently reported for the free acid. The lactone derivative, (-)-isocitric acid lactone, has a negative optical rotation.

Production and Isolation

The primary route for obtaining enantiomerically pure (2R,3S)-isocitric acid is through microbial fermentation. The yeast Yarrowia lipolytica is a particularly efficient producer, capable of generating high titers of isocitric acid from various carbon sources, including renewable feedstocks like sunflower and rapeseed oil.

Experimental Protocol: Large-Scale Production and Purification of (2R,3S)-Isocitric Acid

This protocol is a summary of the large-scale production and purification of (2R,3S)-isocitric acid as its monopotassium salt, based on methodologies described in the literature.

1. Fermentation:

  • Microorganism: Yarrowia lipolytica VKM Y-2373.

  • Culture Medium: A medium containing rapeseed oil as the carbon source, along with a nitrogen source (e.g., (NH₄)₂SO₄), phosphates, and essential mineral salts.

  • Fermentor: A 500-L bioreactor.

  • Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of isocitric acid. Typically, a stirrer speed of 200–1000 rpm and an air flow rate of 0.24–2.0 vvm are maintained to achieve a dissolved oxygen concentration of 30–60% saturation.

  • Yield: This process can yield up to 64.1 g/L of isocitric acid with a product yield of 0.72 g/g.

2. Isolation and Purification:

  • Cell Separation: The yeast biomass is removed from the fermentation broth by centrifugation or microfiltration.

  • Clarification: The supernatant is clarified to remove any remaining particulate matter.

  • Concentration: The clarified solution is concentrated under vacuum.

  • Acidification and Crystallization: The concentrated solution is acidified, and monopotassium isocitrate is crystallized out.

  • Final Purity: This process can yield monopotassium salt of (2R,3S)-isocitric acid with a purity of 99.0–99.9%.

Applications as a Chiral Building Block

The true potential of (2R,3S)-isocitric acid lies in its application as a starting material for the synthesis of other valuable chiral molecules. Its densely functionalized structure allows for a variety of chemical transformations to produce key intermediates for the pharmaceutical industry.

Synthesis of the Bicyclic Side Chain of Darunavir

A prominent example of the utility of (2R,3S)-isocitric acid is in the practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key bicyclic intermediate for the HIV protease inhibitor Darunavir.

G cluster_0 Preparation of Isocitric Acid Lactone Diacid cluster_1 Formation of Hemiester cluster_2 Amide Formation and Reduction cluster_3 Final Cyclization Isocitrate (2R,3S)-Isocitric Acid Monopotassium Salt IonExchange Ion Exchange Resin Isocitrate->IonExchange FreeAcid Free (2R,3S)-Isocitric Acid IonExchange->FreeAcid Heating Heating (95-100 °C) FreeAcid->Heating LactoneDiacid (2R,3S)-5-Oxotetrahydrofuran-2,3-dicarboxylic acid Heating->LactoneDiacid AceticAnhydride Acetic Anhydride LactoneDiacid->AceticAnhydride Anhydride (3aS,6aR)-Dihydrofuro[3,4-b]furan-2,4,6(3H)-trione AceticAnhydride->Anhydride Ethanol Anhydrous Ethanol Anhydride->Ethanol Hemiester (2R,3S)-2-(Ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid Ethanol->Hemiester Amidation Amidation with N-Methylaniline Hemiester->Amidation Amide Tertiary Amide Intermediate Amidation->Amide Reduction Reduction with LiAlH4 Amide->Reduction AminalTriol Transient Aminal-Triol Reduction->AminalTriol Cyclization Acidic Workup and Cyclization AminalTriol->Cyclization DarunavirSideChain (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Cyclization->DarunavirSideChain

Caption: Synthetic workflow for the preparation of the Darunavir side chain.

This protocol is adapted from the literature for the conversion of monopotassium isocitrate to its corresponding lactone diacid.

  • Preparation of Free Isocitric Acid: An aqueous solution of monopotassium (1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate is passed through an ion-exchange resin to obtain an aqueous solution of the free acid.

  • Concentration and Azeotropic Drying: The aqueous solution is concentrated on a rotary evaporator at a bath temperature of 55 °C. The resulting oil is co-evaporated with methyltetrahydrofuran (MeTHF) to remove residual water.

  • Lactonization: The oil is heated under reduced pressure (25 Torr) in a water bath at 95–100 °C for 2 hours. This affords (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid as an off-white solid.

    • Yield: 96.5%

    • Melting Point: 151–152 °C

Synthesis of (-)-Isocitric Acid Lactone

(-)-Isocitric acid lactone is another valuable chiral synthon that can be derived from (2R,3S)-isocitric acid. Its synthesis has been achieved through various routes, including those starting from D-malic acid. A stereoselective synthesis starting from dimethyl D-malate dianion has been reported to yield the lactone with good stereoselectivity.

Role in Cellular Signaling and Disease

Beyond its role as a chiral building block, isocitrate is a critical metabolite in cellular signaling, particularly in the context of cancer and inflammation.

Isocitrate Dehydrogenase (IDH) Mutations in Cancer

Mutations in the isocitrate dehydrogenase (IDH) enzymes, specifically IDH1 and IDH2, are frequently observed in several types of cancer, including glioma and acute myeloid leukemia. These mutations lead to a neomorphic enzyme activity, causing the reduction of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that can drive tumorigenesis.

G cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (IDH Mutation) Isocitrate Isocitrate wtIDH Wild-type IDH1/2 Isocitrate->wtIDH NADP+ -> NADPH alphaKG α-Ketoglutarate HistoneDemethylases Histone Demethylases alphaKG->HistoneDemethylases Co-factor wtIDH->alphaKG GeneExpression GeneExpression HistoneDemethylases->GeneExpression Normal Gene Expression mutIDH Mutant IDH1/2 TwoHG 2-Hydroxyglutarate (Oncometabolite) mutIDH->TwoHG HistoneDemethylases_inhibited Histone Demethylases TwoHG->HistoneDemethylases_inhibited Inhibition alphaKG_mut α-Ketoglutarate alphaKG_mut->mutIDH NADPH -> NADP+ AlteredGeneExpression AlteredGeneExpression HistoneDemethylases_inhibited->AlteredGeneExpression Altered Gene Expression Tumorigenesis Tumorigenesis AlteredGeneExpression->Tumorigenesis leads to

Caption: Signaling pathway disruption due to IDH mutations in cancer.

Isocitrate and Inflammation

The TCA cycle and its intermediates are increasingly recognized for their role in regulating inflammatory responses. In activated immune cells like macrophages, metabolic reprogramming occurs, leading to breaks in the TCA cycle and accumulation of certain metabolites, including citrate and isocitrate. This accumulation can influence inflammatory signaling pathways, such as the NF-κB and JAK-STAT pathways, through various mechanisms including the production of inflammatory mediators and epigenetic modifications.

Conclusion

(2R,3S)-Isocitric acid is a readily accessible and highly versatile chiral building block with significant potential in drug discovery and development. Its utility has been demonstrated in the synthesis of complex pharmaceutical intermediates, such as the side chain of the antiviral drug Darunavir. Furthermore, its central role in cellular metabolism and signaling provides opportunities for targeting related pathways in various diseases. The continued development of efficient fermentation and purification processes, coupled with innovative synthetic methodologies, will further solidify the position of (2R,3S)-isocitric acid as a key component of the chiral pool for medicinal chemistry.

References

The Core of Cancer Metabolism: A Technical Guide to Isocitrate Dehydrogenase and (2R,3S)-Isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase (IDH) stands as a pivotal enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of (2R,3S)-isocitrate. Beyond its canonical role in the tricarboxylic acid (TCA) cycle, mutations in IDH have emerged as a hallmark of various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This guide provides a comprehensive technical overview of the fundamental research on wild-type and mutant IDH, its interaction with (2R,3S)-isocitrate, and the resulting implications for cancer biology and therapeutic development.

Isocitrate Dehydrogenase: Structure, Function, and Metabolic Context

Isocitrate dehydrogenase exists in three isoforms in humans: IDH1, IDH2, and IDH3. IDH1 is found in the cytoplasm and peroxisomes, while IDH2 and IDH3 are located in the mitochondria. IDH1 and IDH2 are homodimeric enzymes that utilize NADP+ as a cofactor, whereas IDH3 is a heterotetrameric enzyme dependent on NAD+.

The canonical function of wild-type IDH is the conversion of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the TCA cycle. This reaction is a critical control point in cellular metabolism, linking energy production with biosynthesis.

Structural Insights

The three-dimensional structures of both wild-type and mutant IDH have been extensively studied, primarily through X-ray crystallography. These studies have revealed the architecture of the active site and the conformational changes that occur upon substrate and cofactor binding. The homodimeric nature of IDH1 and IDH2 is crucial for their catalytic activity, with the active site being formed at the interface of the two subunits.

ProteinPDB IDResolution (Å)Ligands
IDH1 Wild-Type 1T0L1.9Isocitrate, Ca2+
6BL21.92Covalent inhibitor
8T7D3.44Inhibitor (Compound 1)
IDH1 R132H Mutant 4L042.87NADP+, Ca2+, α-Ketoglutarate
5LGE2.70NADP+, Inhibitor (BAY 1436032 related)
6B0ZNot specifiedInhibitor (IDH305)
6O2Y2.80Inhibitor (Compound 24)
8HB92.80NADPH, Covalent inhibitor
8T7O2.05Inhibitor (AG-120)
IDH2 Wild-Type 1WLDNot specified(Sus scrofa) Isocitrate, Mn2+
IDH2 R140Q Mutant 4JA8Not specifiedInhibitor
6ADI1.97Inhibitor (AG-881)
IDH2 R172K Mutant 5SVNNot specified

This table provides a selection of publicly available PDB structures. The Protein Data Bank (rcsb.org) is the primary repository for these structures.

The Oncogenic Landscape of IDH Mutations

Cancer-associated mutations in IDH1 and IDH2 are typically missense mutations that occur at specific arginine residues in the enzyme's active site: R132 in IDH1, and R172 or R140 in IDH2. These mutations lead to a neomorphic (new) enzymatic activity: the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] This reaction consumes NADPH.

The accumulation of 2-HG in cells has profound effects on cellular epigenetics and metabolism. 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases. This inhibition leads to a hypermethylated state, altering gene expression and blocking cellular differentiation, which contributes to tumorigenesis.

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters of wild-type and mutant IDH enzymes have been characterized to understand their catalytic efficiencies. The following tables summarize key kinetic data for the canonical and neomorphic reactions.

Table 2.1: Kinetic Parameters of Wild-Type and Mutant IDH1

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)
WT IDH1 Isocitrate--1.3
R132H IDH1 Isocitrate--3.9 x 10⁻⁴
α-Ketoglutarate652-9.4 x 10⁻⁴

Data for WT and R132H IDH1 are derived from studies on their oxidative and reductive activities, respectively.

Table 2.2: Levels of 2-Hydroxyglutarate in IDH Mutant Tumors

Tumor TypeIDH Status2-HG Concentration (µmol/g of tumor)
Glioma Mutant5 - 35
Wild-Type>100-fold lower than mutant
Chondrosarcoma MutantSignificantly elevated
Wild-TypeBaseline levels

Concentrations can vary depending on the specific mutation and tumor microenvironment.[1][2]

Therapeutic Targeting of Mutant IDH

The discovery of the oncogenic role of mutant IDH has led to the development of targeted inhibitors. These small molecules are designed to specifically inhibit the neomorphic activity of the mutant enzymes, thereby reducing the production of 2-HG.

Table 3.1: Potency of Selected Mutant IDH Inhibitors

InhibitorTarget(s)IC₅₀ (nM)
AG-120 (Ivosidenib) IDH1 R132H70
AG-221 (Enasidenib) IDH2 R140Q, R172K-
AG-881 (Vorasidenib) IDH1/2 mutants0.04 - 22
AGI-5198 IDH1 R132H, R132C70, 160
FT-2102 IDH1 R132H, R132C21.2, 114
IDH889 IDH1 R132H, R132C20, 72

IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in IDH research.

Isocitrate Dehydrogenase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring NADP+-dependent IDH activity in various samples.[3]

Materials:

  • IDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADP+ solution (reconstituted in purified water)

  • Isocitrate substrate solution (reconstituted in purified water)

  • Developer solution (containing a tetrazolium salt such as WST-1 or MTT, and a diaphorase)

  • NADH or NADPH standard for calibration

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Sample Preparation:

    • Tissues: Homogenize ~50 mg of tissue in 200 µL of ice-cold IDH Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. Use the supernatant for the assay.

    • Cells: Harvest 1 x 10⁶ cells and homogenize in 200 µL of ice-cold IDH Assay Buffer. Centrifuge as above.

    • Serum: Can be used directly.

  • Standard Curve Preparation:

    • Prepare a series of NADH or NADPH standards in IDH Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Mix Preparation:

    • For each well, prepare a reaction mix containing:

      • IDH Assay Buffer

      • NADP+ solution

      • Developer solution

    • Note: The exact volumes will depend on the specific kit instructions.

  • Assay:

    • Add 5-50 µL of sample to the wells of the 96-well plate.

    • For each sample, prepare a parallel background control well without the isocitrate substrate.

    • Bring the final volume in each well to 50 µL with IDH Assay Buffer.

    • Add the reaction mix to all wells.

    • Finally, add the isocitrate substrate to the sample wells (but not the background control wells) to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 450 nm in kinetic mode every 1-5 minutes for 30-120 minutes.

    • Alternatively, take an initial reading (A₀) and a final reading (A₁) after a set incubation time.

  • Calculation:

    • Subtract the background absorbance from the sample absorbance.

    • Calculate the change in absorbance (ΔOD = A₁ - A₀).

    • Use the standard curve to determine the amount of NADPH produced.

    • Calculate the IDH activity, typically expressed as U/L or mU/mg of protein. One unit of IDH is the amount of enzyme that generates 1.0 µmole of NADPH per minute at 37°C.

Mutant IDH1 Inhibitor Screening Assay (Colorimetric)

This protocol is designed to screen for inhibitors of the neomorphic activity of mutant IDH1 (e.g., R132H).[4]

Materials:

  • IDH1 R132H Assay Buffer

  • Recombinant IDH1 R132H enzyme

  • α-Ketoglutarate (α-KG) substrate

  • NADPH

  • Test compounds (inhibitors)

  • Known IDH1 R132H inhibitor (positive control)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare serial dilutions of the test compounds in IDH1 R132H Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add:

      • IDH1 R132H Assay Buffer

      • Recombinant IDH1 R132H enzyme

      • Test compound or vehicle control (for no inhibitor and positive control wells)

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate mix containing α-KG and NADPH in IDH1 R132H Assay Buffer.

    • Add the substrate mix to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode for 30-60 minutes at 37°C. The consumption of NADPH will result in a decrease in absorbance.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Detection of 2-Hydroxyglutarate by Mass Spectrometry

This is a general workflow for the quantification of 2-HG in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate, serum)

  • Internal standard (e.g., ¹³C₅-labeled 2-HG)

  • Methanol for protein precipitation and extraction

  • LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Chiral chromatography column (for separation of D- and L-2-HG enantiomers, e.g., CHIROBIOTIC R)

Procedure:

  • Sample Extraction:

    • To a known amount of sample (e.g., 10 µL of cell lysate), add a known amount of the internal standard.

    • Add cold methanol (e.g., 200 µL) to precipitate proteins and extract metabolites.

    • Vortex and centrifuge at high speed to pellet the protein.

    • Transfer the supernatant to a new tube and dry it down (e.g., under a stream of nitrogen or using a vacuum concentrator).

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • LC-MS Analysis:

    • Inject the reconstituted sample onto the LC-MS system.

    • Separate the metabolites using a suitable chromatography method. The use of a chiral column is essential for resolving the D- and L-enantiomers of 2-HG.

    • Detect the ions corresponding to 2-HG and the internal standard using the mass spectrometer, typically in negative ion mode. Selected Reaction Monitoring (SRM) can be used on a triple quadrupole instrument for high sensitivity and specificity.

  • Quantification:

    • Integrate the peak areas for 2-HG and the internal standard.

    • Generate a standard curve using known concentrations of 2-HG.

    • Calculate the concentration of 2-HG in the original sample by normalizing the 2-HG peak area to the internal standard peak area and comparing it to the standard curve.

Visualizing the Core Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to IDH research.

TCA_Cycle cluster_products Key Products Citrate Citrate Isocitrate (2R,3S)-Isocitrate Citrate->Isocitrate Aconitase alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase (IDH) NADH_CO2 NADH_CO2 Isocitrate->NADH_CO2 NAD(P)+ -> NAD(P)H + CO₂ Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA α-KG Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate IDH_Reactions cluster_wt Wild-Type IDH (Canonical Reaction) cluster_mutant Mutant IDH (Neomorphic Reaction) Isocitrate (2R,3S)-Isocitrate alpha_KG_wt α-Ketoglutarate Isocitrate->alpha_KG_wt IDH-WT NADP_wt NADP+ NADPH_wt NADPH + CO₂ NADP_wt->NADPH_wt alpha_KG_mut α-Ketoglutarate two_HG D-2-Hydroxyglutarate alpha_KG_mut->two_HG IDH-Mutant NADPH_mut NADPH NADP_mut NADP+ NADPH_mut->NADP_mut TwoHG_Pathway Mutant_IDH Mutant IDH Two_HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH->Two_HG alpha_KG_Dioxygenases α-KG-Dependent Dioxygenases Two_HG->alpha_KG_Dioxygenases Inhibits Histone_Demethylases Histone Demethylases alpha_KG_Dioxygenases->Histone_Demethylases TET_Enzymes TET DNA Hydroxylases alpha_KG_Dioxygenases->TET_Enzymes Hypermethylation Histone & DNA Hypermethylation Histone_Demethylases->Hypermethylation TET_Enzymes->Hypermethylation Differentiation_Block Blocked Cellular Differentiation Hypermethylation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., Colorimetric Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC₅₀ Determination) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies

References

Methodological & Application

Application Note: HPLC Analysis of Isocitric Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitric acid is a key intermediate in the tricarboxylic acid (TCA) cycle and a structural isomer of citric acid.[1] It possesses two chiral centers, resulting in four stereoisomers: (2R,3S)-isocitric acid (threo-D-isocitric acid), (2S,3R)-isocitric acid (threo-L-isocitric acid), (2R,3R)-isocitric acid (erythro-D-isocitric acid), and (2S,3S)-isocitric acid (erythro-L-isocitric acid).[2] The threo-Ds-isomer is the biologically active form.[2] The analysis and separation of these isomers are crucial in various fields, including food science, where the ratio of citric acid to D-isocitric acid is a marker of fruit juice authenticity, and in pharmaceutical and metabolic research.[1] Due to their similar physicochemical properties, the separation of these isomers presents a significant analytical challenge.

This application note provides a detailed protocol for the analysis of isocitric acid isomers using High-Performance Liquid Chromatography (HPLC). The methodology is divided into two main parts: the separation of diastereomers (threo and erythro forms) using reversed-phase HPLC, and the subsequent separation of enantiomers using chiral HPLC.

Experimental Protocols

Sample Preparation (Fruit Juice Matrix)

A robust sample preparation protocol is essential for accurate and reproducible HPLC analysis. The following protocol is a general guideline for the extraction and clarification of isocitric acid from fruit juice samples.

Materials:

  • Centrifuge

  • Vortex mixer

  • pH meter

  • Syringe filters (0.45 µm)

  • Solid Phase Extraction (SPE) cartridges (optional, for complex matrices)

  • Carrez Clarification Reagents (optional)

  • Polyvinylpolypyrrolidone (PVPP)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

Procedure:

  • Initial Filtration: Centrifuge the fruit juice sample at 10,000 x g for 15 minutes to remove coarse particles. Filter the supernatant through a 0.45 µm syringe filter.

  • Decolorization (for colored juices): To 10 mL of the filtered sample, add 0.5 g of PVPP. Vortex for 1 minute and then filter to remove pigments and polyphenols that may interfere with the analysis.

  • pH Adjustment: Adjust the pH of the sample to approximately 7.0 with 1 M NaOH. This step is crucial for certain clarification procedures and for subsequent chromatographic analysis.

  • Clarification (optional, for turbid samples): If the sample remains turbid, Carrez clarification can be employed. To 10 mL of the pH-adjusted sample, add 0.5 mL of Carrez I solution, followed by 0.5 mL of Carrez II solution, mixing thoroughly after each addition. Centrifuge or filter to obtain a clear supernatant.

  • Final Dilution: Dilute the clarified sample with the mobile phase to a concentration within the calibration range of the HPLC method.

G Sample Preparation Workflow start Fruit Juice Sample centrifugation Centrifugation (10,000 x g, 15 min) start->centrifugation filtration1 Filtration (0.45 µm) centrifugation->filtration1 decolorization Decolorization with PVPP (for colored juices) filtration1->decolorization filtration2 Filtration decolorization->filtration2 ph_adjustment pH Adjustment (~7.0) filtration2->ph_adjustment clarification Carrez Clarification (optional) ph_adjustment->clarification dilution Dilution with Mobile Phase clarification->dilution end Sample for HPLC Analysis dilution->end

Caption: Workflow for the preparation of fruit juice samples for HPLC analysis.

HPLC Method for Diastereomer Separation (Threo vs. Erythro)

This method focuses on the separation of the diastereomeric pairs of isocitric acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Phosphoric acid in deionized water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions and samples.

  • Identify the peaks corresponding to the threo and erythro diastereomers based on their retention times, which should be determined by running authentic standards.

G Diastereomer Separation Workflow sample Prepared Sample hplc Reversed-Phase HPLC (C18 Column, 0.1% H3PO4) sample->hplc detection UV Detection (210 nm) hplc->detection chromatogram Chromatogram with separated threo and erythro peaks detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for the HPLC separation of isocitric acid diastereomers.

Chiral HPLC Method for Enantiomer Separation

This method is designed to separate the enantiomers within each diastereomeric pair. This can be performed on the collected fractions from the diastereomer separation or by using a two-dimensional HPLC system.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralcel OD-H or a protein-based column).

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v). The optimal mobile phase composition should be determined experimentally.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.

  • Inject the standard solutions of the individual enantiomers (if available) to determine their retention times.

  • Inject the collected fractions of the threo and erythro diastereomers from the previous separation.

  • Identify and quantify the individual enantiomers.

G Enantiomer Separation Workflow start Collected Diastereomer Fractions (threo or erythro) chiral_hplc Chiral HPLC (Chiral Stationary Phase) start->chiral_hplc detection UV Detection (210 nm) chiral_hplc->detection chromatogram Chromatogram with separated D and L enantiomers detection->chromatogram analysis Enantiomeric Purity Analysis chromatogram->analysis

Caption: Workflow for the chiral HPLC separation of isocitric acid enantiomers.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of isocitric acid isomers. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Quantitative Data for Diastereomer Separation

AnalyteRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
erythro-isocitric acid8.5-0.51.5
threo-isocitric acid10.22.10.51.5

Table 2: Quantitative Data for Chiral Separation of Threo-Isocitric Acid

AnalyteRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
threo-L-isocitric acid12.3-0.20.6
threo-D-isocitric acid14.11.80.20.6

Table 3: Quantitative Data for Chiral Separation of Erythro-Isocitric Acid

AnalyteRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
erythro-L-isocitric acid11.5-0.20.6
erythro-D-isocitric acid13.21.60.20.6

Conclusion

The presented HPLC methods provide a comprehensive approach for the separation and quantification of isocitric acid isomers. The reversed-phase method allows for the effective separation of the threo and erythro diastereomers, while the chiral HPLC method enables the resolution of the respective enantiomers. These protocols are valuable for quality control in the food and beverage industry, as well as for research in metabolic pathways and drug development. Method validation should be performed in accordance with the specific requirements of the application.

References

Application Note and Protocol for GC-MS Analysis of (2R,3S)-Isocitric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the derivatization of (2R,3S)-isocitric acid for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a non-volatile and polar molecule, necessitating derivatization to increase its volatility and thermal stability for GC-MS analysis. The described method employs a two-step derivatization process involving methoximation followed by silylation, which is a robust and widely used technique for the analysis of organic acids.[1][2][3] This protocol is intended to provide a reliable and reproducible workflow for researchers in metabolic studies and drug development.

Introduction

(2R,3S)-Isocitric acid is a structural isomer of citric acid and plays a crucial role in cellular metabolism. Accurate quantification of isocitric acid can provide valuable insights into the metabolic state of biological systems under various physiological and pathological conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of metabolites.[1] However, the direct analysis of polar and non-volatile compounds like isocitric acid is challenging due to their poor chromatographic behavior.[4]

Derivatization is a critical sample preparation step that chemically modifies the analyte to make it amenable to GC-MS analysis. The most common approach for organic acids involves a two-step reaction:

  • Methoximation: This step targets keto and aldehyde groups, converting them into their methoxime derivatives. This prevents tautomerization and the formation of multiple derivative peaks for a single analyte.

  • Silylation: This reaction replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation significantly increases the volatility and thermal stability of the analyte. The Human Metabolome Database entry for isocitric acid indicates a tetra-TMS derivative, suggesting that all four active hydrogens are replaced.

This application note provides a comprehensive protocol for the derivatization and subsequent GC-MS analysis of (2R,3S)-isocitric acid.

Experimental Protocol

This protocol is synthesized from established methods for the analysis of organic acids by GC-MS.

1. Materials and Reagents

  • (2R,3S)-Isocitric acid standard

  • Internal Standard (e.g., 13C6-citric acid or other stable isotope-labeled organic acid)

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane or Ethyl Acetate (GC grade)

  • Anhydrous sodium sulfate

  • Sample vials (2 mL) with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation and Extraction

For biological samples, an extraction step is required to isolate the organic acids.

  • To 100 µL of sample (e.g., serum, cell lysate), add a known amount of internal standard.

  • Add 400 µL of a cold extraction solvent (e.g., methanol or a mixture of methanol, isopropanol, and water).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new vial.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen.

3. Derivatization Procedure

  • Methoximation:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).

    • Vortex for 1 minute to ensure complete dissolution.

    • Incubate at 60°C for 30 minutes.

  • Silylation:

    • After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS.

    • Vortex for 1 minute.

    • Incubate at 70°C for 60 minutes.

  • Final Preparation:

    • Cool the sample to room temperature.

    • If necessary, centrifuge briefly to settle any precipitate.

    • Transfer the supernatant to a GC-MS vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless or Split (e.g., 10:1)
Oven ProgramInitial temperature 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Scan Rangem/z 50-600

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using a series of known concentrations of the (2R,3S)-isocitric acid standard, each containing a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 1: Representative Quantitative Data for (2R,3S)-Isocitric Acid Analysis

Sample IDRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaPeak Area RatioConcentration (µg/mL)
Standard 118.52150,234750,1120.2005
Standard 218.52301,123752,3450.40010
Standard 318.51755,432751,9871.00425
Standard 418.521,505,876753,4561.99950
Standard 518.513,010,234752,8903.998100
Sample A18.52987,654751,2341.31532.9
Sample B18.51456,789753,9870.60615.2

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions and sample matrix.

Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of (2R,3S)-isocitric acid.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Organic Acid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation (60°C, 30 min) Drying->Methoximation Silylation Silylation (70°C, 60 min) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the derivatization and GC-MS analysis of (2R,3S)-isocitric acid.

References

Application Notes and Protocols for (2R,3S)-Isocitric Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular energy metabolism and biosynthesis. While its intracellular functions are well-established, the application of exogenous (2R,3S)-isocitric acid in cell culture experiments is an emerging area of interest. These application notes provide a comprehensive overview of the potential uses, underlying mechanisms, and detailed protocols for utilizing (2R,3S)-isocitric acid in in vitro studies.

Isocitric acid is a structural isomer of citric acid and shares similar chemical properties, including the ability to chelate divalent cations.[1] In cell culture, isocitric acid's effects are primarily mediated through its influence on cellular metabolism via the enzyme isocitrate dehydrogenase (IDH). There are three main isoforms of IDH: cytosolic IDH1, mitochondrial IDH2 (both NADP+-dependent), and mitochondrial IDH3 (NAD+-dependent), which is a key regulatory enzyme in the TCA cycle.[2][3] The reversible reactions catalyzed by IDH1 and IDH2 are crucial for cellular redox balance and lipid synthesis.[2]

Recent research has highlighted the dual role of the structurally similar molecule, citrate, in cancer cell proliferation, with low concentrations promoting growth and high concentrations exhibiting inhibitory and pro-apoptotic effects.[4] It is plausible that (2R,3S)-isocitric acid may exert similar concentration-dependent effects. Exogenous citrate can be taken up by cancer cells through transporters like SLC13A5, influencing glycolysis, fatty acid synthesis, and histone acetylation.

These notes will guide researchers in designing and executing cell culture experiments to investigate the biological effects of (2R,3S)-isocitric acid.

Data Presentation

Table 1: Effects of Exogenous Citrate/Isocitrate on Cancer Cell Lines
Cell LineCompoundConcentrationIncubation TimeObserved EffectsReference
Hepatocellular Carcinoma (HepG2)Sodium Citrate1.5 mM - 60 mM48 hoursInhibition of proliferation (IC50 = 12.65 mM), induction of apoptosis.
Hepatocellular Carcinoma (HepG2)Citrate1, 5, 10 mM24 hoursLow concentrations (up to 5 mM) increased lipid deposition and histone H4 acetylation. High concentrations (10 mM) decreased both.
Human Osteoblastic (HOB) cellsCitric Acid4%, 6%, 8%, 10%1 minuteDecreased cell proliferation. Cells treated with 4% citric acid recovered normal proliferation after 3 days.
Various Cancer Cell LinesCitrate> 10 mMDose-dependentInhibition of proliferation, inactivation of phosphofructokinase-1 (PFK1), inhibition of glycolysis and ATP production, stimulation of apoptosis.

Experimental Protocols

Protocol 1: Preparation of (2R,3S)-Isocitric Acid Stock Solution

Materials:

  • (2R,3S)-Isocitric acid (e.g., trisodium salt or free acid)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm filter

  • Sterile conical tubes

Procedure:

  • Calculate the required mass: Determine the mass of (2R,3S)-isocitric acid needed to prepare a stock solution of desired concentration (e.g., 1 M). Consider the molecular weight of the specific salt form you are using.

  • Dissolution: Under sterile conditions in a biological safety cabinet, dissolve the calculated mass of (2R,3S)-isocitric acid in an appropriate volume of sterile water or PBS.

  • pH Adjustment (if using free acid): If using the free acid form, the solution will be acidic. Adjust the pH to 7.2-7.4 using sterile 1 N NaOH. This is crucial for maintaining the pH of the cell culture medium.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: General Protocol for Treating Cultured Cells with (2R,3S)-Isocitric Acid

Materials:

  • Cultured cells of interest in appropriate cell culture flasks or plates

  • Complete cell culture medium

  • Prepared sterile stock solution of (2R,3S)-isocitric acid

  • Sterile pipettes and tips

Procedure:

  • Cell Seeding: Seed the cells at a desired density in multi-well plates or flasks and allow them to adhere and enter the exponential growth phase (typically 24 hours).

  • Preparation of Treatment Media: Prepare the desired final concentrations of (2R,3S)-isocitric acid by diluting the stock solution into fresh, pre-warmed complete cell culture medium. It is recommended to test a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM) based on the data from citrate studies. Include a vehicle control (medium with the same volume of the solvent used for the stock solution).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, perform desired assays to assess the effects of (2R,3S)-isocitric acid.

Protocol 3: Cell Viability and Proliferation Assays

1. MTT Assay (Cell Viability):

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

2. BrdU Incorporation Assay (Cell Proliferation):

  • Towards the end of the treatment period, add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.

  • Fix the cells and perform immunodetection of incorporated BrdU using a specific antibody and a colorimetric or fluorescent substrate.

  • Measure the signal using a microplate reader.

3. Direct Cell Counting:

  • After treatment, detach the cells using trypsin-EDTA.

  • Resuspend the cells in a known volume of medium.

  • Count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare (2R,3S)-Isocitric Acid Stock Solution treat_cells Treat Cells with (2R,3S)-Isocitric Acid prep_stock->treat_cells prep_cells Seed and Culture Cells prep_cells->treat_cells viability Cell Viability (MTT) treat_cells->viability proliferation Proliferation (BrdU, Counting) treat_cells->proliferation apoptosis Apoptosis (Annexin V) treat_cells->apoptosis metabolism Metabolic Assays treat_cells->metabolism

Caption: Experimental workflow for studying the effects of (2R,3S)-isocitric acid.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects Isocitrate_ext (2R,3S)-Isocitric Acid Transporter SLC13A5 Isocitrate_ext->Transporter Uptake Isocitrate_int Isocitrate Transporter->Isocitrate_int Aconitase Aconitase Isocitrate_int->Aconitase IDH1_2 IDH1/2 Isocitrate_int->IDH1_2 IDH3 IDH3 (TCA Cycle) Isocitrate_int->IDH3 Citrate Citrate Aconitase->Citrate ACLY ATP-Citrate Lyase Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Histone Histone Acetylation AcetylCoA->Histone alpha_KG α-Ketoglutarate IDH1_2->alpha_KG NADPH NADPH IDH1_2->NADPH IDH3->alpha_KG Energy Energy Production IDH3->Energy Redox Redox Balance NADPH->Redox

Caption: Putative signaling pathways affected by exogenous (2R,3S)-isocitric acid.

References

Metabolic Engineering Applications of (2R,3S)-Isocitric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) and glyoxylate cycles, is gaining significant attention in metabolic engineering and drug development.[1][2][3] Its potential applications span from being a platform chemical to a therapeutic agent, attributed to its antistress, antihypoxic, and antioxidant properties.[3][4] This document provides detailed application notes and experimental protocols for the metabolic engineering of microorganisms, primarily the non-conventional yeast Yarrowia lipolytica, for the enhanced production of (2R,3S)-isocitric acid.

Application Notes

The metabolic engineering of Yarrowia lipolytica has emerged as a promising strategy for the overproduction of (2R,3S)-isocitric acid. This yeast is a natural producer of organic acids and possesses a high flux through the TCA cycle, making it an ideal candidate for redirecting carbon flow towards isocitrate accumulation. Key metabolic engineering strategies focus on manipulating specific enzymatic and transport steps to increase the synthesis and secretion of isocitric acid while minimizing its consumption and the formation of byproducts like citric acid.

A central strategy involves the modulation of key enzymes in and around the TCA cycle. Overexpression of aconitase (ACO1), the enzyme that converts citrate to isocitrate, has been shown to shift the product ratio towards isocitric acid. Furthermore, managing the efflux of isocitric acid from the mitochondria is crucial. Engineering mitochondrial transporters, such as overexpressing the succinate-fumarate carrier (YlSfc1) and deleting the citrate mitochondrial carrier (YlYHM2), has been demonstrated to significantly enhance isocitric acid secretion.

Another critical aspect is the inhibition of pathways that consume isocitrate. The glyoxylate cycle, which utilizes isocitrate as a substrate, can be a significant drain on the isocitrate pool. Disrupting the gene encoding isocitrate lyase (ICL1), the first enzyme of the glyoxylate cycle, is a common and effective strategy to boost isocitric acid yields. Additionally, down-regulation of isocitrate dehydrogenase (IDH), which converts isocitrate to α-ketoglutarate, can further channel metabolic flux towards isocitrate accumulation. This can be achieved under nitrogen-limiting conditions, which naturally inhibit IDH activity through the action of AMP deaminase (AMPD).

The choice of carbon source also plays a significant role in the production of isocitric acid. Various substrates, including glucose, glycerol, ethanol, and vegetable oils, have been successfully utilized for isocitric acid fermentation with Y. lipolytica. Optimization of fermentation parameters such as pH, temperature, and aeration is critical to maximize production titers and yields.

While Yarrowia lipolytica is the most studied organism for (2R,3S)-isocitric acid production, metabolic engineering of other microorganisms like Escherichia coli is also being explored. These efforts often focus on producing derivatives of TCA cycle intermediates, such as itaconic acid, and involve similar strategies of redirecting carbon flux by inactivating competing pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various metabolic engineering studies on (2R,3S)-isocitric acid production in Yarrowia lipolytica.

StrainKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)Selectivity/Ratio (ICA:CA)Reference
Y. lipolytica VKM Y-2373Wild-typeRapeseed Oil64.10.722.9:1
Y. lipolytica EngineeredOverexpression of YlSFC1, Deletion of YlYHM2Glucose136.7-14.3
Y. lipolytica 20Multicopy overexpression of ACO1Rapeseed Oil72.6-2.3:1
Y. lipolytica VKM Y-2373Optimized fermentation with itaconic acid (ICL inhibitor)Ethanol90.50.774:1
Y. lipolytica VKM Y-2373Optimized fermentationEster-aldehyde fraction65.00.652.1:1
Y. lipolytica TEM YL 3Wild-typeSunflower Oil66.2--
Y. lipolytica TEM YL 20Wild-typeSunflower Oil50.0--

ICA: Isocitric Acid, CA: Citric Acid

Experimental Protocols

Protocol 1: Fermentation of Yarrowia lipolytica for Isocitric Acid Production

This protocol describes a typical batch fermentation process for producing isocitric acid using a metabolically engineered Y. lipolytica strain.

1. Media Preparation:

  • Seed Medium (YPD): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose. Sterilize by autoclaving at 121°C for 20 minutes.

  • Fermentation Medium (Nitrogen-Limited): 100 g/L glucose (or other carbon source), 1.5 g/L (NH₄)₂SO₄, 1.0 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, 0.1 g/L CaCl₂, 0.1 g/L NaCl, and trace elements solution. Sterilize the base medium and the carbon source solution separately by autoclaving and mix before inoculation.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered Y. lipolytica strain into 50 mL of YPD medium in a 250 mL baffled flask.

  • Incubate at 28-30°C with shaking at 200-250 rpm for 24-48 hours until the culture reaches the late exponential phase.

3. Fermentation:

  • Inoculate the fermentation medium in a sterilized bioreactor with the seed culture to an initial OD₆₀₀ of 0.1-0.5.

  • Maintain the fermentation conditions:

    • Temperature: 28-30°C

    • pH: 5.0-6.0 (controlled with 2M NaOH or KOH)

    • Aeration: 1-2 vvm (volume of air per volume of medium per minute)

    • Dissolved Oxygen (DO): Maintain above 20% saturation by adjusting the agitation speed (e.g., 300-800 rpm).

  • Run the fermentation for 5-7 days.

  • Collect samples periodically for analysis of cell growth (OD₆₀₀), substrate consumption, and organic acid production.

Protocol 2: Gene Knockout in Yarrowia lipolytica using CRISPR/Cas9

This protocol provides a general workflow for deleting a target gene (e.g., ICL1) in Y. lipolytica using the CRISPR/Cas9 system.

1. Design and Construction of the CRISPR/Cas9 Plasmid:

  • Design a single guide RNA (sgRNA) targeting a specific site within the coding sequence of the target gene.

  • Synthesize the sgRNA expression cassette and clone it into a Y. lipolytica CRISPR/Cas9 vector that also expresses the Cas9 nuclease.

  • Design and synthesize a donor DNA template consisting of ~500 bp homology arms flanking the upstream and downstream regions of the target gene. This will be used for homologous recombination-mediated repair.

2. Transformation of Y. lipolytica:

  • Prepare competent Y. lipolytica cells using the lithium acetate/PEG method.

  • Co-transform the CRISPR/Cas9 plasmid and the donor DNA template into the competent cells.

  • Plate the transformed cells on a selective medium (e.g., YNB lacking a specific nutrient corresponding to an auxotrophic marker on the plasmid).

  • Incubate at 28-30°C for 2-4 days until colonies appear.

3. Screening and Verification of Knockout Mutants:

  • Pick individual colonies and perform colony PCR using primers that anneal outside the targeted genomic region. A successful deletion will result in a smaller PCR product compared to the wild-type.

  • Further verify the gene deletion by Sanger sequencing of the PCR product.

  • Cure the CRISPR/Cas9 plasmid from the confirmed knockout strain if necessary.

Protocol 3: Gene Overexpression in Yarrowia lipolytica

This protocol outlines the steps for overexpressing a target gene (e.g., ACO1) in Y. lipolytica.

1. Construction of the Overexpression Cassette:

  • Amplify the coding sequence of the target gene from Y. lipolytica genomic DNA.

  • Clone the gene into a Y. lipolytica expression vector under the control of a strong constitutive or inducible promoter (e.g., TEF1 promoter).

  • The vector should also contain a selection marker (e.g., an auxotrophic marker or an antibiotic resistance gene).

2. Transformation of Y. lipolytica:

  • Linearize the expression plasmid by restriction digestion to promote integration into the yeast genome.

  • Transform the linearized plasmid into the desired Y. lipolytica strain using the lithium acetate/PEG method.

  • Plate the transformants on a selective medium and incubate at 28-30°C for 2-4 days.

3. Verification of Gene Overexpression:

  • Confirm the integration of the expression cassette by colony PCR.

  • Analyze the transcript levels of the target gene by quantitative real-time PCR (qRT-PCR) to confirm overexpression.

  • If applicable, perform enzyme activity assays to verify increased protein function.

Protocol 4: Quantification of Isocitric Acid by HPLC

This protocol describes a method for quantifying (2R,3S)-isocitric acid and other organic acids in fermentation broth using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered sample with the mobile phase if the organic acid concentration is too high.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 20 mM KH₂PO₄ buffer, pH adjusted to 2.5-3.0 with phosphoric acid.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare standard solutions of (2R,3S)-isocitric acid and other relevant organic acids (e.g., citric acid, α-ketoglutaric acid) of known concentrations.

  • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Quantify the concentration of isocitric acid in the samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolic_Pathway_for_Isocitric_Acid_Production cluster_mito Mitochondrion cluster_cyto Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate_mito Isocitrate (mitochondria) Citrate->Isocitrate_mito Aconitase (ACO1) (Overexpressed) alphaKG α-Ketoglutarate Isocitrate_mito->alphaKG Isocitrate Dehydrogenase (IDH) (Downregulated) Glyoxylate Glyoxylate Isocitrate_mito->Glyoxylate Isocitrate Lyase (ICL1) (Knocked out) Isocitrate_cyto Isocitrate (cytosol) Isocitrate_mito->Isocitrate_cyto Mitochondrial Efflux (YlSfc1 Overexpressed, YlYHM2 Deleted) Isocitrate_ext Isocitric Acid (extracellular) Isocitrate_cyto->Isocitrate_ext Secretion

Caption: Engineered metabolic pathway for enhanced (2R,3S)-isocitric acid production in Yarrowia lipolytica.

Experimental_Workflow StrainSelection Strain Selection (e.g., Y. lipolytica) GeneticModification Genetic Modification (CRISPR/Cas9) StrainSelection->GeneticModification Overexpression Gene Overexpression (e.g., ACO1, YlSfc1) GeneticModification->Overexpression Knockout Gene Knockout (e.g., ICL1, YlYHM2) GeneticModification->Knockout Fermentation Fermentation Optimization Overexpression->Fermentation Knockout->Fermentation Analysis Analysis Fermentation->Analysis HPLC HPLC Quantification (Isocitric Acid) Analysis->HPLC Growth Cell Growth (OD600) Analysis->Growth Data Data Interpretation & Strain Improvement Analysis->Data Data->GeneticModification Iterative Engineering

Caption: Experimental workflow for metabolic engineering of Yarrowia lipolytica for isocitric acid production.

References

Application Note: Purification of (2R,3S)-Isocitric Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2R,3S)-Isocitric acid (ICA) is a valuable chiral building block in organic synthesis and a promising regulator of energy metabolism with potential therapeutic applications, including antistress, antihypoxic, and antioxidant activities[1][2]. Microbiological synthesis, particularly using the yeast Yarrowia lipolytica, is a preferred method for producing the natural threo-Ds-stereoisomer of ICA[2][3]. A significant challenge in the downstream processing is the separation of ICA from its structural isomer, citric acid (CA), which is often a major byproduct of the fermentation[4]. This application note details two effective protocols for the purification of (2R,3S)-isocitric acid from fermentation broth: one based on activated carbon adsorption and another centered on crystallization of the monopotassium salt.

Purification Strategies Overview

Several methods have been developed to isolate and purify ICA from complex fermentation media. The choice of method depends on the desired purity, scale of operation, and available equipment.

  • Activated Carbon Adsorption: This technique leverages the selective adsorption of organic acids onto activated carbon directly from the fermentation solution, followed by elution with an organic solvent like methanol. This approach effectively removes inorganic salts, colored impurities, and water, streamlining the subsequent separation of ICA from CA.

  • Crystallization: This method involves the separation of ICA from the culture broth filtrate as a crystalline monopotassium salt. The process typically includes cell separation, clarification, concentration, acidification, and crystallization, yielding a high-purity product.

  • Other Methods:

    • Precipitation: A classical method involves precipitating the acids as calcium salts, followed by treatment with sulfuric acid to recover the free acids.

    • Solvent Extraction: Liquid-liquid extraction using specific solvent systems can be employed to separate citric and isocitric acids from the aqueous fermentation broth.

    • Membrane Filtration: Techniques like hyperfiltration and electrodialysis can be used to separate and concentrate citric and isocitric acids from fermentation solutions.

Data Presentation

Table 1: Fermentation and Purification Performance of (2R,3S)-Isocitric Acid

Microorganism Substrate Bioreactor Scale ICA Titer (g/L) ICA Yield (g/g) Productivity (g/L·h) Final Purity (%) Purification Method Reference
Y. lipolytica VKM Y-2373 Rapeseed Oil 500 L 64.1 0.72 0.54 99.0–99.9 Crystallization
Y. lipolytica VKM Y-2373 Ethanol Industry Waste - 65.0 0.65 0.95 - Not specified
Y. lipolytica VKM Y-2373 Ethanol 10 L 90.5 0.77 1.15 - Not specified
Y. lipolytica VKM Y-2373 Ethanol Industry Waste - 83.0 1.1 - - Not specified

| Y. lipolytica | Plant Oil | - | 73 (ICA+CA) | - | - | High | Activated Carbon | |

Table 2: Recovery of ICA/CA Mixture from Activated Carbon with Various Solvents

Solvent Recovery Rate (%)
Dichloromethane 75
Acetone 85
Ethanol 88
Methanol 95

Conditions: 2.4 g of activated carbon, loading: 80–100 mg g–1, extraction performed four times.

Experimental Protocols

Protocol 1: Purification via Activated Carbon Adsorption

This protocol is based on the selective adsorption of ICA and CA from the fermentation broth onto activated carbon, followed by elution with methanol. This method avoids the need for electrodialysis and extensive water removal by distillation.

1. Pre-treatment of Fermentation Broth: a. Remove yeast cells and other suspended particles from the fermentation broth by microfiltration or centrifugation. b. Adjust the pH of the clarified broth to approximately 2.0 by adding sulfuric acid. This pH is optimal for the adsorption of the organic acids onto activated carbon.

2. Fixed-Bed Adsorption: a. Pack a fixed-bed column (e.g., 30 mm inner diameter, 170 mm height) with activated carbon and wash it with distilled water. b. Pump the pre-treated acid solution through the adsorber at a defined flow rate. c. Monitor the outlet for the breakthrough of ICA/CA to determine the loading capacity of the carbon bed.

3. Washing and Drying: a. After loading, wash the activated carbon bed with water to remove remaining components of the fermentation solution, such as inorganic salts. b. Dry the activated carbon bed with a stream of air to remove bulk water.

4. Desorption (Elution): a. Pump methanol through the dried activated carbon bed at a controlled flow rate (e.g., 1 mL min⁻¹). b. Collect fractions of the eluate. The initial fractions will contain residual water and sulfuric acid. c. The subsequent fractions will contain the concentrated ICA/CA mixture in methanol. Over 95% of the organic acids can be eluted in this phase. d. The resulting methanolic solution of ICA and CA is free from water and sulfuric acid and can be directly used for the next separation step.

5. Separation of ICA from CA (Post-Elution): a. The eluted methanolic solution is ready for esterification to form the trimethyl esters of ICA and CA. b. The CA trimethyl ester can be removed by crystallization, leaving the liquid ICA trimethyl ester in a highly enriched form.

Protocol 2: Purification via Crystallization of Monopotassium Salt

This protocol details a method to obtain high-purity crystalline monopotassium salt of ICA from the fermentation broth of Yarrowia lipolytica.

1. Cell Separation and Clarification: a. Remove the yeast cells from the fermentation broth using centrifugation or filtration. b. Clarify the resulting supernatant to remove any remaining fine particles.

2. Concentration: a. Concentrate the clarified culture broth filtrate using a vacuum evaporator. This step reduces the volume and increases the concentration of the dissolved solids.

3. Acidification: a. Cool the concentrated solution to below 30 °C. b. Under constant agitation, acidify the solution to a pH of 3.4–3.5 with 85% (v/v) formic acid.

4. Crystallization: a. Cool the acidified concentrate to room temperature over 2–3 hours. b. Further, cool the solution to a temperature of 0–5 °C and maintain for 24–48 hours with periodic agitation to allow for complete crystal formation and ripening.

5. Crystal Separation and Washing: a. Separate the formed crystals from the mother liquor using a Nutsch filter under vacuum. b. Wash the crystals with a water-ethanol mixture to remove residual impurities.

6. Final Product: a. The resulting crystalline product is the monopotassium salt of ICA with a purity of 99.0–99.9%.

Visualizations

Purification_Workflow cluster_fermentation Fermentation cluster_pretreatment Pre-treatment cluster_purification Purification Pathways cluster_final_product Final Product Fermentation Fermentation Broth (Y. lipolytica) CellSeparation Cell Separation (Filtration/Centrifugation) Fermentation->CellSeparation Clarification Clarified Broth CellSeparation->Clarification Method1 Method 1: Activated Carbon Adsorption Clarification->Method1 Method2 Method 2: Crystallization Clarification->Method2 FinalProduct High Purity (2R,3S)-Isocitric Acid Method1->FinalProduct Method2->FinalProduct Activated_Carbon_Protocol Start Clarified Fermentation Broth pH_Adjust pH Adjustment to ~2.0 (with H2SO4) Start->pH_Adjust Adsorption Fixed-Bed Adsorption (Activated Carbon) pH_Adjust->Adsorption Wash_Dry Wash with Water & Air Dry Adsorption->Wash_Dry Desorption Desorption with Methanol Wash_Dry->Desorption Eluate Methanolic Solution of ICA + CA Desorption->Eluate Esterification Esterification Eluate->Esterification Separation Separation of Esters (Crystallization of CA-ester) Esterification->Separation End Enriched ICA-ester Separation->End Crystallization_Protocol Start Clarified Fermentation Broth Concentration Vacuum Concentration Start->Concentration Acidification Acidification to pH 3.4-3.5 (with Formic Acid, <30°C) Concentration->Acidification Crystallization Crystallization (Cooling to 0-5°C, 24-48h) Acidification->Crystallization Filtration Crystal Separation (Vacuum Filtration) Crystallization->Filtration Washing Crystal Washing (Ethanol-Water Mixture) Filtration->Washing End High Purity Monopotassium Salt of ICA (99.0-99.9%) Washing->End

References

Application Notes and Protocols for the Synthesis of Chiral Compounds from (2R,3S)-Isocitric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitric acid, a key intermediate in the citric acid cycle, is a readily available and highly functionalized chiral building block. Its stereochemically defined structure, featuring multiple carboxylic acid and hydroxyl groups, makes it an attractive starting material for the enantioselective synthesis of a variety of complex chiral molecules. This document provides detailed application notes and experimental protocols for the synthesis of valuable chiral compounds derived from (2R,3S)-isocitric acid. The protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

(2R,3S)-Isocitric acid is accessible on a large scale through microbial fermentation, particularly using the yeast Yarrowia lipolytica.[1][2] This biotechnological production offers a sustainable and cost-effective source of this versatile chiral synthon.

Application Note 1: Synthesis of (-)-(1R,2S)-1-Hydroxy-1,2,3-propanetricarboxylic Acid 1,2-Anhydride-3-methyl Ester (Isocitric Acid Lactone Methyl Ester)

A primary and efficient transformation of (2R,3S)-isocitric acid is its conversion into the corresponding γ-lactone. This lactonization occurs readily under acidic conditions and provides a rigid scaffold where the stereocenters are locked, making it an excellent precursor for further stereoselective transformations. Subsequent esterification of the remaining carboxylic acid group yields a versatile chiral building block.

Experimental Protocol: Lactonization and Esterification of (2R,3S)-Isocitric Acid

This protocol is adapted from the work of Aurich et al., who developed an optimized method for the preparation of (2R,3S)-isocitric acid derived building blocks.[3]

Materials:

  • (2R,3S)-Isocitric acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

  • Esterification and Lactonization:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2R,3S)-isocitric acid (1.0 eq) in anhydrous methanol.

    • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the pure (-)-(1R,2S)-1-Hydroxy-1,2,3-propanetricarboxylic Acid 1,2-Anhydride-3-methyl Ester.

Data Presentation
ProductStarting MaterialReagentsYieldPurity/eeReference
(-)-(1R,2S)-1-Hydroxy-1,2,3-propanetricarboxylic Acid 1,2-Anhydride-3-methyl Ester(2R,3S)-Isocitric acidMethanol, Sulfuric AcidHigh>98% ee[3]

Application Note 2: Synthesis of Chiral β-Hydroxy γ-Amino Acids

The carbon skeleton of (2R,3S)-isocitric acid provides an excellent template for the synthesis of substituted amino acids, which are valuable building blocks for peptidomimetics and other biologically active molecules. Through a series of functional group manipulations, the carboxylic acid and hydroxyl groups can be converted into amino and other desired functionalities with retention of stereochemical integrity.

Conceptual Workflow for the Synthesis of β-Hydroxy γ-Amino Acids

G isocitric_acid (2R,3S)-Isocitric Acid protection Selective Protection of Carboxyl Groups isocitric_acid->protection functional_group_interconversion Functional Group Interconversion (e.g., Curtius Rearrangement) protection->functional_group_interconversion deprotection Deprotection functional_group_interconversion->deprotection amino_acid Chiral β-Hydroxy γ-Amino Acid deprotection->amino_acid

Conceptual workflow for the synthesis of chiral amino acids.
Experimental Protocol: (Illustrative - requires further development)

Materials:

  • (-)-(1R,2S)-1-Hydroxy-1,2,3-propanetricarboxylic Acid 1,2-Anhydride-3-methyl Ester

  • Reagents for selective protection (e.g., benzyl alcohol, DCC/DMAP)

  • Reagents for Curtius rearrangement (e.g., diphenylphosphoryl azide, tert-butanol)

  • Reagents for deprotection (e.g., H2/Pd-C for benzyl groups, TFA for Boc groups)

  • Appropriate solvents and purification materials.

Procedure:

  • Selective Protection: Protect the free carboxylic acid of the isocitric acid lactone methyl ester, for example, as a benzyl ester.

  • Amine Formation: Convert the remaining carboxylic acid group into a protected amine (e.g., a Boc-protected amine) using a Curtius rearrangement.

  • Deprotection: Remove all protecting groups to yield the final β-hydroxy γ-amino acid.

General Experimental Workflow Visualization

The following diagram illustrates a general workflow for the utilization of (2R,3S)-isocitric acid as a chiral starting material in organic synthesis.

G start Fermentation of Renewable Feedstocks (e.g., Sunflower Oil) isocitric_acid (2R,3S)-Isocitric Acid (Chiral Pool) start->isocitric_acid derivatization Chemical Derivatization isocitric_acid->derivatization lactone Chiral Lactones derivatization->lactone amino_acid Chiral Amino Acids derivatization->amino_acid other_compounds Other Chiral Compounds derivatization->other_compounds application Applications in Drug Discovery, Agrochemicals, and Materials Science lactone->application amino_acid->application other_compounds->application

References

Application Notes and Protocols for the Experimental Use of (2R,3S)-Isocitrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Isocitrate, the biologically active stereoisomer of isocitrate, is a key intermediate in central metabolic pathways, including the citric acid (TCA) cycle and the glyoxylate cycle. Its pivotal role makes the enzymes that metabolize it, primarily isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL), important targets for research and drug development. Accurate and reproducible enzyme assays are crucial for studying the kinetics of these enzymes, screening for inhibitors, and understanding their roles in various physiological and pathological conditions.

These application notes provide detailed protocols for the enzymatic assays of isocitrate dehydrogenase and isocitrate lyase using (2R,3S)-isocitrate. The protocols are designed to be clear and easy to follow, enabling researchers to obtain reliable and consistent results.

Isocitrate Dehydrogenase (IDH) Assays

Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.[1] There are two main isoforms of IDH, one that uses NAD⁺ as a cofactor (NAD-IDH, EC 1.1.1.41) and another that uses NADP⁺ (NADP-IDH, EC 1.1.1.42).[1] Both NAD⁺- and NADP⁺-dependent IDH activity can be monitored by measuring the increase in absorbance at 340 nm due to the production of NADH or NADPH, respectively.[2][3]

Principle of the Assay

The activity of isocitrate dehydrogenase is determined by monitoring the rate of reduction of NAD⁺ or NADP⁺ to NADH or NADPH, which is accompanied by an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the enzyme activity.

Reaction Catalyzed by IDH:

(2R,3S)-Isocitrate + NAD(P)⁺ ⇌ α-Ketoglutarate + CO₂ + NAD(P)H + H⁺

Experimental Protocol: Spectrophotometric Assay of IDH Activity

This protocol is a general method that can be adapted for both NAD⁺- and NADP⁺-dependent IDH isoforms.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5-8.5)[3]

  • (2R,3S)-Isocitrate solution (or DL-Isocitrate) (1 mM)

  • NAD⁺ or NADP⁺ solution (0.5 mM)

  • MgCl₂ or MnCl₂ solution (2 mM)

  • Purified IDH enzyme or cell/tissue lysate containing IDH

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂ or MnCl₂ solution, and NAD⁺ or NADP⁺ solution. The final volume should be adjusted to allow for the addition of the substrate and enzyme.

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the (2R,3S)-isocitrate solution to the reaction mixture to initiate the reaction.

  • Add Enzyme: Add the IDH enzyme solution or lysate to the cuvette and mix gently.

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Calculate Enzyme Activity: Determine the initial linear rate of the reaction (ΔA₃₄₀/min). The enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH/NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of IDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH or NADH per minute under the specified conditions.

Quantitative Data for Isocitrate Dehydrogenase

The following table summarizes kinetic parameters for isocitrate dehydrogenase from various sources. Note that the specific stereoisomer of isocitrate used is not always specified in the literature.

Enzyme SourceCoenzymeSubstrateKm (µM)Vmax or kcatReference
Umbonibacter marinipuiceusNAD⁺DL-Isocitrate1800.0 ± 64.4-
Umbonibacter marinipuiceusNADP⁺DL-Isocitrate1167.7 ± 113.0-
Pseudomonas aeruginosa PaIDH1NADP⁺DL-Isocitrate--
Pseudomonas aeruginosa PaIDH2NADP⁺DL-Isocitrate--

Note: The use of DL-isocitrate means that the active (2R,3S)-isomer is present at approximately 50% of the total concentration.

Isocitrate Lyase (ICL) Assay

Isocitrate lyase (EC 4.1.3.1) is a key enzyme of the glyoxylate cycle, which allows organisms like bacteria, fungi, and plants to utilize acetate as a carbon source. It catalyzes the cleavage of isocitrate into succinate and glyoxylate.

Principle of the Assay

The activity of isocitrate lyase can be determined by measuring the formation of glyoxylate. A common method involves reacting the glyoxylate product with phenylhydrazine to form a phenylhydrazone, which absorbs light at 324 nm.

Reaction Catalyzed by ICL:

(2R,3S)-Isocitrate ⇌ Succinate + Glyoxylate

Detection Reaction:

Glyoxylate + Phenylhydrazine → Glyoxylate Phenylhydrazone

Experimental Protocol: Spectrophotometric Assay of ICL Activity

Materials:

  • Imidazole Buffer (50 mM, pH 6.8)

  • (2R,3S)-Isocitrate solution (or DL-Isocitric Acid) (10 mM)

  • MgCl₂ solution (50 mM)

  • Phenylhydrazine HCl solution (40 mM)

  • Purified ICL enzyme or cell/tissue lysate containing ICL

  • UV-Vis spectrophotometer capable of reading at 324 nm

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the imidazole buffer, MgCl₂ solution, and phenylhydrazine HCl solution.

  • Equilibrate: Incubate the mixture at 30°C for 5 minutes.

  • Add Substrate: Add the (2R,3S)-isocitrate solution to the cuvette.

  • Initiate the Reaction: Add the ICL enzyme solution or lysate to the cuvette, mix by inversion, and immediately start monitoring the increase in absorbance at 324 nm for approximately 5 minutes.

  • Calculate Enzyme Activity: Determine the initial linear rate of the reaction (ΔA₃₂₄/minute). The enzyme activity can be calculated using the molar extinction coefficient of the glyoxylate phenylhydrazone (ε₃₂₄ = 17,000 M⁻¹cm⁻¹). One unit of ICL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute at pH 6.8 and 30°C.

Quantitative Data for Isocitrate Lyase

Kinetic data for isocitrate lyase using (2R,3S)-isocitrate is crucial for understanding its function and for inhibitor screening.

Enzyme SourceSubstrateKm (µM)kinact/KI (M⁻¹s⁻¹)Reference
Mycobacterium tuberculosis ICL1(2R,3S)-2-hydroxy-3-(nitromethyl)succinic acid-(1.3 ± 0.1) × 10³

Note: This table includes data for a mechanism-based inactivator, which provides insight into the enzyme's active site and catalytic mechanism.

Visualizations

Signaling Pathways

Citric Acid Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate (2R,3S)-Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg IDH NAD(P)+ -> NAD(P)H CO2 succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa NAD+ -> NADH CO2 succinate Succinate succinyl_coa->succinate GTP -> GDP fumarate Fumarate succinate->fumarate FAD -> FADH2 malate Malate fumarate->malate malate->oxaloacetate NAD+ -> NADH Glyoxylate Cycle isocitrate (2R,3S)-Isocitrate glyoxylate Glyoxylate isocitrate->glyoxylate ICL succinate Succinate isocitrate->succinate ICL malate Malate glyoxylate->malate oxaloacetate Oxaloacetate succinate->oxaloacetate To TCA Cycle acetyl_coa Acetyl-CoA acetyl_coa->malate malate->oxaloacetate NAD+ -> NADH IDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor, Enzyme) mix_reagents Mix Buffer, Cofactor, and Enzyme in Cuvette prep_reagents->mix_reagents equilibrate Equilibrate at Assay Temperature mix_reagents->equilibrate add_substrate Add (2R,3S)-Isocitrate equilibrate->add_substrate measure Measure Absorbance at 340 nm add_substrate->measure calc_rate Calculate Initial Rate (ΔA/min) measure->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity ICL_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Phenylhydrazine, Enzyme) mix_reagents Mix Buffer and Phenylhydrazine in Cuvette prep_reagents->mix_reagents equilibrate Equilibrate at 30°C mix_reagents->equilibrate add_substrate_enzyme Add (2R,3S)-Isocitrate and Enzyme equilibrate->add_substrate_enzyme measure Measure Absorbance at 324 nm add_substrate_enzyme->measure calc_rate Calculate Initial Rate (ΔA/min) measure->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

References

Troubleshooting & Optimization

Technical Support Center: Separation of (2R,3S)-Isocitric Acid from Citric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of (2R,3S)-isocitric acid from its structural isomer, citric acid. Due to their similar physical and chemical properties, this separation can be a significant hurdle in experimental work.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the separation process, offering potential causes and solutions.

Problem 1: Poor resolution between isocitric acid and citric acid peaks in HPLC.

Possible CauseSuggested Solution
Inappropriate HPLC Column: The stationary phase may not have sufficient selectivity for the two isomers.- For Reversed-Phase HPLC: Utilize a C18 column.[2][3] Consider polar-embedded C18 phases for better retention of these polar compounds.[3] - For Mixed-Mode Chromatography: Employ a column with both reversed-phase and anion-exchange characteristics, such as a Primesep D column, which can provide enhanced separation.[4]
Mobile Phase Composition is Not Optimal: The pH and organic content of the mobile phase are critical for separating ionizable compounds like citric and isocitric acid.- Adjust pH: Lowering the mobile phase pH with an acid like phosphoric acid or sulfuric acid can improve peak shape and retention by suppressing the ionization of the carboxylic acid groups. A mobile phase pH of less than 3.0 is often advantageous. - Optimize Organic Modifier: Vary the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
Inadequate Detection Method: Both acids have low UV absorbance.- Use Low Wavelength UV Detection: Set the detector to a low wavelength, such as 210 nm, to increase sensitivity. - Consider Alternative Detectors: If available, use detectors like Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) for better sensitivity with non-UV absorbing compounds. A mass spectrometer (LC/MS) can also be used for detection and quantification.

Problem 2: Low yield or purity of isocitric acid after crystallization.

Possible CauseSuggested Solution
Co-crystallization of Citric Acid: Due to their structural similarity, citric acid can co-crystallize with isocitric acid, reducing the purity of the final product.- Optimize Crystallization Temperature: Maintain the temperature just below the critical transition temperature of 36.6°C during crystallization to leverage the solubility differences between the two acids. - Control Supersaturation: Avoid rapid crystallization by controlling the rate of solvent evaporation or cooling.
High Viscosity of the Mother Liquor: An accumulation of isocitric acid in the mother liquor can increase viscosity, hindering the crystallization of citric acid and making crystal separation difficult.- Recycle Mother Liquor Strategically: In continuous processes, carefully manage the recycling of the mother liquor to prevent excessive buildup of isocitric acid.
Interference from Other Components in the Mixture (e.g., fermentation broth): Salts and other organic molecules can interfere with the crystallization process.- Pre-purification Steps: Before crystallization, consider using techniques like electrodialysis to remove cations or adsorption on activated carbon to remove colored impurities and other interfering substances.

Frequently Asked Questions (FAQs)

Q1: What makes separating (2R,3S)-isocitric acid from citric acid so challenging?

A1: (2R,3S)-isocitric acid and citric acid are structural isomers, meaning they have the same chemical formula (C₆H₈O₇) but a different arrangement of atoms. This results in very similar physical and chemical properties, including polarity and acidity, making their separation by common techniques like chromatography and crystallization difficult.

Q2: What are the primary methods for separating these two acids?

A2: The main methods employed for the separation of (2R,3S)-isocitric acid and citric acid include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase and mixed-mode chromatography.

  • Crystallization: This method relies on the slight differences in solubility between the two acids under controlled temperature and concentration conditions.

  • Membrane Separation: Techniques like hyperfiltration using permselective membranes can be used to separate and concentrate the acids from aqueous solutions.

  • Adsorption: Selective adsorption on materials like activated carbon can be an effective initial step for isolation from complex mixtures like fermentation broths.

  • Enzymatic Methods: While primarily used for quantification, enzymatic assays with isocitrate dehydrogenase can specifically measure the concentration of D-isocitric acid.

Q3: How can I improve the separation of isocitric acid from a fermentation broth?

A3: For separation from complex fermentation broths, a multi-step approach is often necessary. A recommended workflow involves:

  • Cell Removal: The first step is to separate the yeast cells from the culture broth.

  • Clarification and Concentration: The resulting filtrate can be clarified and concentrated.

  • Adsorption/Desorption: Use activated carbon to adsorb both citric and isocitric acid, followed by elution with a solvent like methanol to release them. This step helps in removing many impurities.

  • Final Separation: The resulting mixture of acids can then be separated using techniques like crystallization or chromatography.

Q4: Can pH manipulation significantly impact the separation?

A4: Yes, pH is a critical parameter, especially for chromatographic separations. Since both are carboxylic acids, their degree of ionization is highly dependent on the pH of the mobile phase. By adjusting the pH to be below the pKa values of the acids, their ionization is suppressed, making them less polar. This change in polarity can be exploited to achieve better separation on a reversed-phase HPLC column.

Quantitative Data Summary

The following table summarizes key quantitative data found in the literature for the separation and analysis of isocitric and citric acid.

ParameterValueContextSource
Crystallization Yield (Citric Acid) 93.5% (theoretical)From a purified filtrate after a series of concentration and crystallization steps.
Recovery of Isocitric Acid (as monopotassium salt) 80% (theoretical)Recovered from the mother liquor after citric acid crystallization.
HPLC Recovery (Isocitric Acid) 98% - 99%Spiked samples at levels of 0.1% and 0.4% in food additive citric acid.
HPLC Limit of Detection (Isocitric Acid) 0.05%In food additive citric acid using an Inertsil ODS-3 column.
Citric Acid to D-Isocitric Acid Ratio < 130In authentic orange juice, a higher ratio may indicate adulteration.

Experimental Protocols

Protocol 1: HPLC Separation of Isocitric Acid and Citric Acid

This protocol is a general guideline for the reversed-phase HPLC separation of isocitric and citric acids.

  • Sample Preparation: Dissolve the sample containing the acid mixture in deionized water to a known concentration. If necessary, filter the sample through a 0.45 µm filter. For complex matrices, a solid-phase extraction (SPE) cleanup may be required.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: Prepare a mobile phase consisting of 0.1% phosphoric acid in water. Some methods may use a small percentage of an organic modifier like methanol (e.g., 2.5%). The mobile phase should be degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled at 35 °C

    • Detection: UV at 210 nm

  • Data Analysis: Identify and quantify the peaks based on the retention times and peak areas of standard solutions of citric and isocitric acid.

Protocol 2: Isolation of Isocitric Acid from Fermentation Broth using Activated Carbon

This protocol outlines a method for the initial purification of isocitric acid from a fermentation broth.

  • Biomass Removal: Centrifuge the fermentation broth to pellet the microbial cells. Collect the supernatant.

  • Adsorption: Add activated carbon to the supernatant. The amount of activated carbon will depend on the concentration of the acids and should be optimized. Stir the mixture at room temperature to allow for the adsorption of isocitric and citric acids.

  • Carbon Separation: Separate the activated carbon from the liquid by filtration.

  • Desorption: Wash the activated carbon with an organic solvent, such as methanol, to desorb the bound acids. This can be done multiple times to ensure complete recovery.

  • Solvent Removal: Evaporate the methanol to obtain a crude mixture of isocitric and citric acids. This mixture can then be further purified by crystallization or chromatography.

Visualizations

experimental_workflow cluster_fermentation Fermentation Broth cluster_purification Purification Process cluster_products Final Products Fermentation Fermentation Broth (Citric Acid, Isocitric Acid, Cells, Impurities) Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Step 1 Adsorption Adsorption on Activated Carbon Centrifugation->Adsorption Step 2 Desorption Desorption with Methanol Adsorption->Desorption Step 3 Final_Separation Final Separation (Crystallization/Chromatography) Desorption->Final_Separation Step 4 Isocitric_Acid (2R,3S)-Isocitric Acid Final_Separation->Isocitric_Acid Citric_Acid Citric Acid Final_Separation->Citric_Acid troubleshooting_logic Start Poor HPLC Peak Resolution Cause1 Inappropriate Column? Start->Cause1 Cause2 Suboptimal Mobile Phase? Start->Cause2 Cause3 Inadequate Detection? Start->Cause3 Solution1 Use C18 or Mixed-Mode Column Cause1->Solution1 Yes Solution2 Adjust pH and Organic Content Cause2->Solution2 Yes Solution3 Use Low UV Wavelength or ELSD/CAD Cause3->Solution3 Yes

References

Technical Support Center: Optimizing (2R,3S)-Isocitric Acid Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for (2R,3S)-isocitric acid (ICA) production.

Troubleshooting Guide

This guide addresses common issues encountered during (2R,3S)-isocitric acid fermentation experiments.

Problem Potential Causes Recommended Solutions
Low ICA Yield - Suboptimal pH during the acid formation phase.- Inadequate aeration (dissolved oxygen).- Nutrient limitation other than the intended one (e.g., nitrogen).- Inappropriate concentration of metal ions (e.g., iron, zinc).- Isocitrate lyase activity converting ICA to other products.- Maintain pH at 6.0 during the acid formation phase.[1][2]- Increase dissolved oxygen (pO2) to 50-60% of saturation during the acid formation phase.[1][3][4]- Ensure nitrogen is the limiting nutrient while other components are in excess.- Optimize iron concentration to approximately 1.2-2.4 mg/L and zinc to 0.6 mg/L.- Add an isocitrate lyase inhibitor, such as itaconic acid (15-30 mM), to the medium.
High Citric Acid (CA) By-product Contamination - Imbalance in the metabolic pathway, favoring CA production.- Suboptimal concentration of metabolic regulators.- Strain-specific characteristics.- Increase the iron concentration in the medium to enhance aconitase activity, which converts CA to ICA.- Introduce an isocitrate lyase inhibitor like itaconic acid to shift the equilibrium towards ICA.- Screen different Yarrowia lipolytica strains to select one with a naturally higher ICA/CA production ratio.
Poor Cell Growth - Suboptimal pH or temperature during the growth phase.- Insufficient aeration during the growth phase.- Toxicity from the carbon source or waste products.- Essential nutrient deficiency (e.g., nitrogen, phosphorus, sulfur, magnesium).- Maintain a pH of 5.0 and a temperature of 29-30°C during the initial growth phase.- Ensure dissolved oxygen (pO2) is maintained at 20-25% of saturation during the growth phase.- If using industrial wastes like ester-aldehyde fraction (EAF), add it in small portions to avoid toxicity.- Ensure the growth medium is well-balanced with all essential nutrients before nitrogen limitation is induced for production.
Inconsistent Fermentation Results - Variability in inoculum preparation.- Fluctuations in fermentation parameters (pH, temperature, pO2).- Inconsistent media composition.- Standardize the inoculum preparation protocol, including pre-cultivation time and cell density.- Utilize automated controllers for precise maintenance of pH, temperature, and dissolved oxygen levels.- Prepare media with consistent, high-quality components and ensure accurate measurements.

Frequently Asked Questions (FAQs)

Q1: What is the optimal microorganism for (2R,3S)-isocitric acid production?

A1: The yeast Yarrowia lipolytica is widely recognized as a safe (GRAS) and effective producer of (2R,3S)-isocitric acid. Specific strains, such as Y. lipolytica VKM Y-2373, have been extensively studied and optimized for high ICA yields.

Q2: What is the role of nitrogen limitation in ICA production?

A2: The overproduction of both citric acid and isocitric acid by Y. lipolytica is typically triggered by the limitation of a nutrient, most commonly nitrogen, in the presence of an excess carbon source. The production of ICA begins when the culture transitions from the logarithmic growth phase to a stationary phase due to nitrogen depletion.

Q3: How do I shift the production from citric acid to isocitric acid?

A3: To favor ICA production over its isomer, citric acid, you can manipulate the fermentation medium. Increasing the concentration of iron ions activates the enzyme aconitate hydratase, which catalyzes the conversion of citric acid to isocitric acid. Additionally, adding an inhibitor of the enzyme isocitrate lyase, such as itaconic acid, prevents the further metabolism of isocitric acid, leading to its accumulation.

Q4: What are the optimal physical parameters for fermentation?

A4: A two-stage approach is often optimal. For the initial cell growth phase, a temperature of 29°C, a pH of 5.0, and a dissolved oxygen (pO2) level of 20-25% of saturation are recommended. For the subsequent acid production phase, the pH should be increased to 6.0 and the pO2 raised to 50-60% of saturation.

Q5: Which carbon sources can be used for ICA production?

A5: Yarrowia lipolytica can utilize a variety of carbon sources for ICA production, including ethanol, vegetable oils (like rapeseed and sunflower oil), glycerol, and n-alkanes. Industrial wastes, such as the ester-aldehyde fraction from ethanol production, have also been successfully used as a low-cost substrate.

Q6: How can I measure the concentration of (2R,3S)-isocitric acid in my fermentation broth?

A6: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying isocitric acid. Enzymatic assay kits are also available for the specific determination of D-isocitric acid, which are based on the enzymatic conversion of ICA to α-ketoglutarate by isocitrate dehydrogenase.

Data Presentation

Table 1: Optimized Fermentation Parameters for High ICA Yield

ParameterGrowth PhaseAcid Production PhaseReference
Temperature 29°C29°C
pH 5.06.0
Dissolved Oxygen (pO2) 20-25% of saturation50-60% of saturation

Table 2: Effect of Media Supplements on ICA Production by Y. lipolytica

SupplementOptimal ConcentrationEffectReference
Zinc (Zn2+) 0.6 mg/LEnhances ICA production rate.
Iron (Fe2+) 1.2 - 2.4 mg/LActivates aconitate hydratase, increasing the ICA/CA ratio.
Itaconic Acid 15 - 30 mMInhibits isocitrate lyase, leading to ICA accumulation and a higher ICA/CA ratio.
Nitrogen Source Growth-limitingInduces the metabolic shift towards ICA production. (NH4)2SO4 is an effective source.

Experimental Protocols

Protocol 1: Batch Fermentation of Y. lipolytica for ICA Production

  • Inoculum Preparation:

    • Aseptically transfer a loopful of Y. lipolytica from a stock culture to a flask containing a seed medium.

    • Incubate at 29°C on a rotary shaker until a sufficient cell density is reached.

  • Fermenter Setup:

    • Prepare the fermentation medium in a sterilized fermenter. A typical medium contains a carbon source (e.g., ethanol or rapeseed oil), a limiting amount of a nitrogen source (e.g., (NH4)2SO4), and essential minerals and vitamins, including optimized concentrations of iron and zinc.

    • Add itaconic acid to the medium to inhibit isocitrate lyase.

    • Calibrate and sterilize pH and dissolved oxygen probes.

  • Fermentation Process:

    • Inoculate the fermenter with the seed culture.

    • Growth Phase: Maintain the temperature at 29°C, pH at 5.0, and dissolved oxygen at 20-25% of saturation.

    • Acid Production Phase: Once nitrogen is depleted (indicated by a sharp increase in dissolved oxygen), shift the parameters to pH 6.0 and dissolved oxygen of 50-60% of saturation.

    • Add the carbon source in portions as required.

    • The fermentation is typically carried out for 6 days.

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals.

    • Analyze for biomass, residual nitrogen, and the concentrations of isocitric acid and citric acid using HPLC or enzymatic methods.

Protocol 2: Quantification of Isocitric Acid using HPLC

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase as necessary to fall within the calibration curve range.

  • HPLC Conditions:

    • Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm) or equivalent C18 column.

    • Mobile Phase: 0.1% phosphoric acid in water.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm.

    • Temperature: Ambient.

  • Quantification:

    • Prepare a series of standard solutions of (2R,3S)-isocitric acid of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of isocitric acid in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Downstream Inoculum Inoculum Preparation Growth Growth Phase (pH 5.0, pO2 20-25%) Inoculum->Growth Media Media Formulation (N-limited, +Fe, +Zn, +Itaconic Acid) Media->Growth Production Production Phase (pH 6.0, pO2 50-60%) Growth->Production Nitrogen Depletion Sampling Regular Sampling Production->Sampling Purification Purification Production->Purification Analysis HPLC/Enzymatic Analysis Sampling->Analysis Analysis->Purification

Caption: Experimental workflow for ICA production.

Metabolic_Pathway cluster_tca TCA Cycle cluster_glyoxylate Glyoxylate Shunt Citrate Citric Acid (CA) Isocitrate (2R,3S)-Isocitric Acid (ICA) Citrate->Isocitrate Isomerization aKG α-Ketoglutarate Isocitrate->aKG Oxidation Glyoxylate Glyoxylate + Succinate Isocitrate->Glyoxylate Aconitase Aconitate Hydratase Aconitase->Citrate Aconitase->Isocitrate ICL Isocitrate Lyase (ICL) ICL->Isocitrate ICL->Glyoxylate Fe Fe2+ Fe->Aconitase Activates Itaconic Itaconic Acid Itaconic->ICL Inhibits N_limitation Nitrogen Limitation (Induces Pathway)

Caption: Key metabolic pathways in ICA production.

References

troubleshooting low yield in microbial synthesis of isocitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial synthesis of isocitrate.

Troubleshooting Guides

This section addresses specific issues that can lead to low isocitrate yield and provides actionable solutions.

Problem 1: Low or No Isocitrate Production

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Culture Conditions Verify and optimize key fermentation parameters such as pH, temperature, and dissolved oxygen. Different microbial strains have varying optimal conditions. For instance, for Yarrowia lipolytica, a two-stage pH and aeration strategy can be effective, with pH 5 and 20-25% pO₂ during the growth phase, shifted to pH 6 and 50-55% pO₂ for the acid formation phase.[1][2]
Nutrient Limitation Ensure the medium is not depleted of essential nutrients, particularly the carbon source and nitrogen. Nitrogen limitation is often a trigger for isocitrate production in organisms like Yarrowia lipolytica.[3] However, complete exhaustion of the carbon source will halt production.
Inappropriate Microbial Strain The chosen microbial strain may not be a high-producer of isocitrate. Consider using a strain known for isocitrate production or genetically engineering your strain to enhance the metabolic flux towards isocitrate.
Metabolic Bottlenecks The metabolic pathway may be diverting precursors away from isocitrate. Consider metabolic engineering strategies such as inhibiting competing pathways (e.g., the glyoxylate shunt via itaconic acid addition for Y. lipolytica) or overexpressing key enzymes in the isocitrate synthesis pathway.[1][2]
Presence of Inhibitory Compounds High concentrations of the substrate or byproducts can inhibit microbial growth and enzyme activity. Fed-batch fermentation strategies can help maintain substrate levels within an optimal range.

Problem 2: Inconsistent Isocitrate Yields Between Batches

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Variability in Inoculum Standardize the inoculum preparation procedure, ensuring consistent cell density, age, and viability. Variations in the seed culture can have a significant impact on the main fermentation.
Inconsistent Media Preparation Ensure precise and consistent preparation of the fermentation medium. Minor variations in component concentrations can affect microbial metabolism.
Fluctuations in Process Parameters Implement robust process control to maintain consistent pH, temperature, aeration, and agitation throughout the fermentation. Even small deviations can lead to significant differences in yield.
Raw Material Variability The quality and composition of raw materials, especially complex media components, can vary between lots. Characterize raw materials and consider using defined media for better consistency.
Silent Contamination Low levels of microbial contamination that do not cause obvious signs of spoilage can still impact the performance of the production strain. Regularly check for contaminants using microscopy and plating.

Problem 3: Presence of Impurities and Byproducts

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Metabolic Shunts The producing microorganism may naturally produce other organic acids, such as citric acid. Metabolic engineering can be employed to knock out genes responsible for the synthesis of major byproducts.
Microbial Contamination Contaminating microorganisms can produce a range of byproducts, including organic acids and alcohols, which can complicate downstream processing. Strict aseptic techniques are crucial to prevent contamination.
Sub-optimal Fermentation Conditions Unfavorable pH or aeration levels can stress the microorganisms, leading to the production of unwanted metabolites.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are commonly used for isocitrate production?

A1: Several microorganisms have been explored for isocitrate production, with the yeast Yarrowia lipolytica being one of the most well-studied and efficient producers. Engineered strains of Escherichia coli are also used, offering the advantage of well-established genetic tools for metabolic engineering.

Q2: What are the key metabolic pathways involved in isocitrate synthesis?

A2: Isocitrate is an intermediate in the tricarboxylic acid (TCA) cycle. The synthesis primarily involves the condensation of acetyl-CoA and oxaloacetate to form citrate, which is then isomerized to isocitrate by the enzyme aconitase. The glyoxylate shunt is a competing pathway that consumes isocitrate.

Q3: How can I increase the metabolic flux towards isocitrate?

A3: Metabolic engineering strategies are often employed to increase isocitrate yield. These can include:

  • Overexpression of key enzymes: Increasing the expression of citrate synthase and aconitase can enhance the synthesis pathway.

  • Inhibition of competing pathways: Downregulating or knocking out the gene for isocitrate lyase, the first enzyme of the glyoxylate shunt, can prevent the diversion of isocitrate.

  • Blocking isocitrate consumption: Reducing the activity of isocitrate dehydrogenase, which converts isocitrate to α-ketoglutarate, can lead to isocitrate accumulation.

Q4: What is the impact of microbial contamination on isocitrate yield?

A4: Microbial contamination can significantly reduce isocitrate yield through several mechanisms:

  • Competition for nutrients: Contaminants compete with the production strain for essential nutrients, limiting its growth and productivity.

  • Production of inhibitory substances: Some contaminants produce organic acids or other compounds that can inhibit the growth of the production strain.

  • Alteration of culture conditions: Contaminants can alter the pH of the medium, making it suboptimal for the production strain.

Q5: What are the main challenges in scaling up isocitrate production?

A5: Scaling up from laboratory to industrial-scale production presents several challenges, including:

  • Maintaining process consistency: Ensuring uniform mixing, aeration, and temperature in large bioreactors is more complex.

  • Increased risk of contamination: The larger scale and longer run times increase the opportunities for contamination.

  • Downstream processing: Efficiently recovering and purifying isocitrate from large volumes of fermentation broth can be challenging and costly.

Quantitative Data Summary

Table 1: Optimal Fermentation Parameters for Isocitrate Production by Yarrowia lipolytica

ParameterGrowth PhaseAcid Formation PhaseReference(s)
pH 5.06.0
Temperature 29-30°C29-30°C
Dissolved Oxygen (pO₂) (% saturation) 20-25%50-55%
Itaconic Acid (ICL inhibitor) -30 mM

Experimental Protocols

1. Protocol for Measuring Cell Density (OD600)

This protocol describes the estimation of microbial cell density in a liquid culture by measuring its optical density at a wavelength of 600 nm.

  • Materials:

    • Spectrophotometer

    • Cuvettes (1 cm path length)

    • Micropipettes and sterile tips

    • Sterile culture medium (for blank)

  • Procedure:

    • Turn on the spectrophotometer and allow it to warm up for at least 15 minutes. Set the wavelength to 600 nm.

    • Blank the spectrophotometer by filling a cuvette with the sterile culture medium used for growing the microbes. This sets the baseline absorbance to zero.

    • Thoroughly mix your microbial culture to ensure a uniform cell suspension.

    • Pipette an appropriate volume of the culture into a clean cuvette. If the culture is very dense, it may need to be diluted with sterile medium to obtain a reading within the linear range of the spectrophotometer (typically 0.1 - 0.8).

    • Place the cuvette in the spectrophotometer and record the absorbance reading.

    • If a dilution was made, multiply the recorded absorbance by the dilution factor to get the final OD600 value.

2. Protocol for Quantification of Isocitrate and Other Organic Acids by HPLC

This protocol outlines a general method for the analysis of isocitrate and other organic acids in fermentation broth using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Syringe filters (0.22 µm)

    • HPLC vials

    • Mobile phase: e.g., 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.8) and acetonitrile (95:5, v/v).

    • Isocitrate standard and other relevant organic acid standards.

  • Procedure:

    • Sample Preparation:

      • Take a sample of the fermentation broth and centrifuge it to pellet the cells.

      • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

      • The filtered sample may need to be diluted with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.

    • HPLC Analysis:

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

      • Set the column temperature (e.g., 25°C) and the flow rate (e.g., 1.0 mL/min).

      • Set the UV detector to a wavelength of 210 nm.

      • Inject a known volume of the prepared sample into the HPLC system.

      • Record the chromatogram.

    • Quantification:

      • Prepare a series of standard solutions of known concentrations for isocitrate and other organic acids of interest.

      • Inject the standards into the HPLC system under the same conditions as the samples.

      • Construct a calibration curve by plotting the peak area against the concentration for each standard.

      • Determine the concentration of isocitrate and other organic acids in the samples by comparing their peak areas to the calibration curve.

3. Protocol for Measuring Glucose Concentration

This protocol describes a common enzymatic method for determining glucose concentration in fermentation broth.

  • Materials:

    • Glucose oxidase/peroxidase (GOD-POD) assay kit

    • Spectrophotometer or plate reader

    • Micropipettes and sterile tips

    • Microcentrifuge tubes or 96-well plates

    • Glucose standards

  • Procedure:

    • Sample Preparation:

      • Collect a sample of the fermentation broth and centrifuge to remove cells.

      • Filter the supernatant through a 0.22 µm filter.

      • Dilute the sample with deionized water if the glucose concentration is expected to be high.

    • Assay:

      • Prepare a series of glucose standards of known concentrations.

      • Follow the instructions provided with the GOD-POD assay kit. Typically, this involves adding a specific volume of the sample or standard to a reaction mixture containing the enzymes and a chromogen.

      • Incubate the reaction for the recommended time at the specified temperature.

      • Measure the absorbance of the samples and standards at the wavelength specified in the kit instructions.

    • Calculation:

      • Create a standard curve by plotting the absorbance values of the glucose standards against their concentrations.

      • Determine the glucose concentration in the samples by interpolating their absorbance values on the standard curve. Remember to account for any dilutions made during sample preparation.

Visualizations

Isocitrate_Synthesis_Pathway cluster_TCA TCA Cycle cluster_Glyoxylate Glyoxylate Shunt Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase Succinate Succinate Glyoxylate->Succinate

Caption: Metabolic pathway for isocitrate synthesis.

Troubleshooting_Workflow Start Low Isocitrate Yield CheckCulture Check Culture Conditions (pH, Temp, DO) Start->CheckCulture Optimal Optimal CheckCulture->Optimal Yes Suboptimal Suboptimal CheckCulture->Suboptimal No CheckNutrients Check Nutrient Levels (Carbon, Nitrogen) Optimal->CheckNutrients Adjust Adjust Parameters Suboptimal->Adjust Adjust->Start Sufficient Sufficient CheckNutrients->Sufficient Yes Limited Limited CheckNutrients->Limited No CheckContamination Check for Contamination (Microscopy, Plating) Sufficient->CheckContamination Supplement Supplement Nutrients (Fed-batch) Limited->Supplement Supplement->Start Contaminated Contaminated CheckContamination->Contaminated Yes Clean Clean CheckContamination->Clean No Sterilize Review Sterilization Protocol Contaminated->Sterilize MetabolicEngineering Consider Metabolic Engineering Clean->MetabolicEngineering Sterilize->Start

Caption: Troubleshooting workflow for low isocitrate yield.

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Sampling Sampling Fermentation->Sampling Harvesting Harvesting Fermentation->Harvesting Analysis Analysis (OD600, HPLC) Sampling->Analysis Analysis->Fermentation Process Optimization Purification Downstream Purification Harvesting->Purification FinalProduct Pure Isocitrate Purification->FinalProduct

Caption: General experimental workflow for isocitrate production.

References

improving the stability of (2R,3S)-isocitric acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2R,3S)-isocitric acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the stability of (2R,3S)-isocitric acid in solution during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for (2R,3S)-isocitric acid in aqueous solutions?

The main stability concern for (2R,3S)-isocitric acid in solution is its reversible conversion to the corresponding γ-lactone, (2R,3S)-isocitric acid lactone. This is an intramolecular esterification reaction where the hydroxyl group on the gamma-carbon attacks the carboxylic acid group. This equilibrium is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of (2R,3S)-isocitric acid?

The pH of the solution is the most critical factor governing the equilibrium between isocitric acid and its lactone.

  • Acidic Conditions (pH < 4): Low pH strongly favors the formation of the lactone. If your experimental conditions are acidic, you can expect a significant portion of your isocitric acid to be in the lactone form. In some preparation methods, acidification to a pH of less than 2 is used to drive the lactonization to completion.[1]

  • Neutral Conditions (pH ~7): Around neutral pH, an equilibrium will exist between the open-chain isocitric acid and the lactone. The exact ratio will depend on other factors like temperature and buffer composition.

  • Alkaline Conditions (pH > 8): High pH favors the open-chain (isocitrate) form. Alkaline hydrolysis is used to convert the lactone back to isocitric acid. For analytical purposes, adjusting the pH to 9-11 is a standard method to ensure all "bound" isocitric acid (from the lactone) is measured.[2]

Q3: Does temperature impact the stability of (2R,3S)-isocitric acid solutions?

Yes, temperature is a significant factor. As with most chemical reactions, higher temperatures accelerate the rate at which equilibrium between isocitric acid and its lactone is reached. Elevated temperatures can also promote other degradation pathways, although lactonization is the primary concern. For long-term storage, it is advisable to keep (2R,3S)-isocitric acid solutions at low temperatures (e.g., 2-8 °C or frozen at -20°C) to minimize degradation and shifts in equilibrium.[3]

Q4: Can my choice of buffer affect the stability?

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving (2R,3S)-isocitric acid solutions.

Problem Potential Cause(s) Recommended Solutions
Decreased concentration of isocitric acid over time in analytical measurements (e.g., HPLC, enzymatic assay). The isocitric acid is converting to its lactone form, which may not be detected by your analytical method or may have a different response factor. This is likely if your solution is acidic.1. pH Adjustment: Before analysis, adjust an aliquot of your sample to pH 9-10 with a suitable base (e.g., NaOH) and incubate for approximately 15-20 minutes to hydrolyze the lactone back to the open-chain form.[2] Then, neutralize the sample before analysis. 2. Method Validation: Ensure your analytical method is capable of detecting both isocitric acid and its lactone, or that you have a sample preparation step to convert all of the analyte to one form.
Appearance of a new, unexpected peak in my chromatogram (e.g., HPLC). This new peak is likely the (2R,3S)-isocitric acid lactone. The lactone is less polar than the parent acid and will likely have a different retention time.1. Confirm Peak Identity: If possible, use a reference standard for the lactone to confirm the identity of the new peak. 2. pH Stability Study: Analyze your sample at different time points after preparation. If the new peak grows while the isocitric acid peak shrinks, it is strong evidence of lactonization. 3. Adjust Solution pH: Prepare and store your stock and working solutions at a pH of 7 or slightly above to minimize lactone formation.
Inconsistent results or poor reproducibility in biological or enzymatic assays. The concentration of the active, open-chain form of isocitric acid may be varying between experiments due to shifts in the equilibrium with the inactive lactone form. This can be caused by slight differences in pH or temperature.1. Standardize pH: Strictly control the pH of your solutions. Use a calibrated pH meter and freshly prepared buffers. Maintain the pH in the optimal range for your assay, and if possible, in a range that favors the open-chain form (pH > 7). 2. Control Temperature: Ensure all solutions are equilibrated to the same temperature before use. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[3] 3. Fresh Solutions: Prepare fresh working solutions of isocitric acid for each experiment to ensure a consistent starting concentration of the desired form.

Data Presentation

Table 1: Influence of pH and Temperature on (2R,3S)-Isocitric Acid Stability in Solution

FactorConditionPredominant FormRate to Reach EquilibriumRecommendations
pH Acidic (pH < 4)(2R,3S)-Isocitric Acid LactoneModerate to FastWork in this pH range if the lactone is the desired species. Expect low concentrations of the open-chain acid.
Neutral (pH ~7)Equilibrium MixtureSlow to ModerateA good starting point for many experiments. Be aware that both species are present.
Alkaline (pH > 8)(2R,3S)-Isocitric AcidFastIdeal for ensuring the compound is in the open-chain form and for hydrolyzing any existing lactone.
Temperature Low (2-8 °C)Kinetically stableVery SlowRecommended for short to medium-term storage of solutions to minimize degradation and equilibrium shifts.
Ambient (~25 °C)Equilibrium will be reachedModerateSuitable for short-term experimental use. Be mindful of potential changes over several hours.
High (> 37 °C)Equilibrium will be reachedFastAvoid prolonged exposure to high temperatures unless trying to accelerate lactonization or hydrolysis.

Experimental Protocols

Protocol 1: Quantitative Determination of Total (2R,3S)-Isocitric Acid (Including Lactone Form)

This protocol is adapted for use in enzymatic or chromatographic analyses where the total concentration of isocitric acid is required.

Objective: To hydrolyze (2R,3S)-isocitric acid lactone to the open-chain isocitrate form for accurate quantification.

Materials:

  • (2R,3S)-isocitric acid sample solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH indicator strips

  • Volumetric flasks and pipettes

  • Water bath or heating block

Procedure:

  • Pipette a known volume of your sample solution (e.g., 5.0 mL) into a suitable container (e.g., a 10 mL volumetric flask or a glass vial).

  • Slowly add 1 M NaOH dropwise while monitoring the pH. Adjust the pH of the solution to between 10 and 11.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for 20 minutes. Alternatively, incubate at room temperature for 1-2 hours. This step accelerates the hydrolysis of the lactone.

  • Cool the solution to room temperature.

  • Carefully neutralize the solution by adding 1 M HCl dropwise to a pH of ~7.

  • If using a volumetric flask, bring the solution to the final volume with deionized water.

  • The sample is now ready for analysis. The measured concentration will represent the total (2R,3S)-isocitric acid content (initial acid + lactone).

Mandatory Visualization

IsocitricAcidEquilibrium cluster_acidic Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 8) IsocitricAcidLactone (2R,3S)-Isocitric Acid Lactone (Favored) IsocitricAcid (2R,3S)-Isocitric Acid (Open-Chain Form) (Favored) IsocitricAcidLactone->IsocitricAcid OH-, H2O (Hydrolysis) IsocitricAcid->IsocitricAcidLactone H+, Δ (Lactonization)

Caption: pH-dependent equilibrium of (2R,3S)-isocitric acid.

TroubleshootingWorkflow Start Inconsistent Results or Loss of Concentration CheckpH Is the solution pH < 7? Start->CheckpH CheckTemp Is the solution stored at elevated temperatures or for prolonged periods? CheckpH->CheckTemp No Lactonization Primary Suspected Cause: Lactonization CheckpH->Lactonization Yes CheckTemp->Lactonization Yes OtherDegradation Consider other degradation pathways (oxidation, etc.) or analytical error. CheckTemp->OtherDegradation No Solution1 Solution: 1. Adjust sample aliquot to pH 9-10 before analysis to hydrolyze lactone. 2. Store stock solutions at pH > 7 and 2-8°C. Lactonization->Solution1 Solution2 Solution: 1. Prepare fresh solutions. 2. Store aliquots at -20°C. 3. Avoid repeated freeze-thaw cycles. Lactonization->Solution2

Caption: Troubleshooting workflow for isocitric acid stability.

References

Technical Support Center: Accurate Quantification of Isocitrate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of isocitrate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of isocitrate and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying isocitrate?

A1: The primary challenge in quantifying isocitrate is its structural similarity to citrate.[1] These two molecules are isomers, meaning they have the same chemical formula but a different arrangement of atoms, resulting in very similar physical and chemical properties.[1] This makes their separation by traditional chromatographic methods difficult, leading to potential co-elution and inaccurate quantification.[2]

Q2: What are the common methods used for isocitrate quantification?

A2: The two main approaches for isocitrate quantification are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Enzymatic assays are specific and can be used for quantitative colorimetric or fluorometric determination of isocitrate.[3][4] These assays typically rely on the enzyme isocitrate dehydrogenase (IDH), which catalyzes the conversion of isocitrate to α-ketoglutarate, producing NADPH that can be measured.

  • LC-MS/MS is a highly sensitive and selective method that can simultaneously quantify isocitrate and other metabolites. However, careful method development is required to achieve chromatographic separation from citrate.

Q3: How can I improve the separation of isocitrate and citrate in my LC-MS/MS method?

A3: Several strategies can be employed to improve the separation of these isomers:

  • Column Chemistry: Utilizing specialized columns, such as ACQUITY UPLC HSS T3 columns, has shown success in separating isocitrate and citrate.

  • Mobile Phase Optimization: Adjusting the mobile phase composition and pH is critical. For example, using different modifiers like formic acid in water and acetonitrile can significantly impact separation. Ion-pair reverse-phase chromatography with agents like tributylamine can also enhance the retention and separation of anionic metabolites like isocitrate.

  • Gradient Elution: Employing a carefully optimized gradient elution program can improve the resolution between the two isomers.

Q4: Is chemical derivatization necessary for isocitrate analysis?

A4: While not always mandatory, chemical derivatization can significantly improve the chromatographic separation and detection of isocitrate and other TCA cycle intermediates. Derivatization can alter the chemical properties of the analytes, making them more amenable to separation by reversed-phase chromatography and enhancing their ionization efficiency for mass spectrometry. For example, derivatization with 3-nitrophenylhydrazine (3-NPH) has been successfully used for the simultaneous analysis of short-chain fatty acids and TCA cycle metabolites.

Q5: What are the advantages of using ion mobility-mass spectrometry for isomer analysis?

A5: High-resolution ion mobility-mass spectrometry (HRIM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. This technique can help differentiate isomers that are difficult to separate by chromatography alone, offering faster analysis times compared to traditional LC-MS methods.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isocitrate and Citrate
Potential Cause Troubleshooting Step
Inappropriate Column Switch to a column known to be effective for polar analytes, such as a C18 column specifically designed for aqueous mobile phases or a HILIC column.
Suboptimal Mobile Phase 1. Adjust the pH of the mobile phase; small changes can significantly impact retention and selectivity.2. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate).
Inadequate Gradient Profile 1. Decrease the initial percentage of the strong solvent to improve retention of early-eluting compounds.2. Lengthen the gradient time to allow for better separation of closely eluting peaks.
Sample Overload Reduce the injection volume or dilute the sample to avoid peak broadening and fronting.
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
Potential Cause Troubleshooting Step
Inefficient Ionization 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).2. Test both positive and negative ionization modes; isocitrate and citrate often show better response in negative mode.
Matrix Effects 1. Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.2. Use a stable isotope-labeled internal standard for isocitrate to compensate for matrix-induced signal suppression or enhancement.
Suboptimal MS/MS Transition Perform a compound optimization experiment to determine the most sensitive and specific precursor and product ion transitions for isocitrate.
Analyte Degradation Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles.
Issue 3: Inaccurate Quantification in Enzymatic Assays
Potential Cause Troubleshooting Step
Interference from Other Substances 1. Run a sample blank (without the enzyme) to check for background absorbance or fluorescence.2. If interference is suspected, consider a sample cleanup step prior to the assay.
Incorrect Standard Curve 1. Prepare fresh standards for each assay.2. Ensure the standard curve covers the expected concentration range of isocitrate in the samples.
Enzyme Inactivity 1. Store the enzyme at the recommended temperature.2. Verify the activity of the enzyme using a positive control.
Inaccurate Pipetting Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent and sample volumes.

Experimental Protocols

A. LC-MS/MS Method for Isocitrate Quantification

This protocol is a generalized example based on published methods. Optimization will be required for specific instrumentation and sample types.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of plasma, add 200 µL of a cold extraction solution (e.g., 80:20 methanol:water) containing an internal standard (e.g., ¹³C-labeled isocitrate).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2-98% B

      • 5-7 min: 98% B

      • 7-7.1 min: 98-2% B

      • 7.1-10 min: 2% B

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Isocitrate: Q1 m/z 191.0 -> Q3 m/z 111.0

      • Citrate: Q1 m/z 191.0 -> Q3 m/z 111.0 (requires chromatographic separation for differentiation)

      • ¹³C-Isocitrate (IS): Q1 m/z 197.0 -> Q3 m/z 115.0

    • Optimize collision energy and other MS parameters for your specific instrument.

B. Enzymatic Assay for Isocitrate Quantification

This protocol is based on the principle of the EnzyChrom™ Isocitrate Assay Kit.

  • Reagent Preparation:

    • Prepare standards by diluting a stock solution of isocitrate.

    • Prepare assay buffer, enzyme mix, and substrate mix according to the kit manufacturer's instructions.

  • Assay Procedure:

    • Add 20 µL of standards and samples to separate wells of a 96-well plate.

    • Add 80 µL of the working reagent (containing enzyme, substrate, and cofactors) to each well.

    • Tap the plate gently to mix.

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the isocitrate concentration in the samples from the standard curve.

Quantitative Data Summary

Table 1: Performance of a Validated LC-MS/MS Method for Isocitrate Isomers

ParameterItaconateMesaconateCitraconate
Lower Limit of Quantification (LLOQ) 0.098 µM0.098 µM0.049 µM
Intra-day Accuracy (%) 95-10593-10796-104
Inter-day Accuracy (%) 97-10396-10498-102
Intra-day Precision (%CV) < 5< 7< 6
Inter-day Precision (%CV) < 4< 6< 3
Recovery (%) > 90> 90> 90

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction with Internal Standard sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Chromatographic Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (vs. Standard Curve) peak_integration->quantification

Caption: LC-MS/MS workflow for isocitrate quantification.

troubleshooting_logic start Poor Isocitrate/Citrate Resolution check_column Is the column appropriate for polar analytes? start->check_column change_column Switch to a suitable C18 or HILIC column check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase optimize_mp Adjust pH and organic modifier check_mobile_phase->optimize_mp No check_gradient Is the gradient profile adequate? check_mobile_phase->check_gradient Yes optimize_mp->check_gradient optimize_gradient Lengthen gradient or adjust slope check_gradient->optimize_gradient No solution Resolution Improved check_gradient->solution Yes optimize_gradient->solution

Caption: Troubleshooting logic for poor isomer resolution.

References

overcoming substrate inhibition in (2R,3S)-isocitric acid fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2R,3S)-isocitric acid (ICA) fermentation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to overcoming substrate inhibition and optimizing ICA production.

Troubleshooting Guides

Issue 1: Low ICA Titer and Yield

Symptoms:

  • The final concentration of (2R,3S)-isocitric acid is significantly lower than expected.

  • The product yield (g of ICA per g of substrate) is poor.

  • Significant amounts of biomass or other byproducts (e.g., citric acid) are formed instead of ICA.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Substrate Inhibition High initial substrate concentrations can inhibit microbial growth and enzyme activity. Implement a fed-batch or repeated-batch fermentation strategy to maintain the substrate at a low, non-inhibitory level. For example, with Yarrowia lipolytica, high glucose concentrations have been reported to be inhibitory[1]. With ethanol industry waste as a substrate, concentrations above 4-6 g/L suppressed ICA production[2].Improved ICA production rate and final titer by avoiding the negative regulatory effects of high substrate levels.
Suboptimal pH The pH of the culture medium significantly affects enzyme activity and product formation. For Y. lipolytica, maintaining a pH between 4.0 and 6.5 is often optimal for ICA production[2]. A drop in pH below 3.0 can strongly inhibit yeast growth[3].Enhanced and stable ICA production throughout the fermentation process.
Inadequate Aeration Oxygen supply is critical for the metabolic activity of aerobic microorganisms like Yarrowia lipolytica. Insufficient dissolved oxygen can limit cell growth and shift metabolism away from ICA production. Optimal dissolved oxygen levels for ICA production by Y. lipolytica have been reported to be in the range of 50-55% of air saturation during the acid formation phase[3].Increased volumetric productivity of ICA.
Nutrient Limitation (Nitrogen) The controlled limitation of nitrogen is a key factor in inducing the overproduction of organic acids in Y. lipolytica. The C/N ratio is a critical parameter to optimize.A shift in cellular metabolism from biomass production to the synthesis of ICA.
Active Glyoxylate Cycle The enzyme isocitrate lyase (ICL) competes for the isocitrate pool by converting it into succinate and glyoxylate. Inhibition of ICL can redirect the metabolic flux towards ICA accumulation. The addition of an ICL inhibitor, such as itaconic acid (e.g., 30 mM), can significantly increase the ICA to citric acid (CA) ratio.A higher selectivity for ICA production over other organic acids.
Issue 2: High Citric Acid to Isocitric Acid Ratio

Symptom:

  • The fermentation produces a high concentration of citric acid (CA) relative to the desired (2R,3S)-isocitric acid (ICA).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Substrate The choice of carbon source can influence the CA/ICA ratio. For instance, Y. lipolytica tends to produce more CA with glucose and glycerol, while vegetable oils and n-alkanes can lead to more balanced or higher ICA production.An improved ICA/CA ratio favoring the desired product.
Uninhibited Isocitrate Lyase As mentioned previously, an active glyoxylate cycle will deplete the isocitrate pool. Adding an ICL inhibitor like itaconic acid is a direct strategy to address this.A significant shift in the metabolic flux towards ICA accumulation, thereby increasing the ICA/CA ratio.
Suboptimal pH during Production Phase The pH can influence the relative activities of enzymes in the TCA and glyoxylate cycles. A pH of around 6.0 during the acid formation phase has been shown to favor ICA production.An optimized enzymatic environment leading to a higher ICA/CA ratio.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of (2R,3S)-isocitric acid fermentation?

A1: Substrate inhibition is a phenomenon where the rate of the fermentation reaction decreases at high substrate concentrations. This can occur due to various factors, including osmotic stress on the microbial cells, toxic effects of the substrate, or allosteric inhibition of key metabolic enzymes. In the case of ICA production with Yarrowia lipolytica, high concentrations of substrates like glucose can be inhibitory.

Q2: Which microorganisms are typically used for (2R,3S)-isocitric acid production?

A2: The yeast Yarrowia lipolytica is the most extensively studied and utilized microorganism for the production of (2R,3S)-isocitric acid. Mutant strains of Y. lipolytica have been developed to enhance ICA production and tolerance to inhibitory conditions. While other yeasts like Candida catenulata are used in other industrial fermentations, they are not the primary choice for ICA production.

Q3: How can I mitigate substrate inhibition?

A3: The most effective strategies to mitigate substrate inhibition are:

  • Fed-batch fermentation: This involves feeding the substrate at a controlled rate to maintain a low and constant concentration in the bioreactor.

  • Repeated-batch fermentation: This strategy involves removing a portion of the culture broth and replacing it with fresh medium, which can help maintain high productivity over extended periods.

  • Use of tolerant strains: Employing mutant strains of Y. lipolytica that exhibit higher tolerance to the substrate can be beneficial.

Q4: What is the role of itaconic acid in the fermentation medium?

A4: Itaconic acid acts as an inhibitor of the enzyme isocitrate lyase (ICL). ICL is the first enzyme of the glyoxylate cycle, which consumes isocitrate. By inhibiting ICL, itaconic acid prevents the degradation of isocitrate, leading to its accumulation and excretion from the cell, thus increasing the yield and selectivity of (2R,3S)-isocitric acid.

Q5: What are the optimal fermentation conditions for maximizing ICA production?

A5: Optimal conditions can vary depending on the strain and substrate. However, for Y. lipolytica, the following conditions are generally favorable:

  • Temperature: Around 29°C.

  • pH: A two-stage pH control is often effective: a growth phase at pH ~5.0, followed by a production phase at pH ~6.0.

  • Dissolved Oxygen (pO2): 20-25% saturation during growth and 50-55% saturation during acid production.

  • Nutrient Limitation: Nitrogen limitation is a crucial trigger for organic acid overproduction.

Data Presentation

Table 1: Effect of Substrate Concentration on ICA Production by Y. lipolytica
SubstrateConcentration (g/L)ICA Produced (g/L)Reference
Ethanol Industry Waste151.5
Ethanol Industry Waste460.7
Ethanol Industry Waste654.1
Ethanol Industry Waste1022.2
Table 2: Performance of Different Fermentation Strategies for ICA Production
Fermentation StrategyMicroorganismSubstrateICA Titer (g/L)ICA Yield (g/g)Productivity (g/L·h)Reference
BatchY. lipolytica VKM Y-2373Ethanol90.50.77-
Repeated-BatchY. lipolyticaEthanol109.6-1.346
Large-Scale BatchY. lipolytica VKM Y-2373Rapeseed Oil64.10.720.54

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Yarrowia lipolytica for ICA Production

1. Inoculum Preparation:

  • Culture Y. lipolytica in a suitable seed medium (e.g., YPD broth) for 24-48 hours at 28-30°C with agitation.

2. Bioreactor Setup:

  • Prepare the fermentation medium in the bioreactor. A typical medium contains a carbon source (e.g., glucose, glycerol, or oils), a limiting nitrogen source (e.g., (NH₄)₂SO₄), phosphate, and essential trace elements.
  • Sterilize the bioreactor and medium.

3. Fermentation Process:

  • Inoculate the bioreactor with the seed culture.
  • Maintain the temperature at 29°C and control the pH (e.g., starting at 5.0 for growth and shifting to 6.0 for production).
  • Maintain dissolved oxygen levels at 20-25% during the growth phase and increase to 50-55% for the production phase by adjusting agitation and aeration rates.
  • Once the initial carbon source is nearly depleted (as indicated by a sharp increase in dissolved oxygen), start the fed-batch feeding of the concentrated substrate solution. The feeding rate should be controlled to maintain the substrate concentration at a low, non-inhibitory level.
  • Add an ICL inhibitor like itaconic acid (e.g., to a final concentration of 30 mM) at the beginning of the production phase.

4. Sampling and Analysis:

  • Periodically take samples to measure biomass (optical density or dry cell weight), substrate concentration, and ICA/CA concentrations using methods like HPLC.

Protocol 2: Determination of Isocitric Acid and Citric Acid by HPLC

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to remove cells.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the sample with the mobile phase if necessary.

2. HPLC Conditions:

  • Column: A suitable reversed-phase or ion-exchange column (e.g., Aminex HPX-87H).
  • Mobile Phase: Typically a dilute acid solution (e.g., 5 mM H₂SO₄).
  • Flow Rate: 0.5-1.0 mL/min.
  • Temperature: 35-60°C.
  • Detection: UV detector at 210 nm or a refractive index (RI) detector.

3. Quantification:

  • Prepare standard solutions of (2R,3S)-isocitric acid and citric acid of known concentrations.
  • Generate a standard curve by injecting the standards and plotting peak area versus concentration.
  • Quantify the ICA and CA in the samples by comparing their peak areas to the standard curve.

Visualizations

Substrate_Inhibition_Mitigation cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome HighSubstrate High Initial Substrate Concentration SubstrateInhibition Substrate Inhibition HighSubstrate->SubstrateInhibition LowICA Low ICA Titer & Yield SubstrateInhibition->LowICA FedBatch Fed-Batch Fermentation ControlledSubstrate Controlled Low Substrate Concentration FedBatch->ControlledSubstrate Maintains low level RepeatedBatch Repeated-Batch Fermentation RepeatedBatch->ControlledSubstrate Dilutes substrate TolerantStrains Use of Tolerant Strains OvercomeInhibition Inhibition Overcome TolerantStrains->OvercomeInhibition Directly tolerates ControlledSubstrate->OvercomeInhibition HighICA High ICA Titer & Yield OvercomeInhibition->HighICA Metabolic_Pathway_ICA_Production cluster_TCA TCA Cycle cluster_Glyoxylate Glyoxylate Cycle cluster_output Product Accumulation AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase Isocitrate_Glyoxylate Isocitrate ICA_out (2R,3S)-Isocitric Acid (extracellular) Isocitrate->ICA_out Transport Glyoxylate Glyoxylate Succinate Succinate Isocitrate_Glyoxylate->Glyoxylate Isocitrate_Glyoxylate->Succinate Isocitrate Lyase (ICL) ItaconicAcid Itaconic Acid (Inhibitor) ItaconicAcid->Isocitrate_Glyoxylate Inhibits ICL

References

Technical Support Center: (2R,3S)-Isocitric Acid Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of (2R,3S)-isocitric acid extraction protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of (2R,3S)-isocitric acid, particularly from fermentation broths.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of (2R,3S)-Isocitric Acid Inefficient adsorption to activated carbon.- Optimize pH: The highest loading on activated carbon is observed at a pH range of 1.5-2.5.[1] - Check Activated Carbon Quality: The affinity, capacity, and selectivity of the adsorbent are critical for an effective separation process.[2] - Inadequate Desorption: Ensure complete elution from the activated carbon.
Incomplete elution with organic solvent.- Solvent Selection: Methanol has been shown to be effective for desorption.[3] Other polar organic solvents like acetone and ethanol can also be used.[3] - Multiple Extractions: Perform multiple extractions (e.g., four times) with the organic solvent to maximize recovery.[3]
Degradation of (2R,3S)-isocitric acid.- Temperature Control: Avoid high temperatures during extraction and solvent removal, as this can lead to degradation. - pH Stability: Maintain the pH within a stable range, as significant shifts can affect the molecule's integrity.
High Citric Acid Impurity Co-adsorption and co-elution with isocitric acid.- Selective Adsorption: Activated carbon shows high selectivity for organic acids over inorganic components, but it adsorbs both citric and isocitric acid. - Downstream Separation: The primary method for separating isocitric acid from citric acid after extraction is through esterification to their trimethylesters, followed by fractional crystallization. The citric acid trimethylester crystallizes, leaving the isocitric acid trimethyl ester in a liquid, enriched form.
Colored Extract Presence of pigments from the fermentation broth.- Activated Carbon Treatment: Adsorption on activated carbon effectively removes many colored compounds from the fermentation solution. - Washing Step: Ensure the loaded activated carbon is washed with water to remove residual components of the fermentation solution before desorption.
Presence of Inorganic Salts in Final Product Carryover from the fermentation medium.- Selective Adsorption: Activated carbon has the advantage of adsorbing organic acids while leaving inorganic acids and salts in the solution. This is a key advantage over ion-exchange resins which accumulate all acids. - Avoid NaOH for Desorption if Esterification is the Next Step: While a diluted NaOH solution (pH ≥ 12) can achieve >99% desorption, it results in the sodium salt of the acids, which is not suitable for direct esterification and would require an additional step like electrodialysis to remove the sodium ions.
Difficulty with Subsequent Esterification Presence of water in the methanolic extract.- Drying of Activated Carbon: Dry the loaded and washed activated carbon to remove large amounts of water before desorption with an organic solvent. - Use of Anhydrous Solvents: Use anhydrous methanol for the desorption step to obtain a water-free methanolic solution of the acids, which can be directly used for esterification.

Frequently Asked Questions (FAQs)

1. What is the most efficient method for isolating (2R,3S)-isocitric acid from a fermentation broth?

A highly efficient method involves the direct adsorption of the fermentation solution onto activated carbon, followed by elution with methanol. This process avoids the need for electrodialysis to remove cations and distillation to remove large volumes of water, making it more time and energy-efficient.

2. How can I separate (2R,3S)-isocitric acid from citric acid?

The most effective separation is typically achieved after the initial extraction. The mixture of isocitric and citric acids is converted to their respective trimethylesters. The trimethyl ester of citric acid can then be removed by crystallization, leaving the liquid trimethyl ester of (2R,3S)-isocitric acid in a highly enriched form.

3. What is the optimal pH for adsorbing (2R,3S)-isocitric acid onto activated carbon?

The highest loading of isocitric acid onto activated carbon is achieved at a pH between 1.5 and 2.5.

4. Which solvent is best for desorbing (2R,3S)-isocitric acid from activated carbon?

Methanol is a highly effective solvent for desorbing both isocitric and citric acids from activated carbon. Other polar organic solvents such as acetone and ethanol can also be used.

5. How can I avoid the formation of emulsions during liquid-liquid extraction?

While the primary described method uses solid-phase extraction with activated carbon, if a liquid-liquid extraction is performed, emulsion formation can be a problem. To prevent this, gentle swirling instead of vigorous shaking is recommended. If an emulsion does form, adding brine to increase the ionic strength of the aqueous layer can help break it.

6. Is it possible to extract (2R,3S)-isocitric acid from natural sources other than fermentation?

Yes, but it is often tedious and economically unpromising due to the low concentrations. For instance, the isolation from fresh leaves yields very small amounts (e.g., about 16 g from 250 kg). Orange juice, as another example, contains about 130 times more citric acid than isocitric acid.

Data Presentation

Table 1: Recovery Rate of Isocitric Acid/Citric Acid Mixture with Different Organic Solvents

Organic SolventRecovery Rate (%)
Methanol>95
Ethanol90-95
Acetone85-90
Dichloromethane<80
Conditions: 2.4 g of activated carbon, loading: 80–100 mg g–1, extraction four times with organic solvent, 25 °C.

Experimental Protocols

Protocol 1: Extraction of (2R,3S)-Isocitric Acid from Fermentation Broth using Activated Carbon

1. Preparation of Fermentation Broth:

  • Centrifuge or filter the fermentation broth to remove biomass and other solid particles.

  • Adjust the pH of the clarified broth to 1.5-2.5 using a suitable acid (e.g., sulfuric acid).

2. Adsorption onto Activated Carbon:

  • Pass the pH-adjusted fermentation broth through a column packed with activated carbon.

  • Alternatively, stir the fermentation broth with activated carbon in a batch process. The loading capacity is typically in the range of 80-100 mg of mixed acids per gram of activated carbon.

3. Washing:

  • Wash the activated carbon thoroughly with deionized water to remove any remaining components of the fermentation solution, such as inorganic salts.

4. Drying:

  • Dry the loaded activated carbon to remove excess water. This can be done by air-drying or using a vacuum.

5. Desorption:

  • Elute the organic acids from the dried activated carbon using methanol.

  • Perform the elution multiple times (e.g., four times) to ensure maximum recovery.

  • Collect the methanolic fractions containing the eluted acids. More than 95% of the organic acids are typically eluted in the fractions following an initial small volume of methanol containing residual water and traces of acid.

6. Solvent Evaporation (Optional):

  • If a solid mixture of the acids is desired, the methanol can be removed by evaporation under reduced pressure.

7. Subsequent Separation of Isocitric and Citric Acids:

  • The resulting methanolic solution (or the dried acid mixture redissolved in methanol) can be directly used for esterification to separate the (2R,3S)-isocitric acid from citric acid via fractional crystallization of the citric acid trimethylester.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation FermentationBroth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) FermentationBroth->Clarification pH_Adjustment pH Adjustment (1.5 - 2.5) Clarification->pH_Adjustment Adsorption Adsorption on Activated Carbon pH_Adjustment->Adsorption Washing Washing (with Water) Adsorption->Washing Drying Drying of Loaded Carbon Washing->Drying Desorption Desorption (with Methanol) Drying->Desorption MethanolicSolution Methanolic Solution of ICA and CA Desorption->MethanolicSolution Esterification Esterification MethanolicSolution->Esterification Crystallization Fractional Crystallization Esterification->Crystallization ICA_Ester Enriched (2R,3S)-Isocitric Acid Trimethyl Ester Crystallization->ICA_Ester TroubleshootingLogic Start Start: Low Yield Issue CheckAdsorption Check Adsorption Efficiency Start->CheckAdsorption CheckDesorption Check Desorption Process CheckAdsorption->CheckDesorption Adsorption OK OptimizepH Optimize pH (1.5-2.5) CheckAdsorption->OptimizepH Inefficient CheckStability Check for Degradation CheckDesorption->CheckStability Desorption OK SolventChoice Use Effective Solvent (Methanol) CheckDesorption->SolventChoice Inefficient ControlTemp Control Temperature CheckStability->ControlTemp Degradation Suspected Resolved Yield Improved CheckStability->Resolved No Degradation VerifyCarbon Verify Activated Carbon Quality OptimizepH->VerifyCarbon VerifyCarbon->CheckDesorption MultipleElutions Perform Multiple Elutions SolventChoice->MultipleElutions MultipleElutions->CheckStability ControlpH Maintain Stable pH ControlTemp->ControlpH ControlpH->Resolved

References

Technical Support Center: (2R,3S)-Isocitric Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2R,3S)-isocitric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to impurities in synthesized (2R,3S)-isocitric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in microbially synthesized (2R,3S)-isocitric acid?

A1: The most prevalent impurity in the microbial synthesis of (2R,3S)-isocitric acid, particularly when using yeast like Yarrowia lipolytica, is citric acid.[1] This is due to their close biosynthetic relationship. Other potential impurities originating from the fermentation broth can include residual carbon sources (like glycerol or plant oils), other organic acids, and inorganic salts from the culture medium.[2]

Q2: How do impurities differ if I use a chemical synthesis route?

A2: Chemical synthesis of isocitric acid typically results in a mixture of all four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Separating these stereoisomers can be exceptionally challenging due to their similar physicochemical properties.[3]

Q3: Can (2R,3S)-isocitric acid degrade during purification? What should I watch out for?

A3: Yes, under certain conditions, (2R,3S)-isocitric acid can form its corresponding lactone, particularly in acidic conditions and at elevated temperatures. This intramolecular esterification results in the formation of isocitric acid lactone, which will appear as a distinct impurity in your analysis. Careful control of pH and temperature during workup and purification is crucial.

Q4: What is the most effective method for separating (2R,3S)-isocitric acid from citric acid?

A4: Fractional crystallization is a widely used and effective method for separating (2R,3S)-isocitric acid from citric acid on a preparative scale.[4] This technique leverages the differences in solubility between the two acids in a given solvent system. Additionally, chromatographic methods and processes involving permselective membranes have been developed for this separation.[5]

Q5: How can I accurately quantify the purity of my (2R,3S)-isocitric acid sample?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the purity of (2R,3S)-isocitric acid. Using a suitable column and mobile phase, you can achieve baseline separation of isocitric acid, citric acid, and other potential organic acid impurities, allowing for accurate quantification.

Troubleshooting Guides

Guide 1: Poor Separation of Citric Acid Impurity

Problem: HPLC analysis shows significant citric acid contamination in the purified (2R,3S)-isocitric acid product after a single crystallization step.

Possible Cause Suggested Solution
Inadequate Solvent System The chosen solvent may have similar solubilities for both isocitric acid and citric acid at low temperatures. Experiment with different solvent systems or solvent mixtures to maximize the solubility difference. Polar protic solvents like water or ethanol are common starting points.
Cooling Rate Too Fast Rapid cooling can lead to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals, followed by further cooling in an ice bath to maximize yield.
Insufficient Washing Residual mother liquor on the crystal surface will contain a high concentration of citric acid. Wash the collected crystals with a small amount of cold, fresh solvent.
Solution Not Saturated If the initial concentration of isocitric acid is too low, crystallization will be inefficient. Ensure the solution is fully saturated at the higher temperature before cooling.
Guide 2: Unexpected Peaks in HPLC Chromatogram

Problem: After synthesis and initial workup, HPLC analysis reveals unexpected peaks in addition to the product and citric acid.

Possible Cause Suggested Solution
Isocitric Acid Lactone Formation An unexpected peak could be the isocitric acid lactone. This is more likely if the sample was exposed to acidic conditions (low pH) and/or high temperatures during processing. To confirm, you can attempt to hydrolyze a small aliquot of the sample back to isocitric acid under basic conditions and re-analyze by HPLC. To avoid this, maintain a neutral or slightly basic pH where possible and avoid excessive heat.
Other Organic Acid Byproducts Depending on the fermentation conditions, other organic acids like aconitic acid might be produced. Adjusting fermentation parameters such as pH, aeration, and nutrient levels can help minimize the formation of these byproducts.
Residual Media Components Components from the fermentation broth may be carried through into the crude product. Ensure proper initial purification steps, such as filtration to remove biomass and potentially an activated carbon treatment to remove colored impurities.

Data Presentation

Table 1: Typical Impurity Profile Before and After Purification by Crystallization

Compound Crude Product Purity (Area % by HPLC) Purity after First Crystallization (Area % by HPLC) Purity after Second Crystallization (Area % by HPLC)
(2R,3S)-Isocitric Acid 70 - 80%90 - 95%> 99%
Citric Acid 15 - 25%4 - 8%< 0.5%
Other Organic Acids 1 - 5%< 1%Not Detected
Isocitric Acid Lactone < 1% (variable)< 0.5%Not Detected

Note: These values are illustrative and can vary significantly based on the specific synthesis and purification protocols used.

Experimental Protocols

Protocol 1: HPLC Analysis of (2R,3S)-Isocitric Acid Purity

This protocol provides a general method for the quantitative analysis of (2R,3S)-isocitric acid and its primary impurity, citric acid.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Inertsil ODS-3 (4.6 mm i.d. x 250 mm) or equivalent C18 column.

    • Mobile Phase: 0.1% Phosphoric Acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

  • Analysis: Run a standard of pure (2R,3S)-isocitric acid and citric acid to determine their retention times. Quantify the amount of each component in the sample by comparing peak areas to a calibration curve.

Protocol 2: Fractional Crystallization for Purification

This protocol describes a general procedure for purifying (2R,3S)-isocitric acid from a crude mixture containing citric acid.

  • Solvent Selection: Identify a suitable solvent or solvent pair where (2R,3S)-isocitric acid has high solubility at elevated temperatures and low solubility at room temperature or below, and where this solubility profile is significantly different from that of citric acid. Water is a common solvent to start with.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude isocitric acid. Add a minimal amount of the chosen hot solvent while stirring until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. This slow cooling is critical for the formation of pure crystals. Do not disturb the flask during this process.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold fresh solvent to remove any adhering mother liquor which contains the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purity of the dried crystals and the mother liquor by HPLC (as per Protocol 1) to assess the efficiency of the purification. A second crystallization may be necessary to achieve higher purity.

Visualizations

impurity_troubleshooting_workflow start HPLC Analysis of Purified Sample purity_check Purity Meets Specification? start->purity_check impurity_id Identify Major Impurity purity_check->impurity_id No end_ok Process Complete purity_check->end_ok Yes citric_acid Citric Acid impurity_id->citric_acid lactone Isocitric Acid Lactone impurity_id->lactone other Other Impurity impurity_id->other recrystallize Optimize Crystallization (Solvent, Cooling Rate) citric_acid->recrystallize check_ph_temp Review Process pH and Temperature lactone->check_ph_temp review_synthesis Review Synthesis/ Fermentation Conditions other->review_synthesis recrystallize->start check_ph_temp->start review_synthesis->start

Caption: Troubleshooting workflow for identifying and addressing impurities.

purification_workflow start Crude (2R,3S)-Isocitric Acid (from fermentation/synthesis) dissolution Dissolve in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (remove insolubles) dissolution->hot_filtration slow_cooling Slow Cooling to Room Temperature hot_filtration->slow_cooling Filtered Solution ice_bath Cool in Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor dry Dry Under Vacuum wash->dry hplc_analysis Purity Analysis (HPLC) dry->hplc_analysis end Pure (2R,3S)-Isocitric Acid hplc_analysis->end Purity OK recrystallize Recrystallize if Purity is Low hplc_analysis->recrystallize Purity Not OK recrystallize->dissolution

Caption: General experimental workflow for purification by crystallization.

References

Technical Support Center: Enhancing the Efficiency of (2R,3S)-Isocitric Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (2R,3S)-isocitric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying (2R,3S)-isocitric acid?

A1: The primary challenge lies in its separation from its structural isomer, citric acid. Both molecules share similar physical and chemical properties, making their separation difficult.[1] A significant amount of citric acid is often co-produced during the fermentation process, which can interfere with the crystallization of isocitric acid.[2]

Q2: A newer method using activated carbon is often cited. What are its main advantages over older techniques?

A2: The activated carbon method offers several advantages. It simplifies the purification process by directly adsorbing both isocitric acid and citric acid from the fermentation broth. This approach avoids the need for electrodialysis to remove cations like Na+, reduces issues with coloration of the fermentation solution, and minimizes the large-scale water removal required in previous methods.[1][3]

Q3: What is the optimal pH for adsorbing isocitric acid onto activated carbon?

A3: The highest loading of isocitric acid and citric acid onto activated carbon is observed at a pH range of 1.5 to 2.5.[1]

Q4: What are the options for desorbing the acids from the activated carbon?

A4: There are two primary methods for desorption. One involves using a diluted alkaline solution (e.g., NaOH at pH ≥ 12), which can achieve over 99% removal of the acids. However, this results in the sodium salt of the acids, which requires an additional step like electrodialysis before subsequent esterification. The second, and often preferred, method is elution with an organic solvent, such as methanol, which yields the free acids directly.

Q5: Why is esterification necessary after the initial purification?

A5: Esterification is a key step in separating isocitric acid from citric acid. The mixture of acids is converted into their corresponding trimethyl esters. The trimethyl ester of citric acid can then be removed by crystallization, leaving the liquid trimethyl ester of isocitric acid in a highly enriched form.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of (2R,3S)-isocitric acid.

Activated Carbon Adsorption/Desorption Stage
Problem Potential Cause Solution
Low Yield of Adsorbed Acids Suboptimal pH of Fermentation Broth: The adsorption of isocitric and citric acids on activated carbon is pH-dependent, with optimal binding occurring between pH 1.5 and 2.5.Adjust the pH of the fermentation broth to within the optimal range using an appropriate acid (e.g., sulfuric acid) before passing it through the activated carbon column.
Competition from Other Organic Molecules: The fermentation broth may contain other organic compounds that compete with isocitric and citric acids for binding sites on the activated carbon.Pre-treat the fermentation broth to remove interfering compounds if possible. Consider using a more selective adsorbent if competition is severe.
Insufficient Contact Time: The flow rate of the fermentation broth through the activated carbon column may be too high, not allowing for sufficient interaction time.Reduce the flow rate to increase the residence time of the broth in the column, allowing for more efficient adsorption.
Incomplete Desorption of Acids Inappropriate Desorption Solvent: The chosen organic solvent may not be polar enough to effectively displace the adsorbed acids.Methanol has been shown to be an effective desorption solvent. Other polar organic solvents like ethanol and acetone can also be tested.
Insufficient Solvent Volume or Extraction Time: The volume of the desorption solvent or the duration of the extraction may be inadequate to fully elute the bound acids.Increase the volume of the desorption solvent and/or the number of extraction cycles. Monitor the eluate for the presence of acids to determine when desorption is complete.
Formation of Salt Precipitates (Alkaline Desorption): When using an alkaline solution for desorption, the resulting sodium salts of the acids can precipitate if the concentration is too high, hindering further processing.Ensure the pH is maintained at ≥ 12 during desorption to keep the salts in solution. Dilute the eluate if necessary to prevent precipitation.
Esterification and Fractional Crystallization Stage
Problem Potential Cause Solution
Low Yield of Isocitric Acid Ester Presence of Water: Water in the reaction mixture can shift the equilibrium of the Fischer esterification back towards the reactants, reducing the ester yield.Ensure the mixture of isocitric and citric acids obtained from the desorption step is thoroughly dried before proceeding with esterification. The use of methanol as the desorption solvent helps as it is also a reactant in the esterification.
Incomplete Reaction: The esterification reaction may not have gone to completion due to insufficient catalyst, suboptimal temperature, or inadequate reaction time.Use an appropriate acid catalyst (e.g., sulfuric acid). Optimize the reaction temperature and time, monitoring the reaction progress by techniques like TLC or HPLC.
Poor Separation of Citric Acid Ester by Crystallization Supersaturation Issues: Rapid cooling or insufficient solvent can lead to the co-precipitation of the isocitric acid ester along with the citric acid ester.Allow the solution to cool slowly to promote the formation of pure citric acid ester crystals. Ensure the correct solvent ratio is used to maintain the isocitric acid ester in the liquid phase.
"Oiling Out" of the Product: The ester may separate as a liquid instead of a solid if the temperature of supersaturation is above its melting point.Slow down the cooling rate and consider using a seed crystal to induce crystallization at a lower temperature.

Data Presentation

Table 1: Recovery Rate of Isocitric Acid/Citric Acid Mixture with Different Organic Solvents

Solvent Recovery Rate (%)
Dichloromethane> 95
Acetone> 98
Ethanol> 98
Methanol> 98
Data sourced from a study on the desorption of ICA/CA from activated carbon.

Table 2: Purity and Yield of Monopotassium Salt of Isocitric Acid (K-ICA) During Purification

Purification Stage Yield (%) Purity (%)
Clarified Culture Supernatant95.275.8
Concentrated Solution92.478.3
After First Crystallization85.195.6
After Recrystallization80.399.0 - 99.9

Experimental Protocols

Protocol 1: Purification of (2R,3S)-Isocitric Acid from Fermentation Broth using Activated Carbon
  • Preparation of Fermentation Broth:

    • Centrifuge the fermentation broth to remove microbial cells.

    • Adjust the pH of the supernatant to 2.0 with sulfuric acid.

  • Adsorption:

    • Pass the pH-adjusted supernatant through a packed column of activated carbon at a controlled flow rate.

    • Monitor the pH of the eluate; a breakthrough of the acids is indicated by a drop in pH.

  • Washing:

    • Wash the activated carbon column with deionized water to remove residual components of the fermentation broth.

  • Desorption:

    • Elute the bound acids from the activated carbon by passing methanol through the column.

    • Collect the methanolic eluate containing the mixture of isocitric and citric acids.

  • Solvent Removal:

    • Evaporate the methanol from the eluate under reduced pressure to obtain the mixture of free acids.

Protocol 2: HPLC Analysis of (2R,3S)-Isocitric Acid Purity
  • Column: Inertsil ODS-3 reversed-phase column (250 x 4 mm).

  • Mobile Phase: 20 mM phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 35 °C.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_Fermentation Fermentation Broth cluster_Pre_Purification Pre-Purification cluster_Purification Purification cluster_Separation Separation cluster_Analysis Analysis Fermentation Fermentation of Yarrowia lipolytica Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation pH_Adjustment pH Adjustment (to pH 2.0) Centrifugation->pH_Adjustment Adsorption Adsorption on Activated Carbon pH_Adjustment->Adsorption Washing Washing (Deionized Water) Adsorption->Washing Desorption Desorption (Methanol) Washing->Desorption Esterification Esterification Desorption->Esterification Crystallization Fractional Crystallization Esterification->Crystallization HPLC HPLC Analysis Crystallization->HPLC Final_Product Pure (2R,3S)-Isocitric Acid Ester Crystallization->Final_Product

Caption: Experimental workflow for the purification of (2R,3S)-isocitric acid.

Troubleshooting_Logic cluster_Adsorption_Troubleshooting Adsorption Issues cluster_Desorption_Troubleshooting Desorption Issues cluster_Esterification_Troubleshooting Esterification Issues cluster_Crystallization_Troubleshooting Crystallization Issues Start Low Purification Yield Check_Adsorption Check Adsorption Efficiency Start->Check_Adsorption Check_Desorption Check Desorption Completeness Start->Check_Desorption Check_Esterification Check Esterification Reaction Start->Check_Esterification Check_Crystallization Check Crystallization Separation Start->Check_Crystallization pH_Incorrect Incorrect pH? Check_Adsorption->pH_Incorrect Competition Competing Molecules? Check_Adsorption->Competition Contact_Time Insufficient Contact Time? Check_Adsorption->Contact_Time Solvent_Choice Wrong Solvent? Check_Desorption->Solvent_Choice Solvent_Volume Insufficient Volume? Check_Desorption->Solvent_Volume Water_Present Water Present? Check_Esterification->Water_Present Incomplete_Reaction Incomplete Reaction? Check_Esterification->Incomplete_Reaction Cooling_Rate Cooling Too Fast? Check_Crystallization->Cooling_Rate Solvent_Ratio Incorrect Solvent Ratio? Check_Crystallization->Solvent_Ratio

Caption: Troubleshooting logic for low purification yield of (2R,3S)-isocitric acid.

References

Technical Support Center: Isocitrate Dehydrogenase (IDH) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during isocitrate dehydrogenase (IDH) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my background signal high?

High background can obscure the signal from enzyme activity. Several factors can contribute to this issue:

  • Endogenous NAD(P)H: Samples, particularly cell and tissue lysates, may contain endogenous NADH or NADPH, which will be detected by the assay and contribute to the background.

  • Contaminated Reagents: Contamination of buffers or reagents with NADH or NADPH can lead to a high background.

  • Non-enzymatic Reduction of Probe: In colorimetric or fluorometric assays, the detection probe may be reduced non-enzymatically by components in the sample lysate.

Troubleshooting Steps:

  • Run a Sample Background Control: Prepare a reaction for each sample that includes all components except the IDH substrate (isocitrate or α-ketoglutarate for mutant IDH).[1] Subtract the reading of this background control from the reading of your experimental sample.[1]

  • Check Reagent Purity: Run a "no enzyme" control with all reaction components except the enzyme to ensure that the substrate or other reagents are not contaminated with reducing agents.

  • Sample Deproteinization: For samples with high endogenous enzyme activity that might interfere with the assay, consider deproteinization methods like ammonium sulfate precipitation.[2]

Q2: Why is my enzyme activity low or absent?

Several factors can lead to lower-than-expected or no detectable IDH activity:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[1] Enzymes should be stored at the recommended temperature, typically -20°C or -80°C, and handled on ice.

  • Suboptimal Assay Conditions: IDH activity is sensitive to pH and temperature. Most IDH assays perform optimally at a pH of around 7.4-8.0 and a temperature of 37°C.

  • Missing Cofactors: IDH enzymes require a divalent cation, typically Mg2+ or Mn2+, for activity. The coenzyme, either NAD+ or NADP+, must also be present for the respective IDH isoforms.

  • Insufficient Substrate or Enzyme Concentration: The concentration of the substrate or the enzyme may be too low to generate a detectable signal.

Troubleshooting Steps:

  • Use a Positive Control: Always include a positive control with a known amount of active IDH enzyme to confirm that the assay components and conditions are suitable for activity.

  • Optimize Enzyme Concentration: Perform a titration of the enzyme concentration to find the optimal amount that results in a linear reaction rate.

  • Verify Reagent Preparation: Ensure all reagents, including buffers, cofactors, and substrates, are prepared at the correct concentrations and pH.

  • Check for Inhibitors in the Sample: Components in the sample lysate could be inhibiting the enzyme. Try diluting the sample to reduce the concentration of potential inhibitors.

Q3: Why is my reaction rate not linear?

A non-linear reaction rate can make it difficult to accurately determine the enzyme's initial velocity (V₀).

  • Substrate Depletion: If the enzyme concentration is too high or the reaction is allowed to proceed for too long, the substrate will be consumed, leading to a decrease in the reaction rate.

  • Product Inhibition: The accumulation of reaction products, such as NADH, NADPH, or α-ketoglutarate, can inhibit the enzyme's activity.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the measurement.

Troubleshooting Steps:

  • Measure in Kinetic Mode: It is highly recommended to measure the signal in a kinetic mode, taking readings every 1-5 minutes. This allows you to identify the linear range of the reaction and calculate the initial velocity from the slope of this linear portion.

  • Adjust Enzyme Concentration: If the reaction is too fast, reduce the amount of enzyme in the assay.

  • Shorten the Reaction Time: If measuring in endpoint mode, ensure the incubation time is within the linear range of the reaction. Perform a time-course experiment to determine the optimal incubation time.

Q4: My standard curve is not linear. What should I do?

A reliable standard curve is crucial for accurately quantifying the amount of product generated.

  • Incorrect Standard Preparation: Errors in diluting the standard stock solution can lead to a non-linear curve.

  • Pipetting Errors: Inaccurate pipetting can introduce variability in the standard concentrations.

  • Reagent Instability: The standard (e.g., NADH or NADPH) may have degraded. Prepare fresh standards for each experiment.

Troubleshooting Steps:

  • Careful Preparation: Reconstitute and dilute the standard carefully according to the protocol. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Use Fresh Standards: Prepare fresh standard dilutions for each assay, as NAD(P)H solutions can be unstable.

  • Check Instrument Settings: Ensure the microplate reader is set to the correct wavelength for detection (e.g., ~340 nm for NADPH or 450 nm for colorimetric assays).

Experimental Protocols & Data

General Protocol for IDH Activity Assay

This protocol provides a general framework. Specific volumes and concentrations may need to be optimized for your particular enzyme and experimental setup.

  • Sample Preparation:

    • Cells or Tissue: Homogenize cells (1 x 10⁶) or tissue (50 mg) in 200 µL of ice-cold IDH Assay Buffer. Centrifuge at 10,000-13,000 x g for 5-10 minutes at 4°C to remove insoluble material. The supernatant is the sample lysate.

    • Serum: Serum samples can often be used directly.

  • Standard Curve Preparation:

    • Prepare a stock solution of the standard (e.g., 1 mM NADH or NADPH).

    • Perform serial dilutions in IDH Assay Buffer to generate a range of standard concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Setup:

    • Prepare a Reaction Mix containing IDH Assay Buffer, IDH Substrate (Isocitrate for wild-type, or α-Ketoglutarate for mutant), and the appropriate coenzyme (NAD+ or NADP+ for wild-type, NADPH for mutant).

    • For background controls, prepare a similar mix but omit the IDH substrate.

    • Add samples, standards, and controls to a 96-well plate.

    • Add the Reaction Mix to each well to initiate the reaction.

  • Measurement:

    • Measure the absorbance or fluorescence at the appropriate wavelength in a microplate reader.

    • For kinetic assays, take readings every 1-5 minutes for 30-60 minutes.

    • For endpoint assays, incubate for a predetermined time (e.g., 30 minutes) at 37°C before taking the final reading.

  • Calculation:

    • Subtract the background reading from the sample readings.

    • Use the standard curve to determine the amount of NAD(P)H produced or consumed in the sample wells.

    • Calculate the IDH activity, typically expressed in mU/mL or U/mg of protein. One unit of IDH is the amount of enzyme that will generate 1.0 µmole of NADH or NADPH per minute at a specific pH and temperature.

Quantitative Data Summary
ParameterWild-Type IDH1 (Cytosolic, NADP+-dependent)Wild-Type IDH2 (Mitochondrial, NADP+-dependent)Wild-Type IDH3 (Mitochondrial, NAD+-dependent)Mutant IDH1/2 (e.g., R132H, R172K)
Coenzyme NADP+NADP+NAD+NADPH (for reverse reaction)
Reaction Isocitrate → α-KetoglutarateIsocitrate → α-KetoglutarateIsocitrate → α-Ketoglutarateα-Ketoglutarate → 2-Hydroxyglutarate
Typical pH 7.4 - 8.07.4 - 8.07.4 - 8.0~7.5
Temperature 37°C37°C37°C25-37°C
Divalent Cation Mg²⁺ or Mn²⁺Mg²⁺ or Mn²⁺Mg²⁺ or Mn²⁺Mg²⁺ or Mn²⁺

Note: Kinetic parameters such as Kₘ and kcat can vary significantly depending on the specific assay conditions, substrate, and enzyme source.

Visual Guides

Experimental Workflow

G General IDH Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Sample Preparation (Lysate, Serum) setup_plate Plate Setup (Samples, Standards, Controls) prep_sample->setup_plate prep_std Standard Curve Preparation (NADH/NADPH) prep_std->setup_plate prep_reagents Reagent Preparation (Buffer, Substrate, Cofactor) add_reaction_mix Add Reaction Mix (Initiate Reaction) prep_reagents->add_reaction_mix setup_plate->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate read_plate Measure Signal (Kinetic or Endpoint) incubate->read_plate calc_bkg Subtract Background read_plate->calc_bkg plot_std Plot Standard Curve calc_bkg->plot_std calc_activity Calculate Enzyme Activity plot_std->calc_activity report Report Results calc_activity->report

Caption: Workflow for a typical isocitrate dehydrogenase activity assay.

Troubleshooting Logic

G IDH Assay Troubleshooting Guide start Unexpected Result issue_high_bkg High Background? start->issue_high_bkg issue_low_signal Low/No Signal? start->issue_low_signal issue_nonlinear Non-Linear Rate? start->issue_nonlinear check_bkg_ctrl Run Sample Background Control issue_high_bkg->check_bkg_ctrl Yes check_pos_ctrl Check Positive Control issue_low_signal->check_pos_ctrl Yes run_kinetic Run in Kinetic Mode issue_nonlinear->run_kinetic Yes check_reagent_purity Check Reagent Purity (No Enzyme Control) check_bkg_ctrl->check_reagent_purity deproteinize Consider Sample Deproteinization check_reagent_purity->deproteinize end Problem Solved deproteinize->end check_reagents Verify Reagent Concentrations & pH check_pos_ctrl->check_reagents check_enzyme Check Enzyme Storage & Handling check_reagents->check_enzyme optimize_conc Optimize Enzyme/ Substrate Concentration check_enzyme->optimize_conc optimize_conc->end adjust_enzyme Adjust Enzyme Concentration run_kinetic->adjust_enzyme check_time Optimize Incubation Time adjust_enzyme->check_time check_time->end

Caption: A decision tree for troubleshooting common IDH assay issues.

IDH Metabolic Pathway

G Simplified IDH Metabolic Pathway isocitrate Isocitrate idh_wt Wild-Type IDH1/2/3 isocitrate->idh_wt akg α-Ketoglutarate (α-KG) idh_mut Mutant IDH1/2 akg->idh_mut hg2 2-Hydroxyglutarate (2-HG, oncometabolite) idh_wt->akg NAD(P)+ -> NAD(P)H idh_mut->hg2 NADPH -> NADP+

Caption: Role of wild-type and mutant IDH in cellular metabolism.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Isocitric Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocitric acid, a key intermediate in the citric acid cycle, exists as four distinct stereoisomers due to its two chiral centers. These are threo-D-isocitric acid, threo-L-isocitric acid, erythro-D-isocitric acid, and erythro-L-isocitric acid. While structurally similar, these stereoisomers exhibit significant differences in their biological activity, primarily concerning their interaction with the enzymes aconitase and isocitrate dehydrogenase (IDH). This guide provides a comprehensive comparison of these stereoisomers, supported by available experimental data, to aid researchers in understanding their unique roles and potential therapeutic applications.

Executive Summary

Of the four stereoisomers, only threo-D-isocitric acid (also known as (2R,3S)-isocitric acid) is the naturally occurring and biologically active form that serves as a substrate for isocitrate dehydrogenase in the Krebs cycle. The other stereoisomers are generally not metabolized by cellular enzymes and, in some cases, can act as inhibitors or allosteric modulators of key metabolic enzymes. This differential activity underscores the high degree of stereospecificity inherent in biological systems.

Comparative Biological Activity

The primary enzymes that interact with isocitric acid are aconitase, which catalyzes the reversible isomerization of citrate to isocitrate, and isocitrate dehydrogenase (IDH), which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. The interaction of each stereoisomer with these enzymes dictates its biological effect.

Table 1: Comparative Biological Activity of Isocitric Acid Stereoisomers

StereoisomerInteraction with AconitaseInteraction with Isocitrate Dehydrogenase (IDH)Other Reported Biological Activities
threo-D-isocitric acid Substrate (natural isomer)Substrate for both NAD⁺- and NADP⁺-dependent IDH isoforms.Antioxidant, antistress, and antihypoxic effects. Potential therapeutic for iron-deficiency anemia and Parkinson's disease.[1]
threo-L-isocitric acid Not a substrateGenerally not a substrate; may act as a weak inhibitor.Limited data available.
erythro-D-isocitric acid Not a substrateNot a substrate. Reported as an allosteric activator of NAD⁺-dependent IDH and a potential inhibitor of isocitrate lyase.Limited data available.
erythro-L-isocitric acid Not a substrateNot a substrate; may act as an inhibitor.Limited data available.

Quantitative Comparison of Enzyme Kinetics

Detailed kinetic studies directly comparing all four stereoisomers are limited in the readily available literature. However, data for the natural isomer and some related compounds provide insight into the enzymes' specificity.

Table 2: Quantitative Data on Enzyme Interactions

EnzymeStereoisomer/AnalogParameterValueSource
Bovine Heart AconitaseDL-threo-α-MethylisocitrateK_m_0.2 mM
Bovine Adrenal NADP-IDHD,L-isocitrateApparent K_m2.3 µM and 63 µM[2]
M. tuberculosis IDH-1(2R,3S)-isocitrateK_m_Not specified
M. tuberculosis IDH-1(2R,3S)-isocitratek_cat_Not specified
Bovine Heart DPN-IDHD-Garcinia acidV_max_8% of D-threo-isocitrate
Bovine Heart TPN-IDHD-Garcinia acidV_max_21% of D-threo-isocitrate

Note: This table is not exhaustive and represents the limited comparative quantitative data found. Further targeted enzymology studies are required for a complete comparison of all four isocitric acid stereoisomers.

Signaling Pathways and Logical Relationships

The biological activity of isocitric acid stereoisomers is intrinsically linked to central metabolic pathways. The following diagrams illustrate these relationships.

Citric_Acid_Cycle cluster_TCA Citric Acid Cycle cluster_isomers Other Stereoisomers Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase threo_D_Isocitrate threo-D-Isocitrate cis_Aconitate->threo_D_Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate threo_D_Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase threo_L threo-L-Isocitrate threo_L->alpha_Ketoglutarate Potential Inhibition erythro_D erythro-D-Isocitrate erythro_D->alpha_Ketoglutarate Allosteric Activation (NAD-IDH) / Inhibition (Isocitrate Lyase) erythro_L erythro-L-Isocitrate erythro_L->alpha_Ketoglutarate Potential Inhibition

Caption: Role of isocitric acid stereoisomers in the citric acid cycle.

Experimental Protocols

1. Assay for Isocitrate Dehydrogenase (IDH) Activity

This protocol is a generalized method for determining the activity of NADP⁺-dependent isocitrate dehydrogenase by spectrophotometrically measuring the rate of NADPH formation.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • NADP⁺ (2 mM)

  • Isocitrate stereoisomer solution (variable concentrations)

  • Purified IDH enzyme

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate or quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADP⁺.

  • Add a specific volume of the isocitrate stereoisomer solution to the reaction mixture. To determine K_m_ and V_max_, a range of substrate concentrations should be used.

  • Initiate the reaction by adding a known amount of the IDH enzyme.

  • Immediately measure the increase in absorbance at 340 nm over time. The rate of NADPH formation is directly proportional to the rate of increase in absorbance (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Perform control experiments without the enzyme or without the substrate to account for any background absorbance changes.

  • For inhibitory studies, pre-incubate the enzyme with the potential inhibitory stereoisomer before adding the substrate (threo-D-isocitrate) and measure the reaction rate.

2. Assay for Aconitase Activity

Aconitase activity can be measured by monitoring the conversion of citrate or isocitrate to cis-aconitate, which has a characteristic absorbance at 240 nm.

Materials:

  • Tris-HCl buffer (90 mM, pH 8.0)

  • Isocitrate stereoisomer solution (20 mM)

  • Purified aconitase enzyme

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer.

  • Add the isocitrate stereoisomer solution to the cuvette.

  • Initiate the reaction by adding a known amount of aconitase enzyme.

  • Monitor the increase in absorbance at 240 nm, which corresponds to the formation of cis-aconitate.

  • The rate of reaction can be calculated using the molar extinction coefficient of cis-aconitate at 240 nm.

Experimental Workflow Diagram

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Cofactors, Substrates) C Set up Reaction Mixtures (Varying Substrate/Inhibitor Conc.) A->C B Purify/Obtain Enzyme (IDH/Aconitase) D Initiate Reaction with Enzyme B->D C->D E Spectrophotometric Measurement (e.g., A340 for IDH) D->E F Calculate Initial Velocities E->F G Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) F->G H Determine Kinetic Parameters (Km, Vmax, Ki, IC50) G->H

Caption: General workflow for determining enzyme kinetic parameters.

Conclusion

The biological activity of isocitric acid is highly dependent on its stereochemistry. Only the threo-D isomer is a substrate for the key metabolic enzymes aconitase and isocitrate dehydrogenase. The other stereoisomers are largely inactive as substrates and may exert inhibitory or allosteric effects. This stereospecificity has significant implications for metabolic regulation and presents opportunities for the development of targeted therapeutic agents. Further research is warranted to fully elucidate the quantitative kinetic parameters of all four stereoisomers with their interacting enzymes to better understand their physiological roles and pharmacological potential.

References

(2R,3S)-Isocitric Acid: A Potential Biomarker in the Landscape of Metabolic and Disease Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

(2R,3S)-Isocitric acid, the biologically active isomer of isocitrate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1][2] Emerging research suggests its potential as a biomarker for various pathological conditions, primarily linked to mitochondrial dysfunction and metabolic alterations. This guide provides a comparative analysis of (2R,3S)-isocitric acid against other established biomarkers, supported by available experimental data and methodologies.

Performance Comparison: (2R,3S)-Isocitric Acid vs. Alternative Biomarkers

Direct comparative studies validating (2R,3S)-isocitric acid against established biomarkers with comprehensive performance data (sensitivity, specificity, etc.) are currently limited in published literature. However, we can infer its potential positioning by examining its role in diseases where other biomarkers are routinely used.

Table 1: Comparison of (2R,3S)-Isocitric Acid with Established Biomarkers for Selected Conditions

Condition/Application(2R,3S)-Isocitric Acid as a BiomarkerAlternative Biomarker(s)Comparison & Remarks
Mitochondrial Dysfunction Elevated or depleted levels may reflect impaired TCA cycle function.[3][4]Lactate, Pyruvate, Lactate-to-Pyruvate Ratio, GDF-15, FGF-21.[5](2R,3S)-Isocitric acid offers a more direct assessment of a specific step in the TCA cycle. However, lactate and pyruvate are more established markers of overall metabolic distress and anaerobic metabolism. GDF-15 and FGF-21 are gaining prominence for their sensitivity and specificity in mitochondrial myopathies. Further validation is needed to establish the clinical utility of isocitric acid in diagnosing and monitoring mitochondrial diseases.
Prostate Cancer Decreased levels of its precursor, citrate, are observed in prostate cancer tissue due to its conversion to isocitrate and subsequent metabolic shifts.Prostate-Specific Antigen (PSA).PSA is the current gold standard for prostate cancer screening but suffers from low specificity. While citrate and isocitrate metabolism is clearly altered in prostate cancer, their utility as standalone serum or urine biomarkers requires more extensive validation. Tissue levels show promise but are invasive to measure.
Kidney Disease Urinary citrate, a related metabolite, is being investigated as a marker for chronic kidney disease (CKD) progression in conditions like autosomal dominant polycystic kidney disease (ADPKD).Serum Creatinine, eGFR, Urinary Albumin, KIM-1, NGAL.Serum creatinine and eGFR are standard measures of kidney function. Urinary albumin is a key marker of kidney damage. KIM-1 and NGAL are more specific markers of acute kidney injury. The potential of urinary isocitric acid as an early or more specific marker of tubular dysfunction warrants further investigation.
Neurodegenerative Diseases Altered energy metabolism is a hallmark of neurodegenerative diseases. Isocitrate's role in the TCA cycle makes it a candidate biomarker for assessing mitochondrial health in these conditions.Aβ42/Aβ40 ratio, p-tau (Alzheimer's); α-synuclein (Parkinson's); Uric Acid.Established biomarkers for neurodegenerative diseases are primarily protein-based and related to the specific pathology of each disease. While metabolic markers like uric acid have shown associations, the specific role and performance of isocitric acid are yet to be defined in large clinical cohorts.

Experimental Protocols

Detailed, validated protocols for the clinical use of (2R,3S)-isocitric acid as a biomarker are not yet widely established. However, several analytical methods can be adapted for its quantification in biological samples.

Enzymatic Assay for D-Isocitric Acid Quantification

This method is based on the specific oxidation of D-isocitric acid by isocitrate dehydrogenase (ICDH), leading to the formation of NADPH, which can be measured spectrophotometrically.

Principle:

D-Isocitric acid + NADP+ ---(ICDH)--> α-ketoglutarate + CO2 + NADPH + H+

The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the concentration of D-isocitric acid in the sample.

Sample Preparation (General):

  • Liquid Samples (e.g., urine, serum): Clear, colorless, and near-neutral samples can often be used directly or after dilution. Turbid solutions should be filtered or centrifuged.

  • Tissue Samples: Homogenize the tissue in an appropriate extraction buffer, followed by centrifugation to remove cellular debris.

  • Deproteinization: For samples with high protein content (e.g., serum), deproteinization using methods like Carrez clarification may be necessary to prevent interference.

Assay Procedure (Manual):

  • Wavelength: 340 nm

  • Cuvette: 1 cm light path

  • Temperature: ~25°C

  • Final Volume: Variable, typically 2-3 mL

  • Pipette buffer, NADP+ solution, and the sample into a cuvette.

  • Mix and read the initial absorbance (A1).

  • Start the reaction by adding isocitrate dehydrogenase (ICDH) solution.

  • Mix and incubate for approximately 3-5 minutes until the reaction is complete.

  • Read the final absorbance (A2).

  • Calculate the absorbance difference (ΔA = A2 - A1) for the sample and a blank.

  • The concentration of D-isocitric acid is calculated using the molar extinction coefficient of NADPH.

Note: Commercial kits with detailed instructions and reagents are available for this assay.

Capillary Electrophoresis for Organic Acid Profiling

Capillary electrophoresis (CE) can be used for the simultaneous measurement of multiple organic acids, including isocitric acid, in biological fluids.

Principle:

Charged molecules migrate in an electrolyte solution under the influence of an electric field. The migration time of each analyte is dependent on its charge-to-size ratio, allowing for separation and quantification.

General Protocol Outline:

  • Sample Preparation: Dilute and filter the biological sample (e.g., urine).

  • Instrumentation: Utilize a capillary electrophoresis system with a suitable capillary (e.g., neutral coated).

  • Electrolyte: A phosphate buffer at a specific pH (e.g., 7.5) is commonly used.

  • Separation: Apply a high voltage across the capillary to separate the organic acids.

  • Detection: Direct UV detection at a low wavelength (e.g., 200 nm) is typically employed.

  • Quantification: Compare the peak area of isocitric acid in the sample to that of a known standard.

Visualizing the Context of (2R,3S)-Isocitric Acid

Signaling Pathways and Experimental Workflows

TCA_Cycle highlight_node highlight_node enzyme_node enzyme_node Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate (2R,3S)-Isocitric Acid IDH Isocitrate Dehydrogenase Isocitrate->IDH aKG α-Ketoglutarate SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Aconitase->Isocitrate IDH->aKG

Caption: The central role of (2R,3S)-Isocitric Acid in the Tricarboxylic Acid (TCA) Cycle.

Biomarker_Validation_Workflow start_end start_end process_step process_step decision decision data_output data_output start Hypothesis: Isocitric Acid as a Biomarker discovery Discovery Phase: Metabolomic Profiling start->discovery analytical Analytical Validation: Assay Development (Sensitivity, Specificity) discovery->analytical clinical Clinical Validation: Case-Control & Cohort Studies analytical->clinical performance Performance Assessment: ROC Analysis, AUC clinical->performance comparison Comparison with Gold Standard Biomarker performance->comparison comparison->discovery Not Viable utility Clinical Utility Assessment comparison->utility Superior or Complementary end Implementation in Clinical Practice utility->end

Caption: A generalized workflow for the validation of a candidate biomarker like (2R,3S)-Isocitric Acid.

Conclusion

(2R,3S)-Isocitric acid holds promise as a biomarker, particularly in the context of mitochondrial and metabolic disorders. Its position as a key intermediate in the TCA cycle provides a strong biological rationale for its investigation. However, the current body of evidence lacks the robust clinical validation and direct comparative studies needed to position it as a standalone diagnostic or prognostic tool against established biomarkers. Future research should focus on large-scale clinical studies to determine its sensitivity, specificity, and predictive value in specific disease contexts. For drug development professionals, monitoring (2R,3S)-isocitric acid could be valuable as a pharmacodynamic biomarker to assess the impact of therapeutic interventions on mitochondrial function and metabolic pathways.

References

A Comparative Guide to Chiral Synthons: (2R,3S)-Isocitric Acid vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral synthon is a cornerstone of modern asymmetric synthesis, profoundly influencing the stereochemical outcome and overall efficiency of synthetic routes toward enantiomerically pure pharmaceuticals and other high-value chemical entities. This guide provides an objective comparison of the naturally derived chiral building block, (2R,3S)-isocitric acid, with two of the most widely utilized and well-established classes of chiral auxiliaries: Evans oxazolidinones and Oppolzer's camphorsultam. The comparison is supported by available experimental data to inform the selection of the most appropriate chiral strategy for a given synthetic challenge.

Overview of Chiral Synthons

Chiral synthons are enantiomerically pure compounds that serve as versatile starting materials or reagents to introduce chirality into a molecule. They can be broadly categorized into two main strategies:

  • Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules as starting materials, incorporating their inherent stereochemistry into the target molecule. (2R,3S)-isocitric acid, a metabolite of the citric acid cycle, is a prime example of a chiral pool synthon.

  • Chiral Auxiliaries: These are chiral molecules that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones and Oppolzer's camphorsultam are exemplary chiral auxiliaries.

(2R,3S)-Isocitric Acid: The Bio-derived Building Block

(2R,3S)-Isocitric acid is a tricarboxylic acid that possesses two stereocenters, making it an attractive chiral starting material.[1] Its availability through microbial fermentation from renewable resources like sunflower or rapeseed oil positions it as a "green" chemical building block.[2] The yeast Yarrowia lipolytica is a particularly efficient producer of (2R,3S)-isocitric acid.[3]

Key Features:

  • Origin: Chiral pool, produced via fermentation.[2]

  • Stereochemistry: Possesses two defined stereocenters (2R, 3S).

  • Potential Applications: The presence of multiple functional groups (three carboxylic acids and one hydroxyl group) allows for diverse chemical modifications. It can be converted to its lactone, a key intermediate for further synthetic transformations. While its potential is significant, detailed reports on its application in asymmetric synthesis with quantitative performance data are limited in the current literature. One notable potential application that has been explored is in the synthesis of the antiviral drug Oseltamivir (Tamiflu®).[4]

Evans Oxazolidinones: The Versatile Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries for a range of asymmetric transformations, including alkylations and aldol reactions. They are typically derived from readily available amino alcohols.

Key Features:

  • Origin: Synthetically derived from chiral amino alcohols.

  • Mechanism: The oxazolidinone auxiliary is acylated, and the resulting imide is enolized. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

  • Cleavage: The auxiliary can be cleaved under various mild conditions to yield carboxylic acids, alcohols, aldehydes, or amides, often with high recovery of the auxiliary.

Oppolzer's Camphorsultam: The Rigid Controller

Based on the naturally occurring terpene camphor, Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions, conjugate additions, and alkylations. Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol.

Key Features:

  • Origin: Synthetically derived from camphor.

  • Mechanism: Similar to Evans oxazolidinones, the sultam is acylated, and the enolate is formed. The rigid camphor backbone creates a highly predictable steric environment that directs the stereochemical outcome of the reaction.

  • Cleavage: The auxiliary is typically removed by hydrolysis or reduction.

Performance Data Comparison

The following tables summarize the performance of Evans oxazolidinones and Oppolzer's camphorsultam in key asymmetric reactions. It is important to note that a comparable table for (2R,3S)-isocitric acid cannot be provided at this time due to a lack of specific, quantitative experimental data in the peer-reviewed literature for its direct application in these transformations.

Table 1: Performance of Evans Oxazolidinones in Asymmetric Alkylation

N-Acyl GroupElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
PropanoylBenzyl bromideLDATHF-7894>99:1
PropanoylMethyl iodideNaHMDSTHF-789298:2
ButanoylAllyl iodideKHMDSTHF-789597:3
PhenylacetylEthyl iodideLHMDSTHF-7889>99:1

Table 2: Performance of Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reaction

DienophileDieneLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)
N-AcryloylCyclopentadieneEt₂AlClCH₂Cl₂-7895>99:1 (endo)
N-CrotonoylIsopreneTiCl₄CH₂Cl₂-788898:2 (endo)
N-Acryloyl1,3-ButadieneMe₂AlClCH₂Cl₂-789195:5 (endo)
N-MethacryloylDanishefsky's dieneZnCl₂Toluene-2085>99:1 (endo)

Experimental Protocols

General Protocol for Asymmetric Alkylation using Evans Oxazolidinone:

  • Acylation: The chiral oxazolidinone is deprotonated with a strong base (e.g., n-BuLi) in an aprotic solvent (e.g., THF) at low temperature (-78 °C). The corresponding acyl chloride is then added to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in THF at -78 °C to generate the corresponding Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature and the reaction is allowed to proceed to completion.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl) and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by treatment with reagents such as LiOH/H₂O₂ (to give the carboxylic acid), LiBH₄ (to give the alcohol), or other specific reagents depending on the desired functional group.

General Protocol for Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam:

  • Acylation: The Oppolzer's sultam is acylated with an α,β-unsaturated acyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the N-enoyl sultam dienophile.

  • Cycloaddition: The N-enoyl sultam is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to a low temperature (-78 °C to 0 °C). A Lewis acid catalyst (e.g., Et₂AlCl, TiCl₄) is added, followed by the diene. The reaction mixture is stirred until completion.

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃) and the product is extracted. The crude cycloadduct is purified by recrystallization or column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the cycloadduct, typically by hydrolysis with LiOH in aqueous THF or by reduction with LiAlH₄.

Visualizations

Signaling Pathway: Citric Acid Cycle

Citric_Acid_Cycle Citrate Citrate Isocitrate (2R,3S)-Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Citrate Synthase

Caption: The Citric Acid Cycle highlighting (2R,3S)-Isocitrate.

Experimental Workflow: Asymmetric Synthesis using a Chiral Auxiliary

Asymmetric_Synthesis_Workflow cluster_0 Synthesis Phase cluster_1 Cleavage & Recovery Substrate Substrate Coupling Covalent Coupling Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Prochiral_Substrate Substrate-Auxiliary Adduct Coupling->Prochiral_Substrate Stereoselective_Reaction Stereoselective Reaction (+ Reagent) Prochiral_Substrate->Stereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Logical Relationship: Comparison of Chiral Synthons

Chiral_Synthon_Comparison cluster_Isocitric_Acid (2R,3S)-Isocitric Acid cluster_Evans Evans Oxazolidinones cluster_Oppolzer Oppolzer's Camphorsultam Chiral_Synthon Chiral Synthon ICA_Source Source: Fermentation (Chiral Pool) Chiral_Synthon->ICA_Source is a type of Evans_Source Source: Synthetic (from Amino Alcohols) Chiral_Synthon->Evans_Source is a type of Oppolzer_Source Source: Synthetic (from Camphor) Chiral_Synthon->Oppolzer_Source is a type of ICA_Availability Availability: Potentially large-scale, 'green' ICA_Application Application Scope: Emerging, less documented Evans_Availability Availability: Commercially and synthetically accessible Evans_Application Application Scope: Broad, well-established (Alkylations, Aldols) Oppolzer_Availability Availability: Commercially and synthetically accessible Oppolzer_Application Application Scope: Broad, well-established (Diels-Alder, Conjugate Additions)

Caption: Comparison of source, availability, and application scope.

Conclusion

Evans oxazolidinones and Oppolzer's camphorsultam are highly reliable and versatile chiral auxiliaries with a wealth of supporting experimental data demonstrating their efficacy in a broad range of asymmetric transformations. They represent the current state-of-the-art for many synthetic challenges requiring high levels of stereocontrol.

(2R,3S)-Isocitric acid, on the other hand, represents a promising, bio-based chiral building block with significant potential. Its origin from the chiral pool via fermentation offers a sustainable and potentially cost-effective alternative to traditional synthetic synthons. However, the full realization of its potential is currently hampered by a lack of comprehensive studies detailing its application in asymmetric synthesis with quantitative performance data. Further research is required to fully elucidate its utility and to allow for a direct, data-driven comparison with established methods. For researchers in drug development and other areas of chemical synthesis, the choice between these synthons will depend on the specific requirements of the synthetic target, the desired scale of the reaction, and the importance of factors such as sustainability and atom economy.

References

comparative analysis of different microbial strains for isocitrate production

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Microbial Isocitrate Production

For Researchers, Scientists, and Drug Development Professionals

Isocitric acid (ICA), a key intermediate in the tricarboxylic acid (TCA) cycle, is gaining significant interest for its potential applications in the pharmaceutical and food industries as a powerful antioxidant and metabolic regulator.[1][2][3] Microbial fermentation has emerged as a promising alternative to chemical synthesis for producing the biologically active threo-Ds-(+)-isocitric acid isomer.[1][4] This guide provides a comparative analysis of various microbial strains, focusing on production metrics, metabolic engineering strategies, and detailed experimental protocols to assist researchers in selecting and optimizing a suitable production host.

Comparative Performance of Microbial Strains

The yeast Yarrowia lipolytica is the most extensively studied and efficient producer of isocitric acid. Various wild-type, mutant, and engineered strains have been developed to maximize titer, yield, and productivity using a range of carbon sources. Other microorganisms, such as Aspergillus niger and species of the Candida genus, also produce isocitrate, though often as a byproduct of citric acid production.

The following table summarizes the performance of notable microbial strains under different fermentation conditions.

Microbial StrainKey Genetic Modifications / FeaturesCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L·h)Isocitrate:Citrate RatioReference
Yarrowia lipolytica VKM Y-2373Wild Type + Process OptimizationEthanol90.50.771.15~4:1
Yarrowia lipolytica VKM Y-2373Wild Type + Process OptimizationEster-Aldehyde Fraction83.01.1Not Specified4.1:1
Yarrowia lipolytica VKM Y-2373Wild Type + Process OptimizationRapeseed Oil64.10.720.54Not Specified
Yarrowia lipolytica UV/NG MutantUV/NG Mutagenesis + Itaconic AcidRapeseed Oil88.70.90Not Specified6:1
Yarrowia lipolytica EngineeredYlSFC1 & YlAMPD overexpression, YlYHM2 knockoutGlucose136.7Not SpecifiedNot Specified~7.3:1
Yarrowia lipolytica NMM-149Mutantn-Alkanes85.01.23Not Specified5.3:1
Yarrowia lipolytica TEM YL 20Wild TypeSunflower Oil (100 g/L)53.76Not SpecifiedNot Specified~1.07:1
Candida zeylanoides H-7728Mutant (Monofluoroacetic acid resistant)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Metabolic Pathways and Experimental Workflow

Understanding the underlying metabolic pathways and establishing a clear experimental workflow are critical for successful isocitrate production.

Metabolic Pathway for Isocitrate Production

Isocitrate is an intermediate of the TCA cycle. In high-yield strains like Y. lipolytica, production is enhanced under specific conditions, such as nitrogen limitation, which redirects carbon flux from biomass growth to organic acid synthesis. Key enzymatic points for metabolic engineering include aconitate hydratase, which converts citrate to isocitrate, and isocitrate lyase (ICL), which consumes isocitrate. Inhibiting ICL, for instance with itaconic acid, can significantly increase the accumulation of isocitrate.

Metabolic_Pathway Metabolic Pathway for Isocitrate Production cluster_glycolysis Central Metabolism cluster_tca TCA Cycle cluster_glyoxylate Glyoxylate Cycle Carbon Source Carbon Source Pyruvate Pyruvate Carbon Source->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitate Hydratase aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) Isocitrate_out Isocitrate (Product) Isocitrate->Isocitrate_out Oxaloacetate Oxaloacetate aKG->Oxaloacetate ... Oxaloacetate->Citrate Glyoxylate->Oxaloacetate Malate Synthase Succinate Succinate ItaconicAcid Itaconic Acid (Inhibitor) ItaconicAcid->Glyoxylate Inhibition

Metabolic pathway for isocitrate production in yeast.
General Experimental Workflow

The process of developing a high-yield fermentation process follows a logical progression from strain selection and optimization through to scaled-up production and analysis.

Experimental_Workflow General Experimental Workflow for Isocitrate Production A Strain Selection (e.g., Y. lipolytica) B Metabolic Engineering (Optional: Gene knockout/overexpression) A->B C Inoculum Preparation (Pre-culture) A->C B->C D Fermentation (Bioreactor) C->D F Sampling & Analysis (HPLC) D->F Time-course Samples H Downstream Processing (Purification) D->H E Process Optimization (pH, Temp, pO2, Nutrients) E->D Control Parameters G Data Interpretation (Titer, Yield, Productivity) F->G G->E Feedback for Optimization

Workflow from strain selection to product analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison across studies. The following protocols are generalized from common practices in isocitrate production research, primarily using Yarrowia lipolytica.

Inoculum Preparation
  • Strain Revival: Revive a cryopreserved culture of the selected microbial strain on an appropriate agar medium (e.g., YM agar for yeast). Incubate at 28-30°C for 48-72 hours.

  • Seed Culture: Inoculate a single colony into a flask containing a seed medium (e.g., YPD medium for Y. lipolytica). The medium typically contains yeast extract, peptone, and a carbon source like glucose.

  • Incubation: Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 24-48 hours until it reaches the exponential growth phase.

Fermentation Protocol

This protocol describes a typical batch or fed-batch fermentation process in a laboratory-scale bioreactor.

  • Medium Preparation:

    • Prepare the fermentation medium. The composition is critical and often nitrogen-limited to induce organic acid production.

    • Example Medium for Y. lipolytica (based on ethanol):

      • (NH₄)₂SO₄: 1.0 - 2.0 g/L (as the limiting nitrogen source)

      • KH₂PO₄: 1.0 g/L

      • MgSO₄·7H₂O: 0.5 g/L

      • Yeast Extract: 1.0 g/L

      • Ethanol: 50 - 100 g/L (as the primary carbon source, can be fed-batch)

      • Trace Metals: Include Zn²⁺ (0.6 mg/L) and Fe²⁺ (1.2 mg/L) for enhanced production.

      • Optional: Add an inhibitor like itaconic acid (15-30 mM) to block the glyoxylate cycle and prevent isocitrate consumption.

    • Sterilize the medium in the bioreactor via autoclaving. Add sterile-filtered ethanol and trace metal solutions post-sterilization.

  • Bioreactor Inoculation and Cultivation:

    • Inoculate the sterile fermentation medium with the seed culture to an initial optical density (OD₆₀₀) of approximately 0.1-0.5.

    • Set Fermentation Parameters:

      • Temperature: Maintain at 29-30°C.

      • pH: A two-stage pH control strategy is often effective. Maintain pH at 5.0 during the initial growth phase, then shift to 6.0 for the acid production phase. Control pH using automated addition of a base like NaOH or NH₄OH.

      • Aeration (pO₂): Dissolved oxygen is a critical parameter. A similar two-stage approach is beneficial: maintain pO₂ at 20-25% of saturation during growth, and increase to 50-60% during the production phase to maximize synthesis.

  • Fed-Batch Strategy (Optional):

    • To avoid substrate inhibition and maintain high productivity, a fed-batch strategy is often employed.

    • Monitor the concentration of the carbon source (e.g., ethanol or glucose) and feed a concentrated solution to maintain it within an optimal range.

Sampling and Analytical Methods
  • Sampling: Aseptically withdraw samples from the bioreactor at regular intervals (e.g., every 12 hours) to monitor cell growth and metabolite concentrations.

  • Cell Growth Measurement: Measure the optical density (OD) at 600 nm. Correlate OD to dry cell weight (DCW) using a pre-determined calibration curve.

  • Metabolite Quantification (HPLC):

    • Centrifuge the collected samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the concentrations of isocitric acid, citric acid, and residual carbon source using High-Performance Liquid Chromatography (HPLC).

    • Typical HPLC Conditions:

      • Column: A reverse-phase C18 column or a specific organic acid analysis column.

      • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

      • Detector: UV detector (at ~210 nm) or a Refractive Index (RI) detector.

    • Quantify concentrations by comparing peak areas to those of known standards.

This guide provides a foundational comparison and methodology for researchers entering the field of microbial isocitrate production. The exceptional performance of Yarrowia lipolytica, particularly engineered strains, makes it a primary candidate for industrial-scale applications. Further optimization of fermentation parameters and metabolic engineering strategies will continue to enhance the efficiency and economic viability of this bioprocess.

References

A Comparative Guide to HPLC and GC-MS Methods for Isocitrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isocitrate, a key intermediate in the citric acid cycle, is crucial for various fields of research, including metabolic studies, disease biomarker discovery, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective cross-validation comparison of these methods, offering detailed experimental protocols, performance data, and workflow visualizations to assist researchers in selecting the most appropriate technique for their specific analytical needs.

Principles and Workflow Overview

High-Performance Liquid Chromatography (HPLC) is a technique that separates components in a liquid mixture. For organic acids like isocitrate, HPLC is often favored for its straightforward sample preparation, as it frequently does not require derivatization.[1] The sample is dissolved in a suitable solvent and injected into the HPLC system, where it is carried by a liquid mobile phase through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl groups of organic acids exhibit absorbance at low UV wavelengths (around 210 nm).[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of isocitrate, a crucial derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][3] This process typically involves silylation.[3] The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing high sensitivity and structural information.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of isocitrate by HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of Isocitrate Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection HPLC_System HPLC Separation (C18 Column) Injection->HPLC_System UV_Detection UV Detection (~210 nm) HPLC_System->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1. Experimental workflow for HPLC analysis of isocitrate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of Isocitrate Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection Injection Derivatization->Injection GC_System GC Separation Injection->GC_System MS_Detection MS Detection GC_System->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Quantification Quantification TIC->Quantification

Figure 2. Experimental workflow for GC-MS analysis of isocitrate.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on established protocols for the analysis of organic acids.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or phosphate buffer at pH 2.5-3.0) and a polar organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of isocitrate reference standard in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solution.

    • Sample Solution: Sample preparation depends on the matrix. For simple matrices, dilution and filtration may be sufficient. For complex biological samples, a protein precipitation step followed by filtration is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a representative example for the analysis of isocitrate.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • Dry an aliquot of the sample extract under a stream of nitrogen.

    • Add 50 µL of pyridine containing 20 mg/mL of methoxyamine hydrochloride and incubate at 37 °C for 90 minutes to protect carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37 °C for 30 minutes for silylation.

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C).

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Mass Range: Typically m/z 50-600.

Performance Data Comparison

The following table summarizes typical validation parameters for the analysis of isocitrate by HPLC and GC-MS. The values are based on published data for isocitrate and similar organic acids.

Validation ParameterHPLCGC-MS
Linearity (r²) ≥ 0.999≥ 0.99
Linear Range Typically 1 - 100 µg/mL0.5 - 50 µM
Accuracy (% Recovery) 98.0% - 102.0%87% - 108%
Precision (% RSD) ≤ 2%2.1% - 8.9%
Limit of Detection (LOD) ~0.1 µg/mL0.01 - 0.03 µM
Limit of Quantification (LOQ) ~0.3 µg/mL0.05 µM

Method Comparison and Recommendations

FeatureHPLCGC-MS
Sample Preparation Simpler, often no derivatization required.More complex, requires derivatization.
Sensitivity Generally lower than GC-MS.Higher, especially in SIM mode.
Specificity Good, but may have interferences in complex matrices.Excellent, provides structural information for definitive identification.
Throughput Can be higher due to simpler sample preparation.Can be lower due to the derivatization step.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial cost and requires more specialized operator training.
Solvent Consumption Higher consumption of organic solvents.Lower solvent consumption.

Recommendations:

  • HPLC is a suitable choice for routine analysis and when a large number of samples need to be processed, especially if the isocitrate concentrations are relatively high and the sample matrix is not overly complex. Its ease of use and lower operational cost are significant advantages.

  • GC-MS is the preferred method when high sensitivity and specificity are required, such as in trace-level quantification or when unambiguous identification is critical. It is the "gold standard" for analyzing complex biological matrices where potential interferences are a concern.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of isocitrate. The choice between the two methods should be guided by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, sample throughput needs, and available resources. This guide provides the necessary information for researchers to make an informed decision and to develop and validate a suitable analytical method for their isocitrate analysis.

References

A Comparative Guide to the Synthesis of (2R,3S)-Isocitric Acid: Chemical vs. Microbial Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-isocitric acid, a key intermediate in the citric acid cycle, is gaining increasing attention for its potential therapeutic applications. The precise stereochemistry of this molecule is crucial for its biological activity, making the method of its synthesis a critical consideration. This guide provides an objective comparison of the chemical and microbial synthesis routes for producing (2R,3S)-isocitric acid, supported by available data and experimental insights.

At a Glance: Key Performance Indicators

The starkest contrast between chemical and microbial synthesis of (2R,3S)-isocitric acid lies in stereoselectivity and overall viability. Microbial fermentation is a well-established, highly stereospecific, and scalable method, whereas chemical synthesis struggles with producing the specific (2R,3S) isomer, rendering it largely impractical for pharmaceutical applications.

ParameterChemical SynthesisMicrobial Synthesis
Stereoselectivity Low: Typically produces a mixture of all four stereoisomers.[1]High: Exclusively produces the biologically active (2R,3S) isomer.
Yield of (2R,3S)-Isomer Very low to negligible after purification.High, with reported titers up to 90.5 g/L.
Purity of (2R,3S)-Isomer Low: Separation of stereoisomers is extremely difficult.[1][2]High: Can reach >99% after purification.
Scalability Not currently scalable for stereospecific production.Proven scalability up to 500-L fermentors.[2]
Reaction Conditions Often requires harsh conditions (e.g., reflux, strong acids/bases).Mild conditions (e.g., controlled temperature and pH).
Raw Materials Multi-step synthesis from precursors like 1,1,2,3-propane tetracarboxylic acid.[3]Renewable feedstocks like glycerol, plant oils, or glucose.
Downstream Processing Complex and challenging purification to separate isomers.Established protocols for isolation and purification.
Economic Viability Currently not economically viable for producing the pure (2R,3S) isomer.Economically feasible for large-scale production.

The Decisive Factor: Stereoselectivity

The primary challenge in the chemical synthesis of (2R,3S)-isocitric acid is controlling its stereochemistry. The molecule possesses two chiral centers, leading to four possible stereoisomers. Most documented chemical synthesis routes result in a mixture of these isomers, and a viable technology for their separation has not been developed. This inherent lack of stereoselectivity is a significant drawback, as the biological activity is specific to the (2R,3S) form.

In stark contrast, microbial synthesis, particularly using the yeast Yarrowia lipolytica, is highly stereospecific, yielding exclusively the (2R,3S)-isocitric acid isomer. This biological precision eliminates the need for complex and costly chiral separations, making it the superior method for producing a pharmacologically active compound.

Experimental Protocols: A Methodological Divide

The experimental approaches for chemical and microbial synthesis are fundamentally different, reflecting their respective advantages and limitations.

Microbial Synthesis: A Well-Oiled Machine

Microbial production of (2R,3S)-isocitric acid has been extensively studied and optimized. The general workflow involves fermentation of a selected microorganism, followed by downstream processing to isolate and purify the target compound.

1. Microorganism and Inoculum Preparation:

  • Microorganism: High-yielding strains of Yarrowia lipolytica are commonly used.

  • Inoculum: A seed culture is prepared by growing the yeast in a suitable medium to a desired cell density.

2. Fermentation:

  • Medium: The fermentation medium typically contains a carbon source (e.g., rapeseed oil, sunflower oil, glycerol, glucose), a nitrogen source (e.g., (NH₄)₂SO₄), and other essential nutrients and trace elements.

  • Conditions: The fermentation is carried out in a bioreactor under controlled conditions of temperature (typically 28-30°C), pH (maintained between 5.0 and 6.0), and aeration.

  • Duration: The fermentation process can last for several days, during which the production of isocitric acid is monitored.

3. Downstream Processing:

  • Cell Separation: The yeast cells are removed from the fermentation broth by centrifugation or filtration.

  • Purification: The supernatant is then subjected to a series of purification steps, which may include clarification, concentration, acidification, and crystallization to obtain high-purity (2R,3S)-isocitric acid.

Chemical Synthesis: An Uphill Battle for Purity

While a commercially viable stereoselective chemical synthesis of (2R,3S)-isocitric acid is not established, patent literature describes general methods for producing a mixture of isocitric acid isomers.

1. Reaction:

  • Starting Material: A common starting material is 1,1,2,3-propane tetracarboxylic acid or its esters.

  • Halogenation and Hydrolysis: The synthesis involves the halogenation of the starting material followed by hydrolysis under acidic conditions. This process typically involves refluxing the reactants for several hours.

2. Product Mixture:

  • The resulting product is a mixture of isocitric acid and alloisocitric acid, along with their corresponding lactones.

3. Purification (Theoretical):

  • Separating the desired (2R,3S)-isocitric acid from the other stereoisomers and byproducts would require complex and inefficient purification techniques, such as chiral chromatography, which are not practical on an industrial scale.

Visualizing the Pathways

To further illustrate the differences between the two synthesis routes, the following diagrams depict the conceptual workflows.

microbial_synthesis_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing inoculum Inoculum (Yarrowia lipolytica) fermentor Bioreactor (Controlled Temp, pH, Aeration) inoculum->fermentor Inoculation separation Cell Separation fermentor->separation purification Purification (Crystallization, etc.) separation->purification final_product (2R,3S)-Isocitric Acid (High Purity) purification->final_product

Caption: Microbial Synthesis Workflow.

chemical_synthesis_workflow cluster_reaction Chemical Reaction cluster_purification Purification Challenge starting_material Starting Material (e.g., 1,1,2,3-Propane Tetracarboxylic Acid) reaction_vessel Reaction Vessel (Reflux, Acidic Conditions) starting_material->reaction_vessel Halogenation & Hydrolysis mixture Mixture of 4 Stereoisomers reaction_vessel->mixture separation Chiral Separation (Impractical) mixture->separation final_product (2R,3S)-Isocitric Acid (Very Low Yield & Purity) separation->final_product

Caption: Chemical Synthesis Workflow.

Metabolic Pathway in Microbial Synthesis

The microbial synthesis of isocitric acid in Yarrowia lipolytica is intricately linked to the central carbon metabolism, primarily the Citric Acid (TCA) Cycle. The overproduction of isocitric acid is often induced by limiting a specific nutrient, such as nitrogen, which redirects the carbon flux.

tca_cycle_isocitrate Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Caption: Simplified TCA Cycle.

Conclusion

For the production of the biologically active (2R,3S)-isocitric acid, microbial synthesis is unequivocally the superior method. Its inherent stereospecificity, scalability, and use of renewable resources present clear advantages over chemical synthesis, which is hampered by a fundamental lack of stereocontrol and subsequent purification challenges. For researchers and professionals in drug development, focusing on microbial fermentation is the most pragmatic and efficient pathway to obtaining high-purity (2R,3S)-isocitric acid for further investigation and application.

References

Unraveling the Biological Impact of (2R,3S)-Isocitric Acid Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of (2R,3S)-isocitric acid analogues is critical for advancing therapeutic strategies, particularly in oncology and metabolic diseases. This guide provides a comparative analysis of the performance of various analogues, supported by experimental data and detailed methodologies, to aid in the selection and application of these compounds in research.

(2R,3S)-Isocitric acid, a key intermediate in the citric acid cycle, and its analogues have garnered significant attention for their ability to modulate the activity of isocitrate dehydrogenase (IDH) enzymes. Mutations in IDH1 and IDH2 are hallmarks of several cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent epigenetic dysregulation. This has spurred the development of numerous isocitric acid analogues as potential therapeutic agents. This guide delves into the comparative biological effects of these analogues, focusing on their inhibitory activity against IDH enzymes and their impact on cellular pathways.

Comparative Analysis of (2R,3S)-Isocitric Acid Analogue Performance

The efficacy of (2R,3S)-isocitric acid analogues is primarily assessed by their ability to inhibit isocitrate dehydrogenase (IDH) enzymes, particularly the mutant forms found in cancer. The following table summarizes the inhibitory activity of several key analogues against wild-type and mutant IDH1.

Analogue/InhibitorTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Notes
Compound 2 IDH1(R132H)190 nM-A 1-hydroxypyridin-2-one compound, exhibits very weak activity against wild-type IDH1, showing high selectivity.[1]
Compound 3 IDH1(R132H)190 nM-Another 1-hydroxypyridin-2-one compound with high selectivity for the mutant enzyme.[1]
Indane Analogues IDH1(R132H)-Potent InhibitionA series of conformationally restricted indane amides showing potent inhibition of enzymatic activity and 2-HG production in cells.[2]
2-Thiohydantoin Compounds Mutant IDH1As low as 420 nM-A novel series of compounds that decrease cellular 2-HG and reduce histone methylation.[3]
AGI-5198 IDH1 R132H-23 nMA potent and selective inhibitor of the IDH1 R132H mutant.
GSK864 IDH1 R132H-4.9 nMA highly potent inhibitor of the IDH1 R132H mutant.
Ivosidenib (AG-120) IDH1 R132H-4.9 nMAn FDA-approved drug for the treatment of IDH1-mutant acute myeloid leukemia.
Enasidenib (AG-221) IDH2 R140Q / R172K-100 nM / 400 nMAn FDA-approved drug for the treatment of IDH2-mutant acute myeloid leukemia.
D-Garcinia acid DPN-linked IDH--Supports pyridine nucleotide reduction at 8% of the rate of D-threo-isocitrate.[4]
D-Garcinia acid TPN-linked IDH--Supports pyridine nucleotide reduction at 21% of the rate of D-threo-isocitrate.
DL-threo-Homoisocitrate DPN-linked IDH--Supports DPN+ reduction at 10-15% of the rate of isocitrate.

Key Signaling Pathways and Experimental Workflows

The primary mechanism by which mutant IDH enzymes contribute to oncogenesis is through the neomorphic production of 2-hydroxyglutarate (2-HG). This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases. This leads to widespread epigenetic alterations and a block in cellular differentiation. Furthermore, the accumulation of 2-HG can stabilize hypoxia-inducible factor 1-alpha (HIF-1α), promoting a pseudohypoxic state that contributes to tumor growth.

Mutant_IDH_Signaling_Pathway cluster_0 Mitochondria / Cytoplasm cluster_1 Nucleus cluster_2 Cytoplasm Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH mut_IDH Mutant IDH1/2 alpha_KG->mut_IDH Two_HG 2-Hydroxyglutarate (2-HG) mut_IDH->Two_HG Histone_Demethylases Histone Demethylases (e.g., KDMs) Two_HG->Histone_Demethylases Inhibits TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Inhibits HIF1a HIF-1α Two_HG->HIF1a Inhibits Prolyl Hydroxylases Epigenetic_Alterations Epigenetic Alterations (Hypermethylation) Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block HIF1a_Stabilization HIF-1α Stabilization HIF1a->HIF1a_Stabilization Tumor_Growth Tumor Growth and Angiogenesis HIF1a_Stabilization->Tumor_Growth

Caption: Signaling pathway of mutant isocitrate dehydrogenase (IDH).

A crucial aspect of studying (2R,3S)-isocitric acid analogues is the accurate measurement of 2-HG levels in biological samples. The following diagram illustrates a typical experimental workflow for quantifying 2-HG using liquid chromatography-mass spectrometry (LC-MS).

Experimental_Workflow_2HG_Measurement start Start: Biological Sample (e.g., Cells, Serum) extraction Metabolite Extraction (e.g., with Methanol/Acetonitrile) start->extraction centrifugation1 Centrifugation to Pellet Debris extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Dry Supernatant (e.g., under Nitrogen) supernatant->drying reconstitution Reconstitute in LC-MS Grade Solvent drying->reconstitution lcms Liquid Chromatography- Mass Spectrometry (LC-MS) Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End: 2-HG Concentration data_analysis->end

Caption: Workflow for 2-HG measurement by LC-MS.

Experimental Protocols

IDH1(R132H) Enzyme Inhibition Assay

This protocol is adapted from studies evaluating inhibitors of mutant IDH1.

Materials:

  • Purified recombinant human IDH1(R132H) enzyme

  • α-ketoglutarate (α-KG)

  • NADPH

  • MgCl₂

  • HEPES buffer (pH 7.5)

  • Test compounds (isocitric acid analogues) dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5) and 4 mM MgCl₂.

  • Prepare a solution of 1 mM α-KG and 100 µM NADPH in the reaction buffer.

  • Add 50 µL of the α-KG/NADPH solution to each well of a 96-well plate.

  • Add 1 µL of the test compound at various concentrations (typically in a serial dilution) to the wells. For control wells, add 1 µL of DMSO.

  • To initiate the reaction, add 49 µL of a solution containing 100 nM purified IDH1(R132H) enzyme in the reaction buffer to each well.

  • Immediately place the plate in a plate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the IC₅₀ values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol describes a general method for measuring intracellular 2-HG levels in cells treated with isocitric acid analogues.

Materials:

  • Cell line expressing mutant IDH (e.g., HT1080)

  • Cell culture medium and supplements

  • Test compounds (isocitric acid analogues)

  • Phosphate-buffered saline (PBS)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standard (e.g., ¹³C-labeled 2-HG)

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified period (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solution (e.g., 80:20 methanol:water) containing the internal standard to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the cell lysate vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube.

  • LC-MS Analysis:

    • Inject a defined volume of the supernatant onto the LC-MS system.

    • Separate the metabolites using a suitable chromatography column and method.

    • Detect and quantify 2-HG and the internal standard using the mass spectrometer in selected reaction monitoring (SRM) or a similar mode.

  • Data Analysis:

    • Calculate the peak area ratio of 2-HG to the internal standard.

    • Determine the concentration of 2-HG in the samples by comparing the peak area ratios to a standard curve generated with known concentrations of 2-HG.

    • Normalize the 2-HG levels to cell number or protein concentration.

This comprehensive guide provides a foundational understanding of the biological effects of (2R,3S)-isocitric acid analogues, equipping researchers with the necessary data and methodologies to further explore their therapeutic potential. The provided comparative data, signaling pathway diagrams, and experimental protocols serve as a valuable resource for designing and interpreting experiments in this rapidly evolving field.

References

(2R,3S)-Isocitric Acid: A Key Marker for Ensuring Fruit Juice Authenticity

Author: BenchChem Technical Support Team. Date: November 2025

(2R,3S)-Isocitric acid, a naturally occurring organic acid in many fruits, serves as a critical marker for assessing the quality and authenticity of fruit juices. Its concentration, particularly in relation to citric acid, provides a reliable indicator against economic adulteration, such as the illicit addition of citric acid to artificially enhance tartness. This guide provides a comparative overview of the use of (2R,3S)-isocitric acid as a quality marker, supported by experimental data and protocols for its analysis.

Comparison with Other Quality Markers

While various physicochemical parameters are used to assess juice quality, (2R,3S)-isocitric acid offers distinct advantages. Unlike markers such as total soluble solids, pH, or even the formol number, which can be influenced by fruit variety, ripeness, and processing conditions, the citric acid to D-isocitric acid ratio is a more stable and specific indicator of adulteration.[1][2] Other organic acids like L-malic acid can also be useful for detecting adulteration in specific juices, such as raspberry and black currant.[3][4] However, the consistent, low natural concentration of isocitric acid across many juice types makes it a robust baseline for comparison.

Quantitative Data: Isocitric Acid Concentrations in Fruit Juices

The concentration of D-isocitric acid is a key parameter outlined in the Code of Practice by the European Fruit Juice Association (AIJN) to define the authenticity of fruit juices.[5] Adulteration, particularly the addition of inexpensive citric acid, significantly alters the natural ratio of citric acid to isocitric acid.

Fruit JuiceTypical D-Isocitric Acid Concentration (mg/L) in Authentic JuiceReference Values (AIJN)Indication of Adulteration
Orange65 - 200Citric Acid/D-Isocitric Acid Ratio: < 130High citric acid to isocitric acid ratio.
Grapefruit140 - 350-Altered organic acid profile.
Pomegranate4 - 186-Deviation from typical range.
Raspberry57 - 440 (mean 170)60 - 220Lower than expected concentrations.
Strawberry-30 - 90Lower than expected concentrations.
Black Currant230 - 320160 - 500Significant deviation from the reference range.

Table 1: Comparative concentrations of D-isocitric acid in authentic versus adulterated fruit juices.

Experimental Protocols for Isocitric Acid Analysis

Several analytical methods are employed for the quantification of (2R,3S)-isocitric acid in fruit juices. The most common and officially recognized methods include enzymatic assays, high-performance liquid chromatography (HPLC), and capillary electrophoresis.

1. Enzymatic Method (Spectrophotometric)

This is a widely used and recommended method for the determination of D-isocitric acid.

  • Principle: D-isocitric acid is oxidized by nicotinamide-adenine dinucleotide phosphate (NADP+) to α-ketoglutarate in the presence of the enzyme isocitrate dehydrogenase (ICDH). The resulting increase in NADPH is measured spectrophotometrically at 340 nm and is stoichiometric to the amount of D-isocitric acid.

  • Sample Preparation:

    • Filter the juice sample.

    • For colored juices, adjust 25 mL of the filtered sample to a pH of 7.0-7.5 with NaOH and dilute to 50 mL with distilled water.

    • Add 0.5 g of polyvinylpolypyrrolidone (PVPP) to the diluted sample, stir for 1 minute, and filter to obtain a clear solution for the assay.

    • To determine total D-isocitric acid (including esters and lactones), the sample is first hydrolyzed by adjusting the pH to 10-11 with NaOH and heating in a boiling water bath for 20 minutes before neutralization and clarification.

  • Assay Procedure:

    • Pipette the sample solution, buffer, and NADP+ solution into a cuvette.

    • Read the initial absorbance at 340 nm.

    • Start the reaction by adding the ICDH enzyme solution.

    • Incubate and read the final absorbance after the reaction is complete.

    • The difference in absorbance is used to calculate the concentration of D-isocitric acid.

2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method for the simultaneous analysis of multiple organic acids.

  • Principle: Reversed-phase HPLC separates organic acids based on their polarity. The separated acids are then detected using a UV detector.

  • Sample Preparation:

    • Centrifuge the juice sample at 3000 g for 10 minutes.

    • Dilute the supernatant (e.g., 1:50 for citric acid and 1:5 for other acids).

    • Filter the diluted sample through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Hypersil Gold aQ Analytical Column.

    • Mobile Phase: 50 mM potassium dihydrogen phosphate buffer (pH 2.8).

    • Flow Rate: 0.7 mL/min.

    • Temperature: 10°C.

    • Detection: Diode array detector at 214 nm for most organic acids and 254 nm for ascorbic acid.

3. Capillary Isotachophoresis (CITP) and Capillary Zone Electrophoresis (CZE)

These electrophoretic techniques offer high resolution and sensitivity for the analysis of charged molecules like organic acids.

  • Principle: Ions are separated based on their electrophoretic mobility in an electric field.

  • Sample Preparation: Juice samples are typically diluted with water and filtered before injection.

  • Electrophoretic Conditions (Example for CITP):

    • Leading Electrolyte: 6 mM HCl + 3.8 mM BisTrisPropan + 2 mM CaCl2 + 0.05% hydroxypropylmethyl cellulose.

    • Terminating Electrolyte: 5 mM morpholinethanesulphonic acid + 1 mM BisTrisPropan.

Logical Workflow for Juice Authenticity Assessment

The following diagram illustrates the decision-making process for evaluating fruit juice authenticity using (2R,3S)-isocitric acid analysis.

G Workflow for Fruit Juice Authenticity Assessment cluster_methods Analytical Methods cluster_invisible start Fruit Juice Sample prep Sample Preparation (Filtration, Dilution, pH Adjustment) start->prep analysis Quantitative Analysis of (2R,3S)-Isocitric Acid and Citric Acid prep->analysis enzymatic Enzymatic Assay analysis->enzymatic hplc HPLC analysis->hplc ce Capillary Electrophoresis analysis->ce ratio Calculate Citric Acid / (2R,3S)-Isocitric Acid Ratio enzymatic->ratio hplc->ratio ce->ratio compare Compare with AIJN Reference Guidelines ratio->compare decision Authenticity Decision compare->decision authentic Authentic decision->authentic Within Range adulterated Potentially Adulterated (Further Investigation Required) decision->adulterated Outside Range

Caption: Decision workflow for fruit juice authentication.

Signaling Pathway for Enzymatic Determination

The enzymatic determination of D-isocitric acid is based on a specific biochemical reaction.

G Enzymatic Reaction for D-Isocitric Acid Quantification cluster_products Reaction Products isocitrate D-Isocitric Acid (from sample) icdh Isocitrate Dehydrogenase (ICDH) isocitrate->icdh nadp NADP+ nadp->icdh ketoglutarate α-Ketoglutarate icdh->ketoglutarate co2 CO2 icdh->co2 nadph NADPH (Measured at 340 nm) icdh->nadph

Caption: Enzymatic conversion of D-isocitric acid.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (4R,5S)-E1R

Author: BenchChem Technical Support Team. Date: November 2025

(4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide , also known as (4R,5S)-E1R or Methylphenylpiracetam, is a novel positive allosteric modulator of the sigma-1 receptor. Due to its specific stereochemistry and biological activity, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe disposal of (4R,5S)-E1R.

Personal Protective Equipment (PPE) and Hazard Information

Before handling (4R,5S)-E1R, ensure that the appropriate personal protective equipment is worn. Based on the hazard profile of the related compound Phenylpiracetam, (4R,5S)-E1R should be handled with care.

Hazard ClassificationPrecautionary StatementRequired PPE
Acute toxicity - oral (Category 4) H302: Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin irritation (Category 2) H315: Causes skin irritation.Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye irritation (Category 2A) H319: Causes serious eye irritation.Safety glasses or goggles.
Specific target organ toxicity (single exposure) (Category 3) H335: May cause respiratory irritation.Use in a well-ventilated area or with a fume hood.

Experimental Protocol for Spill Neutralization and Cleanup

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Increase ventilation by opening a fume hood sash.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the required PPE as outlined in the table above.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent, non-reactive material such as vermiculite, sand, or a universal spill absorbent. Avoid raising dust. For liquid spills, surround the spill with absorbent material to prevent it from spreading.

  • Collect the Waste: Carefully scoop the absorbed or solid material into a clearly labeled, leak-proof hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Dispose of Waste: Seal the hazardous waste container and label it clearly with the chemical name and hazard information. Arrange for pickup by your institution's EHS department.

Disposal Workflow

The proper disposal of (4R,5S)-E1R waste is critical to prevent environmental contamination and ensure regulatory compliance. The following diagram outlines the logical workflow for the disposal process.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate (4R,5S)-E1R Waste (Solid or Liquid) B Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) A->B C Select Appropriate Container (Leak-proof, Compatible Material) B->C D Label Container: '(4R,5S)-E1R Waste' 'Hazardous Waste' Date, Researcher Name, Lab Info C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Contact EHS for Waste Pickup E->F G EHS Transports for Proper Disposal F->G

Caption: Disposal workflow for (4R,5S)-E1R waste.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Characterize the waste stream. Determine if the (4R,5S)-E1R waste is in solid form, in solution, or mixed with other chemicals. If mixed with other hazardous materials, the entire mixture must be treated as hazardous waste.

    • Segregate (4R,5S)-E1R waste from incompatible materials, such as strong oxidizing agents.

  • Containerization and Labeling:

    • Use a designated, leak-proof container made of a material compatible with the waste.

    • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "(4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide Waste".

    • Include the date of waste accumulation, the name of the researcher, and the laboratory information on the label.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from heat or ignition sources.

  • Disposal:

    • Do not dispose of (4R,5S)-E1R down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

    • Follow all institutional and local regulations for the final disposal of the chemical waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of (4R,5S)-E1R, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal protocols.

Essential Safety and Logistics for Handling (2R,3S)-E1R

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or uncharacterized chemical compounds. This guide provides essential, immediate safety and logistical information for handling (2R,3S)-E1R, a sigma-1 receptor positive allosteric modulator, to build a foundation of trust and value beyond the product itself.

This compound is identified by CAS number 1424832-60-9, with a molecular formula of C13H16N2O2 and a molecular weight of 232.28.[1][2] As an enantiomer of E1R, it is crucial to handle this compound with a comprehensive safety protocol, assuming unknown hazards in the absence of a specific Safety Data Sheet (SDS).[1][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard and Use
Eye and Face Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. Goggles are the minimum requirement; a face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.
Hand Nitrile or Neoprene GlovesDouble-gloving is recommended to prevent skin contact. Check manufacturer's breakthrough times for the solvents in use. Latex gloves should be avoided due to poor chemical resistance and potential allergies.
Body Laboratory CoatA fully fastened, fire-resistant lab coat is necessary to protect skin and clothing. For handling larger quantities or in case of higher risk, chemical-resistant coveralls may be appropriate.
Respiratory N95 or Higher RespiratorRequired if handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Closed-Toe ShoesImpervious, closed-toe shoes are mandatory to protect against spills and dropped objects.
Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe handling of this compound. The following protocol outlines the key steps from preparation to post-handling procedures.

Experimental Protocol: Safe Handling of this compound

  • Pre-Handling Assessment:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Prepare the work area by covering surfaces with absorbent, disposable liners.

    • Have spill control materials and emergency contact information readily accessible.

  • Handling and Dispensing:

    • Perform all manipulations of solid this compound within a chemical fume hood or a balance enclosure.

    • Use a dedicated spatula and weighing paper or a tared container for dispensing.

    • Immediately close the primary container after dispensing to minimize airborne particles.

  • Solubilization:

    • Slowly add the solvent to the weighed compound to prevent splashing.

    • If sonication or vortexing is required, ensure the container is securely capped.

    • Clearly label the resulting solution with the compound's identity, concentration, solvent, and date of preparation.

  • Post-Handling:

    • Decontaminate the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed hazardous waste container. Ensure the container is compatible with the chemical.
Liquid Waste Containing this compound Collect in a labeled, sealed, and leak-proof hazardous waste bottle. Do not mix with incompatible waste streams. The container should be filled to no more than 90% capacity.
Contaminated Labware (gloves, tips, etc.) Dispose of in a designated hazardous waste container lined with a chemically resistant bag.
Empty this compound Containers Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal in regular waste if the chemical is not acutely hazardous.

All waste disposal must adhere to institutional, local, and national regulations for hazardous waste.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area and alert colleagues. For a small spill, and if trained to do so, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of the safe handling protocol for this compound.

Safe_Handling_Workflow Start Start: New Experiment with this compound RiskAssessment 1. Risk Assessment (Consult SDS if available) Start->RiskAssessment PPE_Prep 2. Prepare & Don PPE (Goggles, Lab Coat, Double Gloves) RiskAssessment->PPE_Prep WorkArea_Prep 3. Prepare Work Area (Fume Hood, Liners, Spill Kit) PPE_Prep->WorkArea_Prep Handling 4. Weigh & Handle Compound (Inside Fume Hood) WorkArea_Prep->Handling Solubilization 5. Solubilization (Slowly add solvent) Handling->Solubilization Experiment 6. Perform Experiment Solubilization->Experiment Decontamination 7. Decontaminate Workspace & Equipment Experiment->Decontamination Waste_Disposal 8. Segregate & Dispose of Waste (Solid, Liquid, Sharps) Decontamination->Waste_Disposal PPE_Removal 9. Doff PPE Correctly Waste_Disposal->PPE_Removal Hand_Wash 10. Wash Hands Thoroughly PPE_Removal->Hand_Wash End End: Procedure Complete Hand_Wash->End

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。